molecular formula C14H28O8S B12426522 MS-PEG4-t-butyl ester

MS-PEG4-t-butyl ester

Cat. No.: B12426522
M. Wt: 356.43 g/mol
InChI Key: QEQPZKCBLSKCJH-UHFFFAOYSA-N
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Description

MS-PEG4-t-butyl ester is a useful research compound. Its molecular formula is C14H28O8S and its molecular weight is 356.43 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H28O8S

Molecular Weight

356.43 g/mol

IUPAC Name

tert-butyl 3-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]propanoate

InChI

InChI=1S/C14H28O8S/c1-14(2,3)22-13(15)5-6-18-7-8-19-9-10-20-11-12-21-23(4,16)17/h5-12H2,1-4H3

InChI Key

QEQPZKCBLSKCJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOS(=O)(=O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Structure of Ms-PEG4-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of the molecular architecture of chemical reagents is paramount. This guide provides a detailed examination of the chemical structure of Ms-PEG4-t-butyl ester, a heterobifunctional crosslinker widely utilized in bioconjugation and pharmaceutical research.

Molecular Composition and Functional Groups

This compound is comprised of three key functional components: a mesylate group, a tetra-polyethylene glycol (PEG4) spacer, and a tert-butyl ester protecting group. The systematic integration of these moieties imparts specific chemical reactivities and physical properties to the molecule, making it a versatile tool for chemical modification of biomolecules and drug delivery applications.

  • Mesylate (Ms) Group: The mesylate group (CH₃SO₂-) is an excellent leaving group in nucleophilic substitution reactions. This high reactivity allows for the efficient and specific conjugation of the PEG linker to primary and secondary amines, thiols, or hydroxyl groups on target molecules such as proteins, peptides, or antibodies.

  • Polyethylene Glycol (PEG4) Spacer: The PEG4 linker consists of four repeating ethylene glycol units (-CH₂CH₂O-). This hydrophilic chain enhances the solubility of the parent molecule and any subsequent conjugates in aqueous media. Furthermore, the PEG spacer provides flexibility and reduces steric hindrance, which can be critical for maintaining the biological activity of the conjugated biomolecule.

  • Tert-butyl (t-butyl) Ester Group: The tert-butyl ester (-COOC(CH₃)₃) serves as a protecting group for the carboxylic acid functionality at the distal end of the PEG spacer. This protection prevents unwanted side reactions of the carboxyl group during the conjugation of the mesylate group. The tert-butyl ester can be selectively cleaved under acidic conditions to reveal the terminal carboxylic acid, which can then be used for subsequent modification or conjugation steps.

Quantitative Data Summary

The physicochemical properties of this compound are summarized in the table below. These data are essential for experimental design, including reaction stoichiometry and purification protocols.

PropertyValueReference
Molecular Formula C₁₆H₃₂O₉S[1]
Molecular Weight 400.5 g/mol [1]
Purity ≥95%[2]
Appearance Varies (typically a liquid or solid)N/A
Solubility Soluble in aqueous and organic media[2]

Chemical Structure Diagram

The two-dimensional chemical structure of this compound is depicted below. This diagram illustrates the covalent connectivity of the mesylate, PEG4, and tert-butyl ester components.

Caption: 2D structure of this compound.

Experimental Protocols

While specific experimental protocols are highly dependent on the application, a general workflow for the use of this compound in bioconjugation is outlined below. This logical diagram illustrates the key steps from initial reaction to the final purified conjugate.

experimental_workflow cluster_reaction Conjugation Reaction cluster_purification Purification cluster_deprotection Deprotection reagent This compound reaction_mixture Reaction Mixture reagent->reaction_mixture biomolecule Biomolecule (e.g., Protein) biomolecule->reaction_mixture purification Purification (e.g., SEC, IEX) reaction_mixture->purification pegylated_intermediate PEGylated Intermediate purification->pegylated_intermediate deprotection Acidic Deprotection pegylated_intermediate->deprotection final_conjugate Final Conjugate deprotection->final_conjugate

Caption: General workflow for bioconjugation using this compound.

Methodology:

  • Conjugation: The biomolecule of interest is reacted with this compound in a suitable buffer system. The pH of the reaction buffer is critical and should be optimized to favor the nucleophilic attack of the desired functional group on the biomolecule (e.g., pH 7.5-9.0 for primary amines). The reaction is typically carried out at room temperature or 4°C for a defined period.

  • Purification: Following the conjugation reaction, the PEGylated intermediate is purified from unreacted biomolecule, excess PEG reagent, and reaction byproducts. Common purification techniques include size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or affinity chromatography.

  • Deprotection: The purified PEGylated intermediate is then subjected to acidic conditions to cleave the tert-butyl ester protecting group. A common method involves treatment with trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).

  • Final Purification: A final purification step is often necessary to remove the deprotection reagents and any byproducts, yielding the final, purified conjugate with a free carboxylic acid terminus. This final product can then be used in downstream applications or for further chemical modification.

References

An In-Depth Technical Guide to MS-PEG4-t-butyl Ester in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] These heterobifunctional molecules are comprised of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, profoundly influencing the physicochemical properties, cell permeability, and ultimately the degradation efficiency of the PROTAC.[2][3] This guide provides a comprehensive overview of the MS-PEG4-t-butyl ester linker, a versatile building block in PROTAC synthesis, detailing its mechanism of action, impact on PROTAC performance, and relevant experimental protocols.

Core Components and Mechanism of Action of the this compound Linker

The this compound linker is a chemical entity with three key functional components that dictate its role in PROTAC synthesis and function:

  • Mesyl (MS) Group: The methanesulfonyl (Ms) group is an excellent leaving group, making the linker reactive towards nucleophiles. This property is exploited during PROTAC synthesis, where the mesylated end of the linker can readily undergo nucleophilic substitution with a corresponding nucleophilic group (e.g., an amine or hydroxyl group) on either the POI ligand or the E3 ligase ligand to form a stable covalent bond.[4]

  • Polyethylene Glycol (PEG4) Chain: The linker contains a chain of four polyethylene glycol units. The PEG component imparts several desirable properties to the PROTAC molecule:

    • Increased Hydrophilicity: The ether oxygens in the PEG chain increase the water solubility of the often-hydrophobic PROTAC molecule, which can improve its pharmacokinetic profile.[3][5]

    • Enhanced Flexibility: The PEG chain is highly flexible, allowing the PROTAC to adopt multiple conformations. This flexibility can be crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2][3]

    • Optimized Length: The length of the linker is a critical parameter for PROTAC efficacy. A linker that is too short may cause steric hindrance, while one that is too long may lead to an unstable ternary complex. The four PEG units in this linker provide a specific length that can be optimal for certain target-E3 ligase pairs.[1][5]

  • t-butyl Ester Group: The tert-butyl ester serves as a protecting group for a carboxylic acid. This is a common strategy in multi-step organic synthesis to prevent the carboxylic acid from undergoing unwanted reactions. The t-butyl ester is stable under many reaction conditions but can be selectively removed (deprotected) under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free carboxylic acid. This free acid can then be activated and coupled to an amine-containing partner (either the POI or E3 ligase ligand) to form an amide bond, completing the PROTAC synthesis.

The overall mechanism of action of a PROTAC utilizing an this compound linker is to facilitate the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

PROTAC_Mechanism cluster_synthesis PROTAC Synthesis cluster_degradation Protein Degradation POI_Ligand POI Ligand (with nucleophile) MS_PEG4_Linker This compound POI_Ligand->MS_PEG4_Linker Nucleophilic Substitution Intermediate POI-Linker-COOH MS_PEG4_Linker->Intermediate Deprotection (TFA) E3_Ligand E3 Ligase Ligand (with amine) PROTAC Functional PROTAC E3_Ligand->PROTAC Intermediate->E3_Ligand Amide Coupling PROTAC_mol PROTAC POI Target Protein (POI) PROTAC_mol->POI binds E3 E3 Ligase PROTAC_mol->E3 binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC_mol->Ternary_Complex POI->Ternary_Complex E3->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC Synthesis and Mechanism of Action.

Quantitative Impact on PROTAC Performance

Table 1: Illustrative Comparison of Physicochemical Properties of PROTACs with Different Linkers

PROTAC Linker Composition Molecular Weight ( g/mol ) cLogP TPSA (Ų) HBD HBA Rotatable Bonds
PROTAC A Alkyl Chain (12 atoms) ~750 5.1 150 3 10 15
PROTAC B PEG2 (8 atoms) ~790 4.3 165 3 11 19
PROTAC C (representative) PEG4 (14 atoms) ~880 3.5 184 3 13 27
PROTAC D PEG6 (20 atoms) ~970 2.7 203 3 15 35

Data is representative and compiled from trends observed in the literature.[5] cLogP: calculated octanol-water partition coefficient; TPSA: topological polar surface area; HBD: hydrogen bond donors; HBA: hydrogen bond acceptors.

Table 2: Illustrative Degradation Efficiency of PROTACs with Different Linker Lengths

PROTAC Target Protein Linker Length (atoms) DC50 (nM) Dmax (%)
PROTAC 1 BRD4 8 (PEG2) 50 85
PROTAC 2 (representative) BRD4 14 (PEG4) 15 >95
PROTAC 3 BRD4 20 (PEG6) 80 80
PROTAC 4 TBK1 11 >1000 <10
PROTAC 5 TBK1 21 3 96
PROTAC 6 TBK1 29 292 76

Data is illustrative and compiled from various sources in the literature to show trends.[1][5] DC50 and Dmax values are highly dependent on the specific target, E3 ligase, and cell line used.

Experimental Protocols

Synthesis of a PROTAC using this compound (Representative Protocol)

This protocol describes a general two-step synthesis of a PROTAC, starting with the coupling of the this compound linker to a POI ligand containing a nucleophilic handle, followed by deprotection and coupling to an E3 ligase ligand.

Step 1: Coupling of this compound to POI Ligand

  • Dissolve the POI ligand (containing a nucleophilic group, e.g., a phenol or amine; 1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a base , such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (1.5-2 equivalents), to the solution to deprotonate the nucleophile.

  • Add the this compound linker (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or elevated temperature (e.g., 60-80 °C) for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion , quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purify the intermediate product (POI-PEG4-t-butyl ester) by column chromatography.

Step 2: Deprotection of the t-butyl Ester

  • Dissolve the purified intermediate in a suitable solvent such as dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM).

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure to yield the deprotected intermediate (POI-PEG4-COOH).

Step 3: Amide Coupling to E3 Ligase Ligand

  • Dissolve the deprotected intermediate (1 equivalent) and the E3 ligase ligand (containing an amine; 1.1 equivalents) in DMF.

  • Add a peptide coupling reagent , such as HATU (1.2 equivalents), and a base, such as DIPEA (2-3 equivalents).

  • Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.

  • Upon completion , dilute the reaction mixture with water and extract the final PROTAC product with an organic solvent.

  • Purify the final PROTAC by preparative high-performance liquid chromatography (HPLC).

PROTAC_Synthesis_Workflow start Start step1 Couple POI Ligand with this compound start->step1 step2 Purify POI-Linker Intermediate step1->step2 step3 Deprotect t-butyl Ester with TFA step2->step3 step4 Couple Deprotected Intermediate with E3 Ligase Ligand step3->step4 step5 Purify Final PROTAC step4->step5 end End step5->end

General PROTAC Synthesis Workflow.
Western Blot for Protein Degradation Assessment

This protocol outlines the steps to determine the DC50 and Dmax of a synthesized PROTAC.

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle control and plot the data to determine the DC50 and Dmax values.

HiBiT Assay for Quantitative Protein Degradation

The HiBiT assay is a sensitive, real-time method to quantify protein degradation.[6][7]

  • Cell Line Generation: Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the target protein.

  • Cell Seeding: Plate the HiBiT-tagged cells in a 96-well plate.

  • PROTAC Treatment: Add the PROTAC at various concentrations to the wells.

  • Lysis and Detection:

    • For endpoint assays, after the desired incubation time, add a lytic reagent containing the LgBiT protein and furimazine substrate.

    • For kinetic assays, co-express LgBiT in the cells and add the substrate to the media to measure luminescence in real-time.

  • Measurement: Read the luminescence on a plate reader. The decrease in luminescence is proportional to the degradation of the HiBiT-tagged target protein.

  • Analysis: Calculate degradation parameters (DC50, Dmax, and degradation rate) from the luminescence data.[6][7]

NanoBRET™ Ternary Complex Formation Assay

This assay measures the formation of the ternary complex in live cells.[8][9]

  • Cell Preparation: Co-express the target protein fused to a NanoLuc® luciferase and the E3 ligase (e.g., VHL or CRBN) fused to a HaloTag® in cells.

  • Labeling: Add a fluorescent HaloTag® ligand to the cells, which will covalently bind to the HaloTag®-E3 ligase fusion.

  • PROTAC Addition: Add the PROTAC at various concentrations.

  • Measurement: If the PROTAC induces the formation of the ternary complex, the NanoLuc® donor and the fluorescent HaloTag® acceptor are brought into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET). Measure the BRET signal using a plate reader.

  • Analysis: An increase in the BRET signal indicates the formation of the ternary complex. Plot the BRET ratio against the PROTAC concentration to determine the EC50 for complex formation.[8][9]

Conclusion

The this compound is a valuable and versatile linker for the synthesis of PROTACs. Its distinct chemical features—a reactive mesyl group for facile conjugation, a flexible and solubilizing PEG4 chain, and a cleavable t-butyl ester protecting group—provide a robust platform for the construction of effective protein degraders. The optimal design of a PROTAC is a multifactorial challenge where the linker plays a pivotal role. A thorough understanding of the properties and reactivity of linkers like this compound, coupled with rigorous experimental evaluation using the protocols outlined in this guide, is essential for the successful development of novel PROTAC-based therapeutics.

References

The Pivotal Role of the PEG4 Linker in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the forefront of this field are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs). A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2] Far from being a mere spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to facilitate the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[2][3]

Among the various linker archetypes, polyethylene glycol (PEG) linkers have become a cornerstone in PROTAC design.[3] Their inherent hydrophilicity, biocompatibility, and tunable length make them an attractive choice for optimizing PROTAC performance.[4] This technical guide provides an in-depth exploration of the role of the PEG4 linker in targeted protein degradation, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene glycol units, which impart a unique and advantageous balance of flexibility and hydrophilicity.[3] This characteristic is particularly beneficial in addressing a common challenge in PROTAC development: the large and often lipophilic nature of the final molecule, which can lead to poor solubility and limited cell permeability.[3]

Enhancing Solubility and Physicochemical Properties

The incorporation of a PEG4 linker into a PROTAC scaffold can significantly improve its aqueous solubility.[4] The ether oxygens within the PEG backbone act as hydrogen bond acceptors, enhancing the molecule's interaction with aqueous environments. This improved solubility is crucial for the developability of a PROTAC as a therapeutic agent. Furthermore, the inclusion of PEG motifs allows for the fine-tuning of critical physicochemical properties such as the calculated octanol-water partition coefficient (cLogP) and the topological polar surface area (TPSA), which are key determinants of a molecule's drug-like characteristics.[3]

Modulating Cell Permeability

The relationship between a PEG linker and a PROTAC's cell permeability is nuanced. While the increased hydrophilicity from PEGylation can potentially impede passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers offers a distinct advantage.[3] Compared to more rigid alkyl chains, PEG linkers are more inclined to adopt folded conformations.[3] This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is better suited for traversing the cell membrane.[3][5] However, it is a delicate balance, as excessive PEGylation can lead to a decrease in cellular uptake.[3]

Optimizing Ternary Complex Formation

The primary role of the linker is to enable the formation of a stable and productive ternary complex. The length and flexibility of the linker are paramount in achieving the optimal orientation and proximity between the POI and the E3 ligase for efficient ubiquitin transfer.[6]

  • Too short: A linker that is too short can lead to steric hindrance between the POI and the E3 ligase, preventing the formation of a stable ternary complex.[3]

  • Too long: An excessively long linker may result in an unstable or unproductive ternary complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[3] This can also exacerbate the "hook effect," where at high concentrations, the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) is favored over the productive ternary complex.[3][7]

Systematic variation of the PEG linker length (e.g., PEG2, PEG4, PEG6) is a common and effective strategy to empirically determine the optimal length for a given POI and E3 ligase pair.[3]

Quantitative Impact of PEG4 Linkers on PROTAC Performance

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and biological activity of PROTACs.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)Hydrogen Bond DonorsHydrogen Bond AcceptorsNumber of Rotatable Bonds
PROTAC 1Alkyl785.94.2165.241118
PROTAC 2PEG2831.93.5174.541222
PROTAC 3 PEG4 919.0 2.8 193.0 4 14 30

Data compiled from publicly available research.[3]

Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability of SMARCA2-Targeting PROTACs

PROTACLinker CompositionDC50 (nM)Dmax (%)Caco-2 Permeability (10⁻⁶ cm/s)
PROTAC APEG215>901.2
PROTAC B PEG4 5 >95 2.5
PROTAC CPEG625>902.1

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments in the evaluation of PROTACs containing a PEG4 linker.

Protocol 1: Synthesis of a PROTAC with a PEG4 Linker

This protocol describes a general synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG4 linker.

Materials:

  • POI ligand with a reactive handle (e.g., a carboxylic acid or amine)

  • E3 ligase ligand with a complementary reactive handle

  • Amine-PEG4-acid or other bifunctional PEG4 linker

  • Coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., silica gel for chromatography, HPLC)

Procedure:

  • Activation of the POI Ligand: Dissolve the POI ligand-acid in anhydrous DMF. Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). Stir at room temperature for 30 minutes.

  • Coupling to the PEG4 Linker: To the activated POI ligand solution, add the Amine-PEG4-acid (1.0 eq). Stir the reaction mixture at room temperature for 12-16 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting intermediate by flash column chromatography.

  • Activation of the Intermediate: Dissolve the purified POI-PEG4-acid intermediate in anhydrous DMF. Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). Stir at room temperature for 30 minutes.

  • Coupling to the E3 Ligase Ligand: To the activated intermediate solution, add the E3 ligase ligand-amine (1.0 eq). Stir the reaction mixture at room temperature for 12-16 hours.

  • Final Purification: Perform an aqueous work-up as described in step 3. Purify the final PROTAC product by preparative HPLC to obtain the desired compound with high purity.

  • Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps for treating cells with a PROTAC and analyzing the levels of the target protein via Western blot to determine DC50 and Dmax values.[1][8]

Materials and Reagents:

  • Human cancer cell line expressing the POI (e.g., HeLa, THP-1)[8]

  • PROTAC stock solution in DMSO

  • Vehicle control (DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640)[8]

  • Fetal Bovine Serum (FBS) and Penicillin-Streptomycin

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-POI, anti-loading control, e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.[8] Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).[8][9] Include a vehicle-only control (e.g., 0.1% DMSO).[1]

  • Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS.[8] Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.[8] Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.[1] Determine the protein concentration of the supernatant using a BCA or Bradford assay.[8]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples.[1] Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[8] Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[8]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.[8] Incubate the membrane with the primary antibody against the POI overnight at 4°C.[1] Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1] Wash the membrane again with TBST.

  • Detection and Analysis: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[1] Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.[1] Calculate the percentage of protein degradation relative to the vehicle-treated control.[1] Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[1]

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Characterization

SPR is a label-free technique used to measure biomolecular interactions in real-time, providing kinetic and affinity data for both binary and ternary complexes.[10][11]

Experimental Strategy:

  • Immobilization: Immobilize a biotinylated E3 ligase (e.g., VHL or Cereblon) onto a streptavidin-coated sensor chip.[10]

  • Binary Interaction Analysis (PROTAC-E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity (KD) and kinetics of this binary interaction.

  • Binary Interaction Analysis (PROTAC-POI): In a separate experiment, immobilize the POI and inject the PROTAC to determine the KD of the other binary interaction.

  • Ternary Complex Formation: To measure the ternary complex formation, inject a pre-incubated mixture of the PROTAC and the POI at varying concentrations over the immobilized E3 ligase.[10] The resulting sensorgrams will indicate the formation of the ternary complex.

  • Data Analysis:

    • Determine the KD for both binary and ternary complex formation using a suitable binding model (e.g., 1:1 Langmuir).[12]

    • Calculate the cooperativity factor (α), which is the ratio of the binary KD values to the ternary KD. An α value greater than 1 indicates positive cooperativity, meaning the binding of one partner enhances the binding of the other, leading to a more stable ternary complex.

Visualizing Key Concepts and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate fundamental concepts in PROTAC action and development.

PROTAC_Mechanism PROTAC PROTAC (with PEG4 Linker) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation POI Degradation Proteasome->Degradation Mediates Amino_Acids Recycled Amino Acids Degradation->Amino_Acids

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_analysis Data Analysis PROTAC_Design PROTAC Design (Vary PEG Linker) Synthesis Chemical Synthesis & Purification PROTAC_Design->Synthesis Biophysical_Assays Biophysical Assays (SPR, ITC) Synthesis->Biophysical_Assays Cell_Permeability Cell Permeability (Caco-2) Synthesis->Cell_Permeability Western_Blot Western Blot (Degradation Assay) Biophysical_Assays->Western_Blot Cell_Permeability->Western_Blot Data_Analysis Determine KD, α, DC50, Dmax Western_Blot->Data_Analysis

A typical workflow for the design and evaluation of PROTACs.

Conclusion

The linker is an indispensable component of a PROTAC, and PEG4 represents a versatile and frequently employed option in the rational design of effective protein degraders. Its ability to enhance solubility, modulate cell permeability, and provide the appropriate length and flexibility for optimal ternary complex formation makes it a powerful tool for researchers. The "trial and error" approach to linker design is progressively being superseded by more rational, structure-guided strategies.[3] As our understanding of the intricate interplay between the linker, the POI, and the E3 ligase deepens through advanced structural biology and computational modeling, the path is paved for the development of next-generation PROTACs with superior potency, selectivity, and drug-like properties.[3]

References

An In-depth Technical Guide to MS-PEG4-t-butyl ester: Properties, Solubility, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, solubility, and common applications of MS-PEG4-t-butyl ester, a heterobifunctional linker crucial in the fields of bioconjugation, antibody-drug conjugate (ADC) development, and proteolysis-targeting chimera (PROTAC) synthesis.

Core Properties of this compound

This compound, also known as Mesyl-PEG4-t-butyl ester, is a versatile chemical tool featuring a mesyl (Ms) group at one end of a tetraethylene glycol (PEG4) spacer and a t-butyl ester protected carboxyl group at the other. The mesyl group serves as an excellent leaving group for nucleophilic substitution reactions, most commonly with primary amines found on biomolecules. The t-butyl ester acts as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions for subsequent conjugation steps. The hydrophilic PEG4 spacer enhances the solubility of the resulting conjugates in aqueous media.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₆H₃₂O₉S
Molecular Weight 400.49 g/mol
CAS Number 870487-48-2
Appearance Varies (often a colorless to pale yellow oil or solid)
Purity Typically >95%
Solubility

Quantitative solubility data for this compound is not widely published. However, based on information from various suppliers and the nature of the molecule, its qualitative solubility is well-established.

SolventSolubility
Dimethyl Sulfoxide (DMSO) Soluble
Dichloromethane (DCM) Soluble
Dimethylformamide (DMF) Soluble
Water Limited Solubility
Ethanol Soluble

Experimental Protocols

The following sections provide detailed methodologies for the key applications of this compound: bioconjugation to proteins and deprotection of the t-butyl ester.

Protocol 1: Conjugation of this compound to a Protein via Amine Coupling

This protocol describes a general procedure for the reaction of the mesyl group of this compound with primary amines (e.g., lysine residues) on a target protein.

Materials:

  • Target protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

  • This compound

  • Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

  • Reaction buffer (e.g., PBS, pH 7.2-8.5)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.

    • If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mg/mL).

  • Initiate the Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution with gentle stirring. The final concentration of the organic solvent should ideally not exceed 10% (v/v) of the total reaction volume to avoid protein denaturation.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle agitation. The optimal reaction time and temperature should be determined empirically for each specific protein.

  • Quenching (Optional):

    • To terminate the reaction, add a quenching reagent such as Tris-HCl to a final concentration of 20-50 mM to react with any unreacted this compound.

  • Purification:

    • Remove excess, unreacted this compound and reaction byproducts by purifying the conjugate using SEC or dialysis against an appropriate buffer.

Protocol 2: Deprotection of the t-Butyl Ester

This protocol outlines the removal of the t-butyl protecting group to expose the terminal carboxylic acid.

Materials:

  • Lyophilized PEGylated protein (from Protocol 1)

  • Deprotection solution: 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (v/v)

  • Scavenger (optional, e.g., triisopropylsilane (TIS))

  • Cold diethyl ether

  • Purification system (e.g., SEC or dialysis cassettes)

Procedure:

  • Lyophilize the PEGylated Protein:

    • If the purified PEGylated protein is in an aqueous buffer, lyophilize it to dryness.

  • Initiate Deprotection:

    • Dissolve the lyophilized PEGylated protein in the deprotection solution (TFA/DCM). If the protein contains acid-sensitive residues, scavengers like TIS (2.5-5% v/v) can be added to prevent side reactions.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours, monitoring the progress by an appropriate analytical method (e.g., LC-MS) until the starting material is consumed.

  • Remove TFA:

    • Remove the TFA and DCM by rotary evaporation or by precipitating the deprotected conjugate with cold diethyl ether.

  • Purification:

    • Purify the deprotected PEGylated protein using SEC or dialysis to remove residual TFA and any scavengers.

Applications in Drug Development

This compound is a key component in the synthesis of complex therapeutic molecules like ADCs and PROTACs.

Role in Antibody-Drug Conjugates (ADCs)

In ADC development, this compound can be used to link a cytotoxic payload to an antibody. The workflow typically involves the initial conjugation of the linker to the antibody via its mesyl group, followed by deprotection of the t-butyl ester to reveal a carboxylic acid. This acid can then be activated (e.g., with EDC/NHS) to react with an amine-containing drug molecule, forming a stable amide bond.

ADC_Synthesis_Workflow cluster_step1 Step 1: Linker Conjugation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Payload Conjugation Antibody Antibody (with Lysine residues) Antibody_Linker Antibody-PEG4-t-butyl ester Antibody->Antibody_Linker Reaction with Mesyl group Linker This compound Linker->Antibody_Linker Deprotected_Linker Antibody-PEG4-COOH Antibody_Linker->Deprotected_Linker Acidic Deprotection ADC Antibody-Drug Conjugate (ADC) Deprotected_Linker->ADC Amide Bond Formation Drug Cytotoxic Drug (with Amine group) Drug->ADC

Caption: Workflow for ADC synthesis using this compound.

Role in PROTAC Synthesis

PROTACs are bifunctional molecules that induce the degradation of target proteins. This compound can serve as the linker connecting a target protein-binding ligand and an E3 ligase-binding ligand. The synthetic strategy can vary, but a common approach involves reacting the mesyl group with a nucleophile on one of the ligands, followed by deprotection and coupling to the second ligand.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Ligand Attachment cluster_step2 Step 2: Deprotection & Activation cluster_step3 Step 3: Second Ligand Attachment Ligand1 Target Protein Ligand (with Nucleophile) Ligand1_Linker Ligand1-PEG4-t-butyl ester Ligand1->Ligand1_Linker Nucleophilic Substitution Linker This compound Linker->Ligand1_Linker Deprotected_Linker Ligand1-PEG4-COOH Ligand1_Linker->Deprotected_Linker Acidic Deprotection PROTAC PROTAC Molecule Deprotected_Linker->PROTAC Amide Coupling Ligand2 E3 Ligase Ligand (with Amine) Ligand2->PROTAC

An In-depth Technical Guide to Heterobifunctional Crosslinkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heterobifunctional crosslinkers are indispensable reagents in the fields of bioconjugation, diagnostics, and therapeutics. Their unique architecture, featuring two distinct reactive moieties, enables the controlled and specific covalent linkage of two different biomolecules. This guide provides a comprehensive technical overview of the core principles, applications, and methodologies associated with these versatile molecular tools.

Core Concepts of Heterobifunctional Crosslinkers

Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional crosslinkers allow for sequential, multi-step conjugation reactions.[1] This strategic approach significantly minimizes the formation of undesirable homodimers and polymers, a common challenge with single-step conjugations.[1] The general structure of a heterobifunctional crosslinker consists of two different reactive groups separated by a spacer arm. The choice of reactive groups dictates the target functional groups on the biomolecules (e.g., primary amines, sulfhydryls), while the spacer arm's length and composition influence the stability, solubility, and steric accessibility of the final conjugate.[2]

The most prevalent applications of heterobifunctional crosslinkers involve the targeted covalent linkage of proteins, peptides, nucleic acids, and small molecule drugs. They are instrumental in the construction of antibody-drug conjugates (ADCs), the immobilization of biomolecules on surfaces for biosensors, and the study of protein-protein interactions.[2][3]

Quantitative Data of Common Heterobifunctional Crosslinkers

The selection of an appropriate crosslinker is paramount for successful bioconjugation. The following tables summarize the key quantitative parameters for several widely used heterobifunctional crosslinkers.

Amine-to-Sulfhydryl Reactive Crosslinkers

This class of crosslinkers is one of the most extensively used in bioconjugation. Typically, an N-hydroxysuccinimide (NHS) ester at one end reacts with primary amines (e.g., on lysine residues), while a maleimide group at the other end specifically targets sulfhydryl groups (e.g., on cysteine residues).

CrosslinkerAbbreviationMolecular Weight ( g/mol )Spacer Arm Length (Å)SolubilityKey Features
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylateSMCC334.32[4][5]8.3[5]Insoluble in water; soluble in organic solvents (DMSO, DMF)[6][7]Cyclohexane bridge enhances maleimide stability.[8]
Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylateSulfo-SMCC436.37[9][10]8.3[9][11]Water-soluble[9][10]Ideal for reactions in aqueous buffers without organic solvents.[9]
N-(ε-Maleimidocaproyloxy)succinimide esterEMCSNot specified9.4[12]Not specifiedAmine-reactive NHS ester and sulfhydryl-reactive maleimide.[12]
N-γ-Maleimidobutyryloxy-succinimide esterGMBSNot specified7.4[12]Not specifiedFeatures a maleimide group for thiol reaction and an NHS ester for amine reaction.[12]
Amine-to-Sulfhydryl Reactive Crosslinkers with Cleavable Spacer Arms

Cleavable crosslinkers contain a spacer arm with a bond that can be broken under specific conditions, such as reduction. This feature is particularly useful for applications requiring the release of a conjugated molecule, such as in drug delivery systems or for the analysis of crosslinked proteins by mass spectrometry.

CrosslinkerAbbreviationMolecular Weight ( g/mol )Spacer Arm Length (Å)Cleavage ConditionKey Features
Succinimidyl 6-(3-[2-pyridyldithio]-propionamido)hexanoateLC-SPDP425.52[13][14]15.7[13][14]Reducing agents (e.g., DTT, TCEP)[15]Long-chain, cleavable crosslinker.[13]
Sulfosuccinimidyl 6-(3'-[2-pyridyldithio]-propionamido)hexanoateSulfo-LC-SPDP527.56[16]15.7[15][16]Reducing agents (e.g., DTT, TCEP)[16]Water-soluble version of LC-SPDP.[16]

Experimental Protocols

The following are detailed methodologies for common bioconjugation experiments using heterobifunctional crosslinkers.

Protocol 1: Two-Step Protein-Protein Conjugation using Sulfo-SMCC

This protocol describes the conjugation of a protein containing primary amines (Protein 1) to a protein containing sulfhydryl groups (Protein 2).

Materials:

  • Protein 1 (in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Protein 2 (with free sulfhydryl groups)

  • Sulfo-SMCC

  • Reaction Buffer (amine-free, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)

  • Desalting column (e.g., Sephadex G-25)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein 1 Activation: a. Allow the vial of Sulfo-SMCC to equilibrate to room temperature before opening.[17] b. Immediately before use, prepare a stock solution of Sulfo-SMCC in an appropriate aqueous buffer (e.g., water or 50 mM sodium phosphate).[17] c. Add a 10- to 50-fold molar excess of the Sulfo-SMCC solution to the Protein 1 solution. The optimal molar excess depends on the protein concentration and should be empirically determined. For dilute protein solutions (<1 mg/mL), a higher molar excess (e.g., >20-fold) may be required.[17] d. Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[6][7]

  • Removal of Excess Crosslinker: a. Remove the unreacted Sulfo-SMCC by passing the reaction mixture through a desalting column equilibrated with the Reaction Buffer.[17] This step is critical to prevent the maleimide groups from being quenched by the quenching solution or reacting with unintended molecules.

  • Conjugation to Protein 2: a. Immediately add the sulfhydryl-containing Protein 2 to the maleimide-activated Protein 1. b. The optimal pH for the maleimide-sulfhydryl reaction is 6.5-7.5.[7] c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[18]

  • Quenching and Purification: a. (Optional) To quench any unreacted maleimide groups, add a quenching solution (e.g., L-cysteine or β-mercaptoethanol) to a final concentration of 1-10 mM and incubate for 15-30 minutes. b. Purify the final protein-protein conjugate using size-exclusion chromatography or dialysis to remove unconjugated proteins and other byproducts.

Protocol 2: Antibody-Drug Conjugation (ADC) using SMCC

This protocol outlines the conjugation of a thiol-containing cytotoxic drug to an antibody.

Materials:

  • Antibody (in amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • SMCC

  • Anhydrous DMSO or DMF

  • Thiol-containing drug

  • Reducing agent (e.g., TCEP or DTT, if the antibody's disulfides need to be reduced)

  • Desalting column

  • Quenching reagent (e.g., N-acetylcysteine)

Procedure:

  • Antibody Preparation (if necessary): a. If the antibody does not have free sulfhydryl groups, its interchain disulfide bonds can be partially reduced. b. Treat the antibody with a reducing agent like TCEP at a controlled molar ratio to expose a specific number of sulfhydryl groups. c. Remove the excess reducing agent using a desalting column.

  • Antibody Activation with SMCC: a. Prepare a stock solution of SMCC in anhydrous DMSO or DMF immediately before use.[19] b. Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution.[19] c. Incubate for 30-60 minutes at room temperature.[19]

  • Removal of Excess SMCC: a. Remove the unreacted SMCC using a desalting column equilibrated with an appropriate buffer (e.g., PBS, pH 6.5-7.5).[19]

  • Conjugation with Thiol-containing Drug: a. Immediately add the thiol-containing drug to the maleimide-activated antibody.[3] A molar excess of the drug is typically used to drive the reaction.[3] b. Incubate for 1-2 hours at room temperature or overnight at 4°C.[18]

  • Quenching and Purification: a. Quench any unreacted maleimide groups by adding a quenching reagent like N-acetylcysteine.[3] b. Purify the resulting ADC using a suitable chromatography method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC), to remove unconjugated drug and antibody aggregates.[3]

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to heterobifunctional crosslinkers.

Heterobifunctional_Crosslinker_Concept cluster_0 Biomolecule A cluster_1 Heterobifunctional Crosslinker cluster_2 Biomolecule B A Protein A (with primary amines) Crosslinker Amine-Reactive Group (e.g., NHS Ester) Spacer Arm Sulfhydryl-Reactive Group (e.g., Maleimide) A->Crosslinker:f0 Step 1: Amine Reaction B Protein B (with sulfhydryl groups) Crosslinker:f2->B Step 2: Sulfhydryl Reaction

Core concept of a two-step bioconjugation using a heterobifunctional crosslinker.

ADC_Synthesis_Workflow cluster_Antibody Antibody Preparation cluster_Crosslinker Crosslinker Activation cluster_Drug Drug Conjugation cluster_Purification Final Product Antibody Monoclonal Antibody Reduction Partial Reduction (expose -SH groups) Antibody->Reduction Activation Activate Antibody (NHS ester reaction with -NH2) Reduction->Activation SMCC SMCC Crosslinker SMCC->Activation Conjugation Conjugation (Maleimide reaction with -SH) Activation->Conjugation Drug Thiol-containing Cytotoxic Drug Drug->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification ADC Antibody-Drug Conjugate (ADC) Purification->ADC

Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

PPI_Study_Workflow cluster_Interaction In Situ Interaction cluster_Crosslinking Crosslinking cluster_Analysis Analysis ProteinX Protein X Interaction Transient Interaction ProteinX->Interaction ProteinY Protein Y ProteinY->Interaction Crosslinker Heterobifunctional Crosslinker Interaction->Crosslinker CrosslinkedComplex Covalently Crosslinked Complex Crosslinker->CrosslinkedComplex Isolation Isolation of Complex CrosslinkedComplex->Isolation Analysis Mass Spectrometry (Identification of Proteins and Interaction Sites) Isolation->Analysis

Workflow for studying protein-protein interactions using heterobifunctional crosslinkers.

References

An In-depth Technical Guide to the Synthesis of MS-PEG4-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of MS-PEG4-t-butyl ester, a valuable heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This document details a plausible two-step synthetic pathway, including experimental protocols, quantitative data, and visual representations of the chemical transformations and workflows.

Introduction

This compound, also known as tert-butyl 2-(2-(2-(2-(methylsulfonyloxy)ethoxy)ethoxy)ethoxy)acetate, is a key building block in medicinal chemistry and drug discovery. Its structure incorporates a tetraethylene glycol (PEG4) spacer, which enhances the solubility and pharmacokinetic properties of the resulting conjugate. The molecule is functionalized with a methanesulfonyl (mesyl) group, an excellent leaving group for nucleophilic substitution reactions, and a tert-butyl ester, a common protecting group for a carboxylic acid that can be cleaved under acidic conditions. This dual functionality makes it an ideal linker for covalently attaching two different molecular entities, a critical feature in the design of PROTACs that bring a target protein and an E3 ubiquitin ligase into proximity.

Synthesis Pathway

The synthesis of this compound is accomplished through a two-step process commencing with commercially available tetraethylene glycol. The first step involves the mono-alkylation of tetraethylene glycol with tert-butyl bromoacetate via a Williamson ether synthesis to yield the intermediate, HO-PEG4-t-butyl ester. The subsequent step is the mesylation of the terminal hydroxyl group of this intermediate to produce the final product.

Synthesis_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Mesylation TEG Tetraethylene Glycol NaH NaH, THF TEG->NaH tBuBr tert-butyl bromoacetate NaH->tBuBr Intermediate HO-PEG4-t-butyl ester tBuBr->Intermediate Intermediate_ref HO-PEG4-t-butyl ester MsCl MsCl, TEA, DCM FinalProduct This compound MsCl->FinalProduct Intermediate_ref->MsCl

A two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of HO-PEG4-t-butyl ester (tert-butyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate)

This procedure is based on the principles of the Williamson ether synthesis for the mono-alkylation of diols.

Materials:

  • Tetraethylene glycol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • tert-Butyl bromoacetate

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of tetraethylene glycol (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • The mixture is cooled back to 0 °C, and a solution of tert-butyl bromoacetate (1 equivalent) in anhydrous THF is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The mixture is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford HO-PEG4-t-butyl ester as a colorless oil.

Step 2: Synthesis of this compound

This protocol describes the mesylation of the terminal hydroxyl group of the PEGylated intermediate.

Materials:

  • HO-PEG4-t-butyl ester

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of HO-PEG4-t-butyl ester (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere, methanesulfonyl chloride (1.2 equivalents) is added dropwise.

  • The reaction mixture is stirred at 0 °C for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield this compound. Further purification by column chromatography may be performed if necessary.

Data Presentation

Table 1: Reactants and Products

Compound NameAbbreviationMolecular FormulaMolecular Weight ( g/mol )Role
Tetraethylene glycolTEGC₈H₁₈O₅194.23Starting Material (Step 1)
Sodium HydrideNaHNaH24.00Base (Step 1)
tert-Butyl bromoacetateC₆H₁₁BrO₂195.05Alkylating Agent (Step 1)
HO-PEG4-t-butyl esterIntermediateC₁₅H₃₀O₇322.39Product (Step 1) / Reactant (Step 2)
Methanesulfonyl chlorideMsClCH₃ClO₂S114.55Mesylating Agent (Step 2)
TriethylamineTEAC₆H₁₅N101.19Base (Step 2)
This compound Final Product C₁₆H₃₂O₉S 400.48 Final Product

Table 2: Reaction Conditions and Yields

StepReaction NameKey ReagentsSolventTemperatureTypical Yield (%)Purity (%)
1Williamson Ether SynthesisNaH, tert-butyl bromoacetateTHF0 °C to RT60-80 (Estimated)>95
2MesylationMethanesulfonyl chloride, TriethylamineDCM0 °C96-99>98

Workflow and Relationship Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship of the synthesis.

Experimental_Workflow cluster_prep Preparation cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Mesylation cluster_analysis Analysis prep_reagents Prepare Anhydrous Solvents and Reagents s1_deprotonation Deprotonation of Tetraethylene Glycol prep_reagents->s1_deprotonation s1_alkylation Alkylation with tert-butyl bromoacetate s1_deprotonation->s1_alkylation s1_quench Reaction Quenching s1_alkylation->s1_quench s1_extraction Extraction and Washing s1_quench->s1_extraction s1_purification Column Chromatography s1_extraction->s1_purification s2_reaction Mesylation of HO-PEG4-t-butyl ester s1_purification->s2_reaction s2_quench Reaction Quenching s2_reaction->s2_quench s2_workup Workup and Isolation s2_quench->s2_workup analysis Characterization (NMR, MS, Purity) s2_workup->analysis

Experimental workflow for the synthesis of this compound.

Logical_Relationship Start Starting Material (Tetraethylene Glycol) Intermediate Key Intermediate (HO-PEG4-t-butyl ester) Start->Intermediate Williamson Ether Synthesis FinalProduct Final Product (this compound) Intermediate->FinalProduct Mesylation Application Application (PROTAC Synthesis) FinalProduct->Application

Logical relationship of the synthesis pathway and application.

Conclusion

This technical guide outlines a reliable and efficient two-step synthesis for this compound. The described pathway, utilizing a Williamson ether synthesis followed by mesylation, provides a clear route for researchers to obtain this important linker for applications in drug discovery and bioconjugation. The provided experimental protocols and data serve as a valuable resource for the successful synthesis and characterization of this compound. Researchers should adhere to standard laboratory safety practices when handling all chemicals mentioned in this guide.

An In-depth Technical Guide on MS-PEG4-t-butyl Ester for Inducing Protein Ubiquitination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of MS-PEG4-t-butyl Ester in Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable."[1] At the forefront of this field are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to eliminate specific proteins from cells.[2] PROTACs function by hijacking the cell's natural ubiquitin-proteasome system (UPS).[1]

A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][3]

The linker is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex, as well as the molecule's overall physicochemical properties such as solubility and cell permeability. Polyethylene glycol (PEG) linkers are among the most common motifs used in PROTAC design due to their ability to enhance water solubility and provide flexibility.

This compound is a versatile, functionalized PEG linker building block used in the synthesis of PROTACs. The "MS" refers to a mesylate group, a good leaving group that allows for facile coupling to a nucleophile (such as an amine or thiol) on one of the PROTAC's ligands. The PEG4 core provides a flexible, hydrophilic spacer of a defined length. The t-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions to allow for coupling to the other ligand, typically via an amide bond. This modular nature makes this compound and its chemical analogs valuable tools for the systematic optimization of PROTAC linkers.

Mechanism of Action: PROTAC-Mediated Protein Ubiquitination

PROTACs utilizing linkers such as this compound operate by inducing the proximity of a target protein and an E3 ubiquitin ligase. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation.

PROTAC_Mechanism cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_PROTAC PROTAC Action E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Transfers Ub E3 E3 Ligase E2->E3 Binds TernaryComplex POI-PROTAC-E3 Ternary Complex E3->TernaryComplex Ub Ubiquitin (Ub) Ub->E1 ATP ATP ATP->E1 Activates Proteasome 26S Proteasome POI Protein of Interest (POI) PROTAC PROTAC POI->TernaryComplex PROTAC->TernaryComplex Ub_POI Poly-ubiquitinated POI TernaryComplex->Ub_POI Poly-ubiquitination Ub_POI->Proteasome Recognition & Degradation

PROTAC-Mediated Protein Degradation Pathway

Quantitative Data Presentation

Table 1: Degradation Efficacy of BI-3663 (PTK2/FAK PROTAC)

Cell Line Target Protein DC50 (nM) Dmax (%) Treatment Time (h) Reference
A549 (Human Lung Carcinoma) PTK2/FAK 27 95 16 [2][5][6]
Various HCC Lines (Median) PTK2/FAK 30 >80 - [2][4][7]

| Hep3B2.1-7 (Hepatocellular Carcinoma) | PTK2/FAK | ~25 (pDC50=7.6) | - | - |[7][8] |

  • DC50 : The concentration of the PROTAC required to induce 50% degradation of the target protein.

  • Dmax : The maximum percentage of protein degradation achieved.

  • pDC50 : The negative logarithm of the DC50 value.

Table 2: Physicochemical Properties of Representative PEG4-t-butyl Ester Linkers

Compound CAS Number Molecular Formula Molecular Weight ( g/mol )
This compound 870487-48-2 C16H32O9S 400.5
Amino-PEG4-t-butyl ester 581065-95-4 C15H31NO6 321.41
Hydroxy-PEG4-t-butyl ester 518044-32-1 C15H30O7 322.39

| Acid-PEG4-t-butyl ester | 1835759-85-7 | C16H30O8 | 350.4 |

Experimental Protocols

The following protocols provide a general framework for the synthesis of a PROTAC using an this compound linker and the subsequent evaluation of its ability to induce protein ubiquitination and degradation.

PROTAC Synthesis using this compound

This protocol describes a two-step synthesis of a PROTAC, first by coupling the linker to an amine-containing E3 ligase ligand, followed by deprotection and coupling to the POI ligand.

PROTAC_Synthesis_Workflow start Start Materials: - this compound - E3 Ligase Ligand (with -NH2) - POI Ligand (with -COOH) step1 Step 1: Coupling to E3 Ligase Ligand - React this compound with amine on E3 Ligase Ligand. - Base catalyst (e.g., DIPEA) in anhydrous solvent (e.g., DMF). start->step1 purify1 Purification 1 (e.g., HPLC) step1->purify1 step2 Step 2: Deprotection of t-butyl Ester - Treat with acid (e.g., TFA in DCM) to reveal carboxylic acid. purify1->step2 purify2 Purification 2 (e.g., HPLC) step2->purify2 step3 Step 3: Coupling to POI Ligand - Activate carboxylic acid with coupling agents (e.g., HATU, HOBt). - React with POI Ligand. purify2->step3 purify3 Final Purification (e.g., Preparative HPLC) step3->purify3 final_product Final PROTAC Molecule purify3->final_product characterization Characterization (LC-MS, NMR, HRMS) final_product->characterization

General PROTAC Synthesis Workflow

Materials:

  • This compound

  • Amine-functionalized E3 ligase ligand (e.g., pomalidomide derivative)

  • Carboxylic acid-functionalized POI ligand

  • Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Purification system (e.g., HPLC)

  • Analytical instruments (LC-MS, NMR)

Procedure:

  • Step 1: Synthesis of Ligand-Linker Intermediate:

    • Dissolve the amine-containing E3 ligase ligand (1.0 equivalent) in anhydrous DMF.

    • Add DIPEA (2.0-3.0 equivalents).

    • Add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise.

    • Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen) for 2-4 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the product by reverse-phase HPLC to obtain the E3 Ligase Ligand-PEG4-t-butyl ester intermediate.

  • Step 2: Deprotection of the t-butyl Ester:

    • Dissolve the purified intermediate from Step 1 in DCM.

    • Add TFA (typically 20-50% v/v).

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor for the disappearance of the starting material by LC-MS.

    • Remove the solvent and excess TFA under reduced pressure to yield the deprotected carboxylic acid.

  • Step 3: Final PROTAC Synthesis:

    • Dissolve the POI ligand (1.0 equivalent) and the deprotected intermediate from Step 2 (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (3.0 equivalents) and HATU (1.2 equivalents).

    • Stir the reaction at room temperature overnight under an inert atmosphere.

    • Monitor the reaction by LC-MS for the formation of the final PROTAC.

    • Purify the final PROTAC molecule using preparative HPLC.

    • Characterize the final product by LC-MS, ¹H NMR, and High-Resolution Mass Spectrometry (HRMS).

Western Blot for PROTAC-Induced Protein Degradation

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[2]

Materials:

  • Cell line expressing the protein of interest

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell culture reagents

  • Ice-cold Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL) and imaging system

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle-only control.

    • Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Prepare samples with Laemmli buffer and boil to denature proteins.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and run electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot a dose-response curve to determine the DC50 and Dmax values.

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system. It involves immunoprecipitating the target protein and then immunoblotting for ubiquitin.

Materials:

  • All materials for Western Blotting (section 4.2)

  • Proteasome inhibitor (e.g., MG132 or epoxomicin)

  • Immunoprecipitation (IP) buffer

  • Antibody for immunoprecipitation (specific to the target protein)

  • Protein A/G magnetic beads

  • Antibody for detection (anti-ubiquitin)

Procedure:

  • Cell Treatment:

    • Treat cells with the PROTAC at a concentration that causes significant degradation (e.g., 5x DC50). Include a vehicle control.

    • In a parallel set of wells, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours. The proteasome inhibitor will "trap" the ubiquitinated protein, preventing its degradation and allowing for its detection.

  • Cell Lysis:

    • Lyse the cells as described in the Western blot protocol.

  • Immunoprecipitation:

    • Pre-clear the lysates by incubating with protein A/G beads.

    • Incubate the pre-cleared lysates with the antibody against the target protein overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein complex.

    • Wash the beads several times with IP buffer to remove non-specific binders.

  • Immunoblotting:

    • Elute the protein from the beads using Laemmli buffer and boiling.

    • Run the eluates on an SDS-PAGE gel and transfer to a membrane.

    • Probe the membrane with an anti-ubiquitin antibody. A high molecular weight smear in the PROTAC + proteasome inhibitor lane indicates poly-ubiquitination of the target protein.

Conclusion

This compound is a key building block in the construction of effective PROTACs for targeted protein degradation. Its defined length, hydrophilic nature, and bifunctional handles allow for the systematic synthesis and optimization of PROTACs. The data from analogous PROTACs like BI-3663 demonstrate the potential for achieving potent and efficient degradation of target proteins. The experimental protocols outlined in this guide provide a robust framework for researchers to synthesize novel PROTACs using this versatile linker and to characterize their mechanism of action, thereby accelerating the development of new therapeutics in the exciting field of targeted protein degradation.

References

chemical compatibility of MS-PEG4-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Compatibility of Mesyl-PEG4-t-butyl ester

For researchers, scientists, and drug development professionals, understanding the chemical compatibility of linker molecules is paramount for the successful design and synthesis of bioconjugates, antibody-drug conjugates (ADCs), and other targeted therapeutics. This guide provides a comprehensive overview of the chemical compatibility of Mesyl-PEG4-t-butyl ester (Ms-PEG4-t-butyl ester), a heterobifunctional linker containing a mesylate group, a polyethylene glycol (PEG) spacer, and a t-butyl ester protected carboxyl group.

Overview of Mesyl-PEG4-t-butyl ester

Mesyl-PEG4-t-butyl ester is a versatile linker used in bioconjugation and pharmaceutical research. Its key functional components are:

  • Mesylate (Ms) group: A good leaving group that readily participates in nucleophilic substitution reactions, making it useful for conjugation to amine, thiol, or hydroxyl groups on biomolecules.

  • PEG4 spacer: A hydrophilic tetra-polyethylene glycol spacer that enhances the solubility and pharmacokinetic properties of the resulting conjugate.

  • t-Butyl ester: A protecting group for a carboxylic acid. This group is stable under many conditions but can be selectively removed under acidic conditions to reveal the carboxylic acid for further modification.

Chemical Compatibility Data

The chemical stability of Mesyl-PEG4-t-butyl ester is dictated by the reactivity of its mesylate and t-butyl ester functionalities. The following tables summarize the expected compatibility with common reagents and conditions based on general chemical principles.

Table 1: Compatibility of the Mesyl Group

Reagent/ConditionCompatibilityNotes
Nucleophiles
Primary AminesLowReacts to form sulfonamides.
Secondary AminesLowReacts to form sulfonamides.
Thiols (Thiolates)LowReacts to form thioethers.
Hydroxides/AlkoxidesLowCan undergo hydrolysis or substitution.
WaterModerateSlow hydrolysis, accelerated by heat and pH extremes.
Acids
Strong Acids (e.g., HCl, H₂SO₄)ModerateGenerally stable, but prolonged exposure can lead to hydrolysis.
Lewis Acids (e.g., ZnBr₂)ModerateCan promote substitution reactions.[1]
Bases
Strong Bases (e.g., NaOH, KOH)LowPromotes hydrolysis and elimination reactions.
Amine Bases (e.g., TEA, DIPEA)ModerateGenerally stable, but can catalyze reactions with nucleophiles.
Redox Agents
Reducing Agents (e.g., NaBH₄, DTT)HighGenerally stable.
Oxidizing AgentsHighGenerally stable under mild conditions.
Other
Solvents (e.g., DMSO, DMF, DCM)HighSoluble and generally stable.[2][3]
Storage Temperature (-20°C)HighRecommended for long-term storage to maintain stability.[3][4][5]

Table 2: Compatibility of the t-Butyl Ester Group

Reagent/ConditionCompatibilityNotes
Acids
Strong Acids (e.g., TFA, HCl)LowReadily cleaved to the corresponding carboxylic acid.[2][3][4][6][7]
Lewis Acids (e.g., ZnBr₂)LowCan catalyze cleavage.[1]
Silica Gel (in refluxing toluene)LowCan effect cleavage.[8]
Bases
Strong Bases (e.g., NaOH, KOH)ModerateMore resistant to hydrolysis than other esters, but can be cleaved under harsh conditions.[9]
Amine Bases (e.g., TEA, DIPEA)HighGenerally stable.
Nucleophiles
Amines, Thiols, HydroxidesHighGenerally stable due to steric hindrance.
Redox Agents
Reducing Agents (e.g., LiAlH₄, NaBH₄)HighGenerally stable.[9]
Oxidizing AgentsHighGenerally stable under mild conditions.
Other
Solvents (e.g., DMSO, DMF, DCM)HighSoluble and generally stable.[2][3]
Storage Temperature (-20°C)HighRecommended for long-term storage.[3][4][5]

Signaling Pathways and Experimental Workflows

Diagram 1: Acid-Catalyzed Deprotection of t-Butyl Ester

G cluster_0 Acidic Conditions Ms_PEG4_tBu Mesyl-PEG4-t-butyl ester Protonated_Ester Protonated Carbonyl Ms_PEG4_tBu->Protonated_Ester + H+ Carbocation tert-Butyl Carbocation Protonated_Ester->Carbocation Loss of Mesyl-PEG4-COOH Ms_PEG4_Acid Mesyl-PEG4-carboxylic acid Protonated_Ester->Ms_PEG4_Acid + H₂O - t-Butanol Isobutene Isobutene Carbocation->Isobutene - H+ H+ H+ H2O H₂O

Caption: Acid-catalyzed hydrolysis of the t-butyl ester.

Diagram 2: Experimental Workflow for Compatibility Testing

G cluster_workflow Chemical Compatibility Assessment Start Prepare Stock Solution of This compound Incubate Incubate with Test Reagent (Acid, Base, Nucleophile, etc.) Start->Incubate Time_Points Sample at Various Time Points Incubate->Time_Points Quench Quench Reaction Time_Points->Quench Analyze Analyze by LC-MS/HPLC Quench->Analyze Determine Determine % Degradation and Identify Products Analyze->Determine End Assess Compatibility Determine->End

Caption: Workflow for assessing chemical compatibility.

Experimental Protocols

The following are general protocols for assessing the chemical compatibility of Mesyl-PEG4-t-butyl ester.

Protocol for Assessing Stability in Acidic Conditions

Objective: To determine the rate of t-butyl ester cleavage in the presence of a strong acid.

Materials:

  • Mesyl-PEG4-t-butyl ester

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • LC-MS system

Procedure:

  • Prepare a 10 mM stock solution of Mesyl-PEG4-t-butyl ester in acetonitrile.

  • Prepare a reaction solution of 1% TFA in 50:50 acetonitrile/water.

  • Initiate the reaction by adding the stock solution to the reaction solution to a final concentration of 1 mM.

  • Incubate the reaction mixture at room temperature.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot 100-fold in a neutral buffer (e.g., 100 mM phosphate buffer, pH 7.4).

  • Analyze the quenched samples by LC-MS to monitor the disappearance of the starting material and the appearance of the deprotected product (Mesyl-PEG4-carboxylic acid).

  • Calculate the percentage of remaining Mesyl-PEG4-t-butyl ester at each time point to determine the degradation kinetics.

Protocol for Assessing Stability in the Presence of a Nucleophile

Objective: To determine the rate of reaction of the mesylate group with a primary amine.

Materials:

  • Mesyl-PEG4-t-butyl ester

  • N-α-acetyl-L-lysine

  • Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • LC-MS system

Procedure:

  • Prepare a 10 mM stock solution of Mesyl-PEG4-t-butyl ester in DMF.

  • Prepare a 100 mM stock solution of N-α-acetyl-L-lysine in DMF.

  • In a reaction vial, combine the N-α-acetyl-L-lysine stock solution and DIPEA (2 equivalents relative to the amine).

  • Initiate the reaction by adding the Mesyl-PEG4-t-butyl ester stock solution to a final concentration of 10 mM (final amine concentration will be in excess).

  • Incubate the reaction mixture at room temperature.

  • At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by diluting the aliquot 100-fold in 0.1% TFA in water.

  • Analyze the quenched samples by LC-MS to monitor the disappearance of the starting material and the formation of the conjugated product.

  • Calculate the percentage of remaining Mesyl-PEG4-t-butyl ester at each time point to determine the reaction kinetics.

Conclusion

Mesyl-PEG4-t-butyl ester is a valuable tool in bioconjugation, offering a balance of reactivity and stability. The mesylate group provides a reactive handle for conjugation to nucleophiles, while the t-butyl ester offers a robust protecting group for a carboxylic acid that can be selectively removed under acidic conditions. A thorough understanding of its chemical compatibility, as outlined in this guide, is essential for its effective use in the development of complex biomolecules and targeted therapies. Researchers should carefully consider the reaction conditions to ensure the desired reactivity while maintaining the integrity of the linker and the conjugated biomolecule.

References

An In-depth Technical Guide to the Basic Principles of PEGylation in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a therapeutic molecule, such as a protein, peptide, or small molecule drug.[1][2] This bioconjugation technique has become a cornerstone in pharmaceutical development, significantly enhancing the therapeutic properties of numerous drugs.[3][4] By modifying the physicochemical and biological characteristics of the parent molecule, PEGylation can lead to an improved pharmacokinetic and pharmacodynamic profile.[5][6]

The primary benefits of PEGylation include a prolonged plasma half-life, reduced immunogenicity and antigenicity, increased drug stability, and improved solubility.[3][6][7] These advantages are primarily due to the increase in the hydrodynamic volume of the molecule, which reduces its renal clearance and shields it from enzymatic degradation and the host's immune system.[1][8]

Core Principles and Advantages of PEGylation

The foundational principle of PEGylation lies in the unique properties of polyethylene glycol (PEG), a non-toxic, non-immunogenic, and highly water-soluble polymer.[7][9] When conjugated to a drug, PEG imparts these favorable characteristics to the molecule.

Key Advantages:

  • Extended Circulating Half-Life: PEGylation increases the hydrodynamic size of the molecule, which significantly reduces its rate of clearance by the kidneys. This leads to a longer circulation time in the body, allowing for less frequent dosing.[8][] For example, the elimination half-life of recombinant human tissue inhibitor of metalloproteinases-1 (rhTIMP-1) was increased 25-fold, from 1.1 hours to 28 hours, after conjugation with a 20 kDa PEG.[11]

  • Reduced Immunogenicity and Antigenicity: The flexible PEG chains form a protective hydrophilic shield around the drug molecule, masking its antigenic epitopes from the immune system.[1][7] This is particularly crucial for therapeutic proteins, which can elicit an immune response that neutralizes their effect and can lead to adverse reactions.[12]

  • Increased Stability: The PEG shield also protects the drug from proteolytic enzymes, enhancing its stability in the bloodstream and other biological environments.[5][13]

  • Improved Solubility: PEGylation can significantly increase the solubility of hydrophobic drugs, which can otherwise be challenging to formulate and administer.[1]

PEGylation Strategies: From First to Second Generation

PEGylation chemistry has evolved from random, non-specific methods to more controlled, site-specific approaches.

  • First-Generation PEGylation: This early approach involved the random attachment of linear PEG chains to multiple sites on the protein surface, primarily targeting the ε-amino groups of lysine residues.[7][14] This often resulted in a heterogeneous mixture of PEGylated isomers, some of which had reduced biological activity due to PEG attachment near the active site.[5]

  • Second-Generation PEGylation: To overcome the limitations of the first-generation methods, second-generation strategies were developed. These focus on site-specific PEGylation to produce a more homogeneous and well-defined product.[7][13] This can be achieved by targeting specific amino acid residues (like the N-terminal α-amino group or a free cysteine) or by using branched PEG chains that offer greater shielding with fewer attachment points.[5][14]

Quantitative Impact of PEGylation on Drug Properties

The following tables summarize the quantitative effects of PEGylation on key drug parameters.

Table 1: Effect of PEGylation on Drug Half-Life

DrugUnmodified Half-LifePEG Size (kDa)PEGylated Half-LifeFold IncreaseReference
Interferon-α2a2-3 hours40 (branched)~65 hours~22-33[15]
G-CSF (Filgrastim)3.5 hours20~42 hours~12[1]
rhTIMP-11.1 hours2028 hours25[11]
Adenosine Deaminase15-30 minutes5~48-72 hours~192-288[15]

Table 2: Effect of PEGylation on Enzymatic Activity

EnzymePEG Size (kDa)Degree of PEGylationChange in kcatChange in KMReference
α-Chymotrypsin0.7, 2, 51-9Decrease to 50-60%Increase from 0.05 to 0.19[3]
Laccase5N/A27% decreaseN/A[16]
β-GlucosidaseN/AN/ARetained 77.9% activity after 30 days (vs. 58.2% for free enzyme)N/A[16]

Experimental Protocols

N-terminal PEGylation of a Protein (Reductive Alkylation)

This protocol describes a common method for site-specific PEGylation of the N-terminal α-amino group of a protein.

Materials:

  • Protein solution (e.g., 1-10 mg/mL in a suitable buffer like phosphate-buffered saline, pH 7.4)

  • mPEG-propionaldehyde (2-5 fold molar excess over the protein)

  • Sodium cyanoborohydride (NaCNBH3) solution (20-fold molar excess over the protein)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.4)

  • Purification system (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Dissolve the protein in the reaction buffer at the desired concentration.

  • Add the mPEG-propionaldehyde to the protein solution and mix gently.

  • Incubate the reaction mixture at 4°C for 30 minutes.

  • Add the sodium cyanoborohydride solution to the reaction mixture.

  • Allow the reaction to proceed at 4°C for 18-24 hours with gentle stirring.

  • Quench the reaction by adding the quenching solution and incubating for 1 hour at room temperature.

  • Purify the PEGylated protein from the reaction mixture using an appropriate chromatography method to separate the PEGylated product from unreacted protein and PEG.

Thiol-Reactive PEGylation of a Protein

This protocol is for site-specific PEGylation of a free cysteine residue.

Materials:

  • Protein with a free cysteine residue

  • mPEG-maleimide (10-20 fold molar excess over the protein)[17]

  • Reaction buffer (e.g., phosphate buffer, pH 6.5-7.5, containing EDTA to prevent disulfide bond formation)

  • Quenching solution (e.g., L-cysteine or β-mercaptoethanol)

  • Purification system

Procedure:

  • Dissolve the protein in the reaction buffer.

  • Add the mPEG-maleimide to the protein solution.

  • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.[17]

  • Quench the reaction by adding an excess of the quenching solution to react with any unreacted mPEG-maleimide.

  • Purify the PEGylated protein using chromatography.

Characterization of PEGylated Proteins by SEC-MALS

Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique for characterizing the heterogeneity and determining the molar mass of PEGylated proteins.[18][19]

Methodology:

  • System Setup: An SEC column is connected to a series of detectors: a UV detector, a MALS detector, and a differential refractive index (dRI) detector.[18]

  • Sample Analysis: The PEGylated protein sample is injected into the SEC column, which separates the components based on their hydrodynamic volume.

  • Data Acquisition and Analysis:

    • The UV detector measures the concentration of the protein component.

    • The dRI detector measures the concentration of both the protein and the PEG.

    • The MALS detector measures the light scattered by the molecules, which is proportional to their molar mass and concentration.

  • Determination of Molar Mass and Degree of PEGylation: By combining the data from the three detectors, the molar mass of the protein and the attached PEG can be determined for each eluting species. This allows for the quantification of different PEGylated forms (e.g., mono-, di-, tri-PEGylated) and any aggregates or unreacted protein.[18][20]

Peptide Mapping of PEGylated Proteins

Peptide mapping is used to identify the specific sites of PEGylation on a protein.[21]

Methodology:

  • Denaturation, Reduction, and Alkylation: The PEGylated protein is denatured to unfold it, reduced to break any disulfide bonds, and then alkylated to prevent the disulfide bonds from reforming.[4]

  • Enzymatic Digestion: The protein is digested with a specific protease (e.g., trypsin), which cleaves the protein at specific amino acid residues, generating a mixture of peptides.[4]

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and then analyzed by tandem mass spectrometry (MS/MS).

  • Data Analysis: The mass spectra of the peptides from the PEGylated protein are compared to those of the non-PEGylated protein. Peptides that have been modified with PEG will have a characteristic mass increase and will elute at a different time in the chromatogram. MS/MS fragmentation is then used to confirm the exact amino acid residue where the PEG is attached.[22]

Signaling Pathways and Experimental Workflows

Impact of PEGylated Interferon on the JAK-STAT Signaling Pathway

PEGylated interferon-α (pegIFN-α) is a standard treatment for chronic hepatitis C. It acts by stimulating the JAK-STAT signaling pathway, leading to the transcription of interferon-stimulated genes (ISGs) that have antiviral effects. While PEGylation prolongs the half-life of interferon, studies have shown that it leads to a transient activation of the JAK-STAT pathway in hepatocytes.[23][24]

PEG_Interferon_JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pegIFN-α pegIFN-α IFNAR IFNα Receptor pegIFN-α->IFNAR Binds JAK1 JAK1 IFNAR->JAK1 Activates TYK2 TYK2 IFNAR->TYK2 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 TYK2->STAT2 Phosphorylates ISGF3 ISGF3 Complex STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE ISRE ISGF3->ISRE Binds to ISGs Interferon-Stimulated Genes (ISGs) ISRE->ISGs Promotes Transcription PEG_Uricase_Pathway Uric Acid Uric Acid Allantoin Allantoin Uric Acid->Allantoin Catalyzed by PEG-Uricase PEG-Uricase (Pegloticase) PEG-Uricase->Allantoin Renal Excretion Renal Excretion Allantoin->Renal Excretion Leads to PEGylation_Workflow cluster_char Characterization Methods start Start reaction PEGylation Reaction (Protein + Activated PEG) start->reaction quenching Reaction Quenching reaction->quenching purification Purification (e.g., SEC, IEX) quenching->purification characterization Characterization purification->characterization end End characterization->end sds_page SDS-PAGE characterization->sds_page sec_mals SEC-MALS characterization->sec_mals peptide_mapping Peptide Mapping characterization->peptide_mapping activity_assay Biological Activity Assay characterization->activity_assay

References

Methodological & Application

Application Notes and Protocols for Bioconjugation of Antibodies with an Amine-Reactive PEG4 Linker Containing a Protected Carboxyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of biomolecules such as antibodies. PEGylation can improve pharmacokinetics by increasing hydrodynamic size, which reduces renal clearance and protects from enzymatic degradation, leading to a longer circulation half-life. Furthermore, the hydrophilic nature of PEG can increase the solubility of antibodies and reduce their immunogenicity.[1][2]

This document provides a detailed protocol for a two-stage bioconjugation process involving antibodies. The first stage describes the conjugation of an antibody with a heterobifunctional PEG linker, specifically an NHS-PEG4-t-butyl ester. This linker reacts with primary amines on the antibody surface and introduces a PEG spacer with a terminal t-butyl ester group. The t-butyl ester serves as a protecting group for a carboxylic acid. The second stage details the deprotection of the t-butyl ester to yield a free carboxyl group on the PEGylated antibody, which can then be used for subsequent conjugation to other molecules of interest, such as drugs, imaging agents, or other proteins.

While the requested linker was "MS-PEG4-t-butyl ester," where "MS" typically stands for a mesyl (methanesulfonyl) group, this application note will focus on the use of an N-hydroxysuccinimide (NHS) ester derivative (NHS-PEG4-t-butyl ester). NHS esters are the most common and efficient reagents for targeting primary amines (e.g., lysine residues) on antibodies under physiological conditions, forming stable amide bonds.[3][4] Mesyl groups are more commonly used to activate hydroxyl groups for nucleophilic substitution and are less frequently employed for direct antibody conjugation.[5][6]

Part 1: Antibody Conjugation with NHS-PEG4-t-butyl ester

This part of the protocol details the steps for conjugating an antibody with an amine-reactive NHS-PEG4-t-butyl ester linker. The NHS ester will react with primary amines on the antibody, such as the side chains of lysine residues, to form stable amide bonds.[3][7]

Experimental Protocol: Antibody PEGylation

Materials Required:

  • Antibody of interest (1-10 mg/mL)

  • NHS-PEG4-t-butyl ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0 (amine-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

  • Protein concentration measurement assay (e.g., BCA or A280)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., glycine, BSA), they must be removed.[8]

    • Exchange the antibody buffer to an amine-free buffer like PBS (pH 7.2-8.0) using a desalting column or dialysis.

    • Adjust the antibody concentration to 1-10 mg/mL in PBS.[3]

  • NHS-PEG4-t-butyl ester Preparation:

    • Allow the vial of NHS-PEG4-t-butyl ester to equilibrate to room temperature before opening to prevent moisture condensation.[3][7]

    • Immediately before use, dissolve the NHS-PEG4-t-butyl ester in anhydrous DMSO to a stock concentration of 10 mM.[3] Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and readily hydrolyzes.[3][7]

  • Conjugation Reaction:

    • Calculate the required volume of the 10 mM NHS-PEG4-t-butyl ester solution to achieve the desired molar excess. A 5- to 20-fold molar excess of the linker to the antibody is a common starting point.[3][9]

    • Slowly add the calculated volume of the NHS-PEG4-t-butyl ester solution to the antibody solution while gently vortexing. Ensure the final concentration of DMSO does not exceed 10% (v/v) to avoid antibody denaturation.[3][9]

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[3][8]

  • Quenching the Reaction:

    • To stop the conjugation reaction, add the Quenching Buffer (e.g., 1 M Tris-HCl) to a final concentration of 50-100 mM.[8] The primary amines in the Tris buffer will react with and quench any unreacted NHS-PEG4-t-butyl ester.

    • Incubate for 15-30 minutes at room temperature.[8]

  • Purification of the PEGylated Antibody:

    • Remove the excess, unreacted NHS-PEG4-t-butyl ester and quenching buffer components using a desalting column equilibrated with PBS (pH 7.4).[8][9]

    • Collect the fractions containing the purified PEGylated antibody.

  • Characterization:

    • Determine the protein concentration of the purified conjugate using a BCA assay or by measuring absorbance at 280 nm.

    • The degree of labeling (DOL), which is the average number of PEG linkers per antibody, can be determined using methods such as MALDI-TOF mass spectrometry or by quantifying the PEG chains with specific assays if a tag is present.[10][11]

Quantitative Data for Antibody PEGylation

The following table summarizes typical reaction parameters and expected outcomes for the PEGylation of an IgG antibody with an NHS-PEG linker, based on literature values.

ParameterValue/RangeReference
Antibody Concentration1 - 10 mg/mL[3]
Linker:Antibody Molar Ratio5:1 to 20:1[3][9]
Reaction pH7.2 - 8.5[4]
Reaction Time30 - 60 min (Room Temp) or 2 hours (on ice)[3][8]
DMSO Concentration in Reaction< 10% (v/v)[3][9]
Expected Degree of Labeling (DOL)2 - 8 PEGs per antibody[3]
Antibody Recovery> 85%-

Note: The optimal linker-to-antibody ratio should be determined empirically for each specific antibody to achieve the desired degree of labeling without compromising its antigen-binding affinity.

Experimental Workflow for Antibody PEGylation

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Ab_prep Antibody Buffer Exchange (to PBS) Conjugation Incubate Antibody + Linker Ab_prep->Conjugation Linker_prep Dissolve NHS-PEG4-t-butyl ester in DMSO Linker_prep->Conjugation Quench Quench with Tris Buffer Conjugation->Quench Purify Purify via Desalting Column Quench->Purify Analyze Characterize Conjugate (Concentration, DOL) Purify->Analyze Deprotection_Workflow cluster_deprotection Deprotection cluster_finalization Finalization Start_Ab PEGylated Antibody (t-butyl protected) Deprotect Add Deprotection Agent (e.g., Mild Acid) Start_Ab->Deprotect Neutralize Neutralize & Buffer Exchange to PBS Deprotect->Neutralize Final_Product Final Conjugate with Free Carboxyl Group Neutralize->Final_Product

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development with PEG4 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent.[1][2][3] The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics, and overall efficacy.[1][][5][6] Among the various linker technologies, polyethylene glycol (PEG) linkers, particularly short-chain variants like PEG4, have emerged as a valuable tool in ADC design.[][7]

The incorporation of a PEG4 linker can impart several beneficial properties to an ADC. Its primary function is to increase hydrophilicity, which helps to mitigate the aggregation often caused by hydrophobic payloads.[1][7] This enhanced solubility contributes to improved stability and better pharmacokinetic properties.[7][8][9] The flexible nature of the PEG chain also provides steric hindrance, further preventing intermolecular aggregation.[7] This guide provides a step-by-step overview of the development process for ADCs utilizing PEG4 linkers, from conjugation to in vitro characterization.

General Structure of a PEG4-Linked ADC

The fundamental architecture of an ADC consists of a monoclonal antibody, a cytotoxic payload, and a linker. The PEG4 linker serves as a flexible and hydrophilic spacer between the antibody and the payload.

General structure of an Antibody-Drug Conjugate with a PEG4 linker.

Experimental Workflow for ADC Development

The development of a PEG4-linked ADC follows a systematic process, from initial conjugation to comprehensive characterization.

experimental_workflow start Start: Antibody & Drug-Linker Selection conjugation Step 1: ADC Conjugation (e.g., Lysine or Cysteine) start->conjugation purification Step 2: Purification (e.g., SEC, HIC) conjugation->purification characterization Step 3: Physicochemical Characterization (DAR, Aggregation) purification->characterization in_vitro_assays Step 4: In Vitro Efficacy & Safety (Cytotoxicity, Bystander Effect) characterization->in_vitro_assays in_vivo_studies Step 5: In Vivo Evaluation (Pharmacokinetics, Efficacy) in_vitro_assays->in_vivo_studies finish End: Lead Candidate in_vivo_studies->finish

Experimental workflow for ADC development.

Step 1: ADC Conjugation Protocol

This protocol describes a common method for conjugating a drug-linker to an antibody via lysine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • PEG4-linker-payload with an amine-reactive group (e.g., NHS ester)

  • Reaction buffer (e.g., 10X Reaction Buffer)

  • Quenching reagent (e.g., Tris or glycine)

  • Solvent for drug-linker (e.g., DMSO)

Procedure:

  • Antibody Preparation: Ensure the antibody is at an appropriate concentration and buffer exchanged into an amine-free buffer.[10]

  • Drug-Linker Preparation: Prepare a stock solution of the PEG4-linker-payload in an appropriate solvent like DMSO.

  • Conjugation Reaction:

    • Add the reaction buffer to the antibody solution.

    • Add the PEG4-linker-payload stock solution to the antibody solution. A typical starting point is a 5 to 20-fold molar excess of the drug-linker over the antibody.[11]

    • Incubate the reaction mixture at room temperature or 4°C for 1-2 hours with gentle agitation. The optimal reaction time and temperature should be determined empirically.

  • Quenching: Add a quenching reagent to stop the reaction.

Step 2: ADC Purification Protocol

Purification is crucial to remove unconjugated drug-linkers and other reagents.[12] Size Exclusion Chromatography (SEC) is a commonly used method.[11]

Materials:

  • Crude ADC conjugation mixture

  • SEC column

  • HPLC system

  • Purification buffer (e.g., PBS, pH 7.4)

Procedure:

  • System Equilibration: Equilibrate the SEC column with the purification buffer.

  • Sample Loading: Load the crude ADC mixture onto the column.

  • Chromatographic Separation: Elute the ADC using the purification buffer. The larger ADC molecules will elute first, followed by smaller molecules like the unconjugated drug-linker.

  • Fraction Collection: Collect the fractions containing the purified ADC, monitoring the eluent at 280 nm.

  • Buffer Exchange: If necessary, buffer exchange the purified ADC into a suitable formulation buffer for storage.[11]

Step 3: Physicochemical Characterization

Characterization of the purified ADC is essential to determine critical quality attributes such as the drug-to-antibody ratio (DAR) and the extent of aggregation.[3]

Determination of Drug-to-Antibody Ratio (DAR)

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR.[7]

Materials:

  • Purified ADC

  • HIC column

  • HPLC system

  • Mobile Phase A (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)[7]

  • Mobile Phase B (e.g., 25 mM Sodium Phosphate, pH 7.0)[7]

Procedure:

  • System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.[7]

  • Sample Injection: Inject the purified ADC onto the column.

  • Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B to elute the different ADC species.[7] Species with higher DARs are more hydrophobic and will elute later.[7]

  • Data Analysis: Integrate the peaks corresponding to different DAR species and calculate their relative abundance.

Analysis of Aggregation by Size Exclusion Chromatography (SEC)

SEC is also used to assess the level of aggregation in the purified ADC.

Procedure:

  • System Equilibration: Equilibrate an appropriate SEC column with a suitable mobile phase.

  • Sample Injection: Inject the purified ADC.

  • Data Acquisition: Monitor the eluent at 280 nm.

  • Data Analysis: Integrate the peaks corresponding to aggregates, monomers, and fragments to determine the percentage of each.[7]

ParameterMethodTypical Expected Outcome with PEG4 Linker
Drug-to-Antibody Ratio (DAR) HIC-HPLCControlled and reproducible distribution of drug-linker molecules per antibody.
Aggregation SEC-HPLCReduced aggregation compared to ADCs with more hydrophobic linkers.[7]
Purity SEC-HPLC, SDS-PAGEHigh purity with minimal unconjugated antibody and free drug-linker.

Step 4: In Vitro Efficacy and Safety Assessment

In vitro assays are crucial for the initial evaluation of an ADC's therapeutic potential and specificity.[13][14]

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing target cancer cells.[15]

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines[15]

  • Cell culture medium and supplements

  • Purified ADC

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed both Ag+ and Ag- cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibodies.

  • Incubation: Incubate the cells for a defined period (e.g., 72-96 hours).

  • Cell Viability Measurement: Add the cell viability reagent and measure the signal according to the manufacturer's instructions.

  • Data Analysis: Plot cell viability against ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Cell LineExpected IC50 (ADC with PEG4 Linker)Rationale
Antigen-Positive (Ag+) Low (nM range)Specific killing of target cells.
Antigen-Negative (Ag-) High (µM range or no effect)Demonstrates target-dependent cytotoxicity.[15]
Bystander Effect Assay

The bystander effect is the ability of an ADC to kill neighboring antigen-negative cells, which is important for treating heterogeneous tumors.[2][16]

Co-Culture Method: [15][17]

  • Cell Seeding: Co-culture Ag+ and Ag- cells (the latter often expressing a fluorescent protein for identification) in the same well.[15][18]

  • ADC Treatment: Treat the co-culture with the ADC.

  • Analysis: After incubation, analyze the viability of the Ag- cell population, for example, by flow cytometry or high-content imaging. A decrease in the viability of Ag- cells in the presence of Ag+ cells and the ADC indicates a bystander effect.[17]

Mechanism of ADC Action and Bystander Effect

The following diagram illustrates the process of ADC internalization, payload release, and the subsequent bystander effect.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell1 Antigen-Positive Cell cluster_cell2 Antigen-Negative Cell ADC ADC Antigen Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosomal Degradation Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Cell_Death1 Cell Death (Apoptosis) Payload_Release->Cell_Death1 Payload_Diffusion Payload Diffusion Payload_Release->Payload_Diffusion Membrane Permeation Cell_Death2 Bystander Killing (Apoptosis) Payload_Diffusion->Cell_Death2

Mechanism of ADC action and the bystander effect.

Step 5: In Vivo Evaluation

Promising ADC candidates are further evaluated in animal models to assess their pharmacokinetic properties and anti-tumor efficacy.

Pharmacokinetic (PK) Study

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the ADC. The inclusion of PEG linkers is known to improve the pharmacokinetic profiles of ADCs.[8][9]

Procedure Outline:

  • Animal Dosing: Administer the ADC intravenously to a suitable animal model (e.g., mice or rats).[19]

  • Sample Collection: Collect blood samples at various time points.[19]

  • Analysis: Use methods like ELISA to measure the concentration of the total antibody and intact ADC in the plasma over time.[19]

PEG Linker LengthEffect on Half-LifeClearance RateRationale
No PEG ShorterHigherIncreased hydrophobicity can lead to faster clearance.[20]
Short (e.g., PEG4) Moderate IncreaseSlowerProvides a balance of improved stability and efficient tumor penetration.[7]
Long (e.g., PEG24) Significant IncreaseSlowestIncreased hydrodynamic volume slows renal clearance.[20]

Conclusion

The development of ADCs with PEG4 linkers offers a promising strategy to enhance the therapeutic window of these targeted agents.[7] By improving hydrophilicity and stability, PEG4 linkers can help overcome challenges associated with hydrophobic payloads, leading to ADCs with more favorable physicochemical and pharmacokinetic properties.[1][7] A systematic approach to conjugation, purification, and characterization, as outlined in these protocols, is essential for the successful development of safe and effective ADC therapeutics.

References

Application Notes and Protocols for MS-PEG4-t-butyl Ester Reaction with Thiol Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of maleimide-functionalized polyethylene glycol (PEG) linkers with thiol groups is a cornerstone of modern bioconjugation chemistry.[1] This Michael addition reaction is highly efficient and selective for cysteine residues under mild, physiological conditions, forming a stable thioether bond.[1][2] MS-PEG4-t-butyl ester is a heterobifunctional linker that combines the benefits of a thiol-reactive maleimide group, a hydrophilic 4-unit PEG spacer, and a protected carboxylic acid in the form of a t-butyl ester. The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate, while the t-butyl ester provides a latent carboxylic acid functionality that can be deprotected under acidic conditions for subsequent modifications.[3][4][5]

These characteristics make this compound a versatile tool in drug development, particularly for the construction of antibody-drug conjugates (ADCs), the PEGylation of proteins and peptides to improve their pharmacokinetic profiles, and the functionalization of nanoparticles for targeted drug delivery.[][][8] This document provides detailed application notes and protocols for the use of this compound in thiol-mediated bioconjugation.

Reaction Mechanism and Workflow

The conjugation of this compound to a thiol-containing molecule, such as a protein with a cysteine residue, proceeds via a Michael addition. The thiol group acts as a nucleophile, attacking the carbon-carbon double bond of the maleimide ring to form a stable thioether linkage.[1]

Reaction_Mechanism cluster_reactants Reactants cluster_product Product MS_PEG4 This compound (Maleimide-PEG4-t-butyl ester) Conjugate Stable Thioether Conjugate MS_PEG4->Conjugate Michael Addition (pH 6.5-7.5) Thiol Thiol-containing Molecule (e.g., Protein-SH) Thiol->Conjugate

Caption: General reaction mechanism of this compound with a thiol group.

A typical experimental workflow involves the preparation of the thiol-containing molecule, the conjugation reaction itself, and subsequent purification and analysis of the conjugate.

Experimental_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis A Prepare Thiol-containing Molecule (e.g., reduce disulfide bonds if necessary) C React Thiol and Maleimide (pH 6.5-7.5, Room Temp or 4°C) A->C B Prepare this compound Solution B->C D Purify Conjugate (e.g., Size Exclusion Chromatography, Dialysis) C->D E Analyze Conjugate (e.g., HPLC, Mass Spectrometry) D->E

Caption: A typical experimental workflow for bioconjugation using this compound.

Quantitative Data Summary

The efficiency of the maleimide-thiol conjugation is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of the reactants. The following tables summarize key quantitative data derived from studies on similar maleimide-PEG linkers.

Table 1: Reaction Conditions for Maleimide-Thiol Conjugation

ParameterOptimal Range/ValueNotes
pH6.5 - 7.5Balances thiol reactivity with minimizing maleimide hydrolysis and reaction with amines.[1][9]
Temperature4°C to Room Temperature (25°C)Lower temperatures can be used for longer incubation times to control the reaction rate.[10][11]
Reaction Time30 minutes to overnightDependent on the reactivity of the thiol, temperature, and concentration of reactants.[2][11][12]
Molar Ratio (Maleimide:Thiol)2:1 to 20:1A molar excess of the maleimide-PEG linker is typically used to drive the reaction to completion. The optimal ratio should be determined empirically.[2][12][13][14]
BufferPhosphate, HEPES, or Borate buffersAmine-free buffers are essential to avoid side reactions with the maleimide group at higher pH.[10][13]

Table 2: Reported Conjugation Efficiencies for Maleimide-PEG Linkers

Thiol-containing MoleculeMaleimide:Thiol RatioReaction ConditionsConjugation Efficiency (%)
cRGDfK (peptide)2:110 mM HEPES, pH 7.0, 30 min, RT84 ± 4
11A4 (nanobody)5:1PBS, pH 7.4, 2 h, RT58 ± 12

Experimental Protocols

Protocol 1: General Conjugation of this compound to a Thiol-Containing Protein

This protocol provides a general procedure for conjugating this compound to a protein with available cysteine residues.

Materials:

  • Thiol-containing protein

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, or 100 mM HEPES buffer with 5-10 mM EDTA, pH 7.0.[13][15]

  • Anhydrous DMSO or DMF

  • (Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Desalting column (e.g., Sephadex G-25) or dialysis cassette for purification[10]

  • Quenching Reagent: Cysteine or 2-mercaptoethanol solution (freshly prepared)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.[13]

    • If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[9][13] If using DTT, it must be removed by a desalting column prior to adding the maleimide reagent.[13]

  • This compound Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[13]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.[11][14] The final volume of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.[10][11]

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching reagent such as cysteine or 2-mercaptoethanol in a 2-fold molar excess over the initial amount of this compound. Incubate for 15-30 minutes.

  • Purification:

    • Remove excess, unreacted this compound and byproducts by purifying the conjugate using a desalting column or dialysis against the desired storage buffer.[10][11]

  • Analysis:

    • Determine the degree of labeling and purity of the conjugate using techniques such as HPLC, SDS-PAGE, and mass spectrometry.[16]

Protocol 2: Deprotection of the t-butyl Ester Group

The t-butyl ester can be removed under acidic conditions to reveal a free carboxylic acid, which can be used for subsequent conjugation reactions.

Materials:

  • Purified MS-PEG4-conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • (Optional) Scavenger: Triisopropylsilane (TIPS)

Procedure:

  • Dissolution:

    • Dissolve the lyophilized conjugate in a solution of 95% TFA, 2.5% water, and 2.5% TIPS.

  • Incubation:

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection by LC-MS.

  • Solvent Removal:

    • Remove the TFA and other volatile components under a stream of nitrogen or by rotary evaporation.

  • Purification:

    • Purify the deprotected conjugate by HPLC or dialysis to remove residual TFA and scavengers.

Application in Antibody-Drug Conjugate (ADC) Development

A key application of this compound is in the development of ADCs. In this context, the maleimide group is used to attach the linker to a cysteine residue on a monoclonal antibody. The t-butyl ester can be deprotected to allow for the attachment of a cytotoxic drug.

ADC_Pathway cluster_conjugation ADC Synthesis cluster_targeting Targeted Delivery cluster_release Payload Release Antibody Antibody (with Cys) ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Linker This compound Linker->ADC Drug Cytotoxic Drug Drug->ADC After deprotection and activation TumorCell Tumor Cell (Antigen-positive) ADC->TumorCell Binding to Antigen Internalization Internalization TumorCell->Internalization Lysosome Lysosome Internalization->Lysosome DrugRelease Drug Release Lysosome->DrugRelease Proteolytic Cleavage Apoptosis Cell Death (Apoptosis) DrugRelease->Apoptosis

Caption: A simplified signaling pathway for an ADC utilizing a maleimide-PEG linker.

References

Application Notes and Protocols for the Deprotection of t-Butyl Esters in PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are extensively utilized in drug delivery, bioconjugation, and proteomics. The incorporation of a t-butyl ester group within these linkers provides a robust protecting group for carboxylic acids, which can be selectively removed to enable subsequent conjugation or functionalization. This document provides detailed protocols and comparative data for the efficient deprotection of t-butyl esters in PEG linkers, a critical step in the synthesis of many advanced biopharmaceutical products.

The selective cleavage of the t-butyl ester is most commonly achieved under acidic conditions, which proceed via a mechanism involving the formation of a stable tert-butyl carbocation.[1] Trifluoroacetic acid (TFA) is the reagent of choice for this transformation due to its effectiveness and the volatility of its byproducts.[1] However, alternative methods employing Lewis acids or thermal conditions offer milder options for substrates sensitive to strong acids.

Deprotection Methods and Comparative Data

A variety of methods are available for the deprotection of t-butyl esters on PEG linkers. The choice of method depends on the specific substrate, the presence of other acid-labile functional groups, and the desired scale of the reaction. The following table summarizes common deprotection protocols with their typical reaction conditions and reported yields.

Deprotection MethodReagents and ConditionsTypical Reaction TimeReported Yield (%)Purity (%)Notes
Trifluoroacetic Acid (TFA) 20-50% TFA in Dichloromethane (DCM), 0°C to room temperature1 - 5 hours>95>95The most common and generally high-yielding method. Scavengers like triisopropylsilane (TIS) can be added to prevent side reactions.[2]
Lewis Acid Catalysis (ZnBr₂) Zinc Bromide (ZnBr₂) in DCM, room temperature12 - 24 hours75 - 90>90A milder alternative to strong acids, suitable for some acid-sensitive substrates.[3][4]
Lewis Acid Catalysis (FeCl₃) Iron(III) Chloride (FeCl₃) in DCM, room temperature1 - 2 hours80 - 95>90A rapid and efficient Lewis acid-catalyzed method.[5]
Thermal Deprotection Protic solvent (e.g., water, alcohol), 120-240°C in a sealed vessel15 - 40 minutesGood to highGood to highA reagent-free method suitable for continuous flow processes, but requires high temperatures.[6]

Experimental Protocols

Protocol 1: Deprotection of t-Butyl Ester using Trifluoroacetic Acid (TFA)

This protocol describes the standard procedure for the removal of a t-butyl protecting group from a PEG linker using a solution of trifluoroacetic acid in dichloromethane.

Materials:

  • t-Butyl ester protected PEG linker

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Diethyl ether, cold

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolution: Dissolve the t-butyl ester protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of TFA: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to carbocation-mediated side reactions, add TIS to a final concentration of 2.5-5% (v/v).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-5 hours).[2]

  • Work-up and Isolation:

    • Method A: Precipitation: Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the majority of the DCM and excess TFA. Add cold diethyl ether to the concentrated residue to precipitate the deprotected PEG linker. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

    • Method B: Aqueous Work-up: Dilute the reaction mixture with DCM and wash with a saturated aqueous solution of NaHCO₃ to neutralize the excess TFA. Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product.

  • Purification (if necessary): The crude product can be further purified by silica gel chromatography or preparative HPLC.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the deprotection of a t-butyl ester from a PEG linker.

Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Start Dissolve PEG-COOtBu in DCM Cool Cool to 0°C Start->Cool Add_TFA Add TFA (and optional scavenger) Cool->Add_TFA React Stir at 0°C to RT (Monitor by TLC/LC-MS) Add_TFA->React Workup_Choice Choose Work-up React->Workup_Choice Precipitation Precipitate with Cold Diethyl Ether Workup_Choice->Precipitation Aqueous_Workup Aqueous Wash (NaHCO3) Workup_Choice->Aqueous_Workup Filter_Dry_P Filter and Dry Precipitation->Filter_Dry_P Dry_Concentrate_A Dry and Concentrate Aqueous_Workup->Dry_Concentrate_A Purify Purify by Chromatography (if necessary) Filter_Dry_P->Purify Dry_Concentrate_A->Purify Product Deprotected PEG-COOH Purify->Product

Caption: Experimental workflow for t-butyl ester deprotection.

Signaling Pathway of Deprotection

The acid-catalyzed deprotection of a t-butyl ester proceeds through a well-established pathway involving protonation of the ester carbonyl, followed by the elimination of isobutylene and the formation of the carboxylic acid.

Deprotection_Mechanism PEG_Ester PEG-O-C(=O)-tBu Protonation Protonation of Carbonyl Oxygen (H+) PEG_Ester->Protonation + H+ Protonated_Ester PEG-O-C(=OH+)-tBu Protonation->Protonated_Ester Carbocation_Formation Formation of Tertiary Carbocation Protonated_Ester->Carbocation_Formation PEG_Acid PEG-COOH Carbocation_Formation->PEG_Acid tBu_Cation tBu+ Carbocation_Formation->tBu_Cation Elimination Elimination of Isobutylene tBu_Cation->Elimination - H+ Isobutylene CH2=C(CH3)2 Elimination->Isobutylene

Caption: Mechanism of acid-catalyzed t-butyl ester deprotection.

References

Applications of MS-PEG4-t-butyl Ester in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

MS-PEG4-t-butyl ester is a versatile heterobifunctional linker increasingly utilized in cancer research, primarily in the development of targeted drug delivery systems such as Antibody-Drug Conjugates (ADCs), Small Molecule-Drug Conjugates (SMDCs), and nanoparticle-based therapeutics. Its unique structure, featuring a methanesulfonyl (mesyl) group, a tetra-polyethylene glycol (PEG4) spacer, and a t-butyl ester protected carboxyl group, offers several advantages in the design and synthesis of complex bioconjugates.

The mesyl group serves as an efficient leaving group for nucleophilic substitution reactions, allowing for covalent attachment to targeting moieties like antibodies or other proteins. The hydrophilic PEG4 spacer is a critical component that enhances the overall properties of the resulting conjugate. It improves aqueous solubility, reduces aggregation, and can prolong the circulation half-life of the therapeutic agent by providing a steric shield that minimizes clearance by the reticuloendothelial system.[1][2] The t-butyl ester acts as a protecting group for a terminal carboxylic acid, which can be deprotected under acidic conditions to allow for subsequent conjugation to a payload molecule.

In the context of cancer therapy, this compound is a key building block for constructing linkers that connect a tumor-targeting agent to a potent cytotoxic payload.[3] The PEG4 moiety helps to overcome the challenges associated with hydrophobic payloads, enabling higher drug-to-antibody ratios (DARs) without compromising the stability and solubility of the ADC.[2] This leads to improved pharmacokinetic profiles and a potentially wider therapeutic window.[2]

Data Presentation

While specific quantitative data for ADCs using this compound is often proprietary, the following tables summarize the general effects and representative data observed with the incorporation of PEG linkers in antibody-drug conjugates.[4]

Table 1: General Impact of PEGylation on ADC Properties [2][5]

PropertyEffect of PEGylationRationale
Solubility IncreasedThe hydrophilic nature of the PEG chain counteracts the hydrophobicity of the payload.
Aggregation DecreasedThe PEG spacer provides steric hindrance, preventing intermolecular interactions.
Pharmacokinetics Improved half-lifeThe hydrated PEG chain increases the hydrodynamic radius, reducing renal clearance.
Immunogenicity ReducedThe PEG linker can mask potential epitopes on the payload or linker itself.
Drug-to-Antibody Ratio (DAR) Higher achievable DARsImproved solubility allows for the attachment of more hydrophobic drug molecules.

Table 2: Representative In Vivo Efficacy of a Miniaturized ADC with and without a PEG Linker [6]

This table presents data from a study on a HER2-targeting affibody-MMAE conjugate, demonstrating the impact of a PEG linker on therapeutic efficacy.

ConjugateHalf-life Extension (fold increase)In Vitro Cytotoxicity Reduction (fold increase)Tumor Growth Inhibition in NCI-N87 Xenograft Model
ZHER2-SMCC-MMAE (No PEG) 1.01.0Moderate
ZHER2-PEG4K-MMAE 2.54.5Improved
ZHER2-PEG10K-MMAE 11.222.0Significant

Note: The data in Table 2 is for longer PEG chains (4k and 10k Da) but illustrates the principle of how PEGylation, including with shorter linkers like PEG4, can enhance the therapeutic potential of drug conjugates despite a reduction in in vitro cytotoxicity.

Experimental Protocols

The following are representative protocols for the use of this compound in the synthesis of an antibody-drug conjugate.

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the reaction of the mesyl group of the linker with primary amines (e.g., lysine residues) on a monoclonal antibody (mAb).

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4-8.5)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction tubes

  • Desalting columns

Procedure:

  • Antibody Preparation: Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.

  • Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction: a. Add a 10- to 50-fold molar excess of the dissolved this compound to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v). b. Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove the excess, unreacted linker using a desalting column, eluting with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Determine the average number of linkers per antibody by methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the linker has a chromophore.

Protocol 2: Deprotection of the t-butyl Ester

This protocol describes the removal of the t-butyl protecting group to reveal the terminal carboxylic acid.

Materials:

  • Antibody-PEG4-t-butyl ester conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Ice bath

Procedure:

  • Reaction Setup: Prepare a solution of 50% TFA in DCM and cool it in an ice bath.

  • Deprotection: Add the cooled TFA/DCM solution to the lyophilized or concentrated antibody-PEG4-t-butyl ester conjugate.

  • Incubation: Stir the reaction mixture at room temperature for 2-5 hours.

  • Solvent Removal: Evaporate the TFA and DCM under a stream of nitrogen or by vacuum centrifugation.

  • Purification and Buffer Exchange: Re-dissolve the resulting antibody-PEG4-acid in a suitable buffer and immediately purify using a desalting column to remove residual TFA and exchange into a buffer suitable for the next conjugation step (e.g., MES buffer, pH 6.0).

Protocol 3: Payload Conjugation via Amide Bond Formation

This protocol describes the conjugation of an amine-containing payload (e.g., MMAE with a Val-Cit-PAB linker) to the deprotected carboxylic acid on the antibody-linker conjugate.

Materials:

  • Antibody-PEG4-acid conjugate

  • Amine-containing payload (e.g., Val-Cit-PAB-MMAE)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous DMSO

  • Reaction buffer (e.g., MES buffer, pH 6.0)

  • Quenching solution (e.g., hydroxylamine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Activation of Carboxylic Acid: a. Dissolve the antibody-PEG4-acid in the reaction buffer. b. Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the antibody solution. c. Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.

  • Payload Conjugation: a. Dissolve the amine-containing payload in DMSO. b. Add a 5- to 10-fold molar excess of the dissolved payload to the activated antibody solution. c. Incubate for 2-4 hours at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching solution to a final concentration of 10-50 mM.

  • Purification: Purify the final ADC using size-exclusion chromatography or tangential flow filtration to remove unreacted payload, EDC, NHS, and other small molecules.

  • Characterization: a. Drug-to-Antibody Ratio (DAR): Determine the average DAR using techniques like Hydrophobic Interaction Chromatography (HIC) or LC-MS.[4] b. Purity and Aggregation: Assess the purity and extent of aggregation using Size Exclusion Chromatography (SEC).[4] c. In Vitro Cytotoxicity: Evaluate the potency of the ADC using a cell-based cytotoxicity assay on a target cancer cell line.

Visualizations

ADC_Synthesis_Workflow cluster_step1 Step 1: Linker Conjugation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Payload Conjugation cluster_step4 Step 4: Purification & Characterization mAb Monoclonal Antibody (mAb) conj1 mAb-PEG4-t-butyl ester mAb->conj1 linker This compound linker->conj1 deprotection TFA/DCM conj1->deprotection conj2 mAb-PEG4-COOH deprotection->conj2 activation EDC/NHS conj2->activation payload Amine-Payload (e.g., VC-PAB-MMAE) final_ADC Final ADC payload->final_ADC activation->final_ADC purification Purification (SEC/TFF) final_ADC->purification characterization Characterization (HIC, LC-MS) purification->characterization

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cancer Cell) ADC Antibody-Drug Conjugate (ADC) receptor Tumor Antigen ADC->receptor 1. Binding endosome Endosome receptor->endosome 2. Internalization lysosome Lysosome endosome->lysosome 3. Trafficking payload_release Payload Release (MMAE) lysosome->payload_release 4. Linker Cleavage microtubules Microtubule Disruption payload_release->microtubules 5. Target Engagement apoptosis Apoptosis microtubules->apoptosis 6. Cell Death

Caption: General mechanism of action for an ADC utilizing a cleavable linker and an MMAE payload.

MMAE_Signaling_Pathway MMAE MMAE Payload tubulin Tubulin Polymerization MMAE->tubulin Inhibition microtubules Microtubule Dynamics tubulin->microtubules mitotic_arrest G2/M Phase Arrest microtubules->mitotic_arrest bcl2 Bcl-2 Family Dysregulation mitotic_arrest->bcl2 caspase9 Caspase-9 Activation bcl2->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified signaling pathway for apoptosis induced by the MMAE payload.

References

Application Notes and Protocols for Synthesizing Novel PROTACs Using a PEG4 t-Butyl Ester Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and characterization of novel PROTACs utilizing a polyethylene glycol 4 (PEG4) t-butyl ester linker. The PEG linker offers advantages such as increased solubility and optimized ternary complex formation.[3][4] These protocols are intended for researchers, scientists, and drug development professionals working in the field of targeted protein degradation.

Introduction to PROTAC Technology

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][5] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][6] This event-driven, catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule, offering a significant advantage over traditional inhibitors.[1][7]

The choice of linker is critical for PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[8] PEG linkers are commonly used due to their ability to enhance solubility and provide flexibility, which can be crucial for optimal ternary complex formation.[3][4] The PEG4 t-butyl ester linker, specifically, provides a versatile building block for PROTAC synthesis.

Signaling Pathway and Mechanism of Action

PROTACs function by coopting the cellular ubiquitin-proteasome pathway. The process begins with the PROTAC molecule simultaneously binding to a target protein (Protein of Interest - POI) and an E3 ubiquitin ligase, forming a ternary complex.[2] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can participate in further degradation cycles.[1]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycles Ternary_Complex->E3 Recycles Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ub Ubiquitin Ub->Ternary_Complex Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC Mechanism of Action.

Experimental Protocols

Protocol 1: Synthesis of a Novel PROTAC Using a PEG4 t-Butyl Ester Linker

This protocol outlines a general two-step synthetic route for a novel PROTAC. It assumes the availability of a POI ligand with a reactive handle (e.g., a carboxylic acid) and an E3 ligase ligand with a reactive handle (e.g., an amine). The PEG4 t-butyl ester linker will be coupled to the POI ligand first, followed by deprotection and coupling to the E3 ligase ligand.

Materials:

  • POI ligand with a carboxylic acid functional group

  • E3 ligase ligand (e.g., a derivative of Thalidomide or VHL ligand) with an amine functional group

  • Bromo-PEG4-t-butyl ester

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Reverse-phase HPLC for purification

  • LC-MS and NMR for characterization

Step 1: Coupling of POI Ligand with PEG4 t-Butyl Ester Linker

  • Dissolve the POI ligand (1.0 eq) in DMF.

  • Add potassium carbonate (2.0 eq).

  • Add Bromo-PEG4-t-butyl ester (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the POI-PEG4-t-butyl ester intermediate.

Step 2: Deprotection and Coupling with E3 Ligase Ligand

  • Dissolve the POI-PEG4-t-butyl ester intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Stir the reaction at room temperature for 2 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Dissolve the resulting crude carboxylic acid in DMF.

  • Add the E3 ligase ligand with an amine handle (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction at room temperature for 4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC molecule by reverse-phase HPLC.

  • Characterize the purified PROTAC by LC-MS and NMR spectroscopy.

PROTAC_Synthesis_Workflow Start Start Materials: - POI Ligand (COOH) - E3 Ligase Ligand (NH2) - Bromo-PEG4-t-butyl ester Step1 Step 1: Coupling POI Ligand + Bromo-PEG4-t-butyl ester Start->Step1 Purification1 Purification (Flash Chromatography) Step1->Purification1 Intermediate Intermediate: POI-PEG4-t-butyl ester Purification1->Intermediate Step2a Step 2a: Deprotection (TFA/DCM) Intermediate->Step2a Step2b Step 2b: Coupling Intermediate + E3 Ligase Ligand (HATU/DIPEA) Step2a->Step2b Purification2 Purification (Reverse-Phase HPLC) Step2b->Purification2 Final_PROTAC Final PROTAC Purification2->Final_PROTAC Characterization Characterization (LC-MS, NMR) Final_PROTAC->Characterization

Caption: PROTAC Synthesis Workflow.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.[9][10]

Materials:

  • Cell line expressing the POI

  • Synthesized PROTAC and vehicle control (e.g., DMSO)

  • Cell culture medium and reagents

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate and imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer containing inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Protocol 3: In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system by detecting the ubiquitination of the POI.[11][12]

Materials:

  • Cell line expressing the POI

  • Synthesized PROTAC, vehicle control, and proteasome inhibitor (e.g., MG132)

  • Cell lysis buffer (containing deubiquitinase inhibitors)

  • Protein A/G agarose beads

  • Primary antibody against the POI for immunoprecipitation

  • Primary antibody against ubiquitin for Western blotting

  • Wash buffer

  • Elution buffer

Procedure:

  • Cell Treatment:

    • Treat cells with the PROTAC at a concentration that induces significant degradation (e.g., DC₉₀) and a vehicle control.

    • In a separate group, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours to allow for the accumulation of ubiquitinated proteins.

  • Immunoprecipitation:

    • Lyse the cells and pre-clear the lysates with Protein A/G agarose beads.

    • Incubate the pre-cleared lysates with the anti-POI antibody overnight at 4°C to form immune complexes.

    • Add Protein A/G agarose beads to capture the immune complexes.

    • Wash the beads extensively with wash buffer.

  • Western Blotting:

    • Elute the immunoprecipitated proteins from the beads using elution buffer.

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin chains on the POI.

    • A smear or ladder of high molecular weight bands in the PROTAC-treated and proteasome inhibitor co-treated samples indicates ubiquitination of the POI.

Data Presentation

Table 1: Synthesis and Characterization of Novel PROTACs
PROTAC IDPOI LigandE3 Ligase LigandLinkerYield (%)Purity (HPLC, %)MW (Expected)MW (Found, LC-MS)
NP-001Ligand-AThalidomidePEG4 t-butyl ester derived35>98985.2985.3 [M+H]⁺
NP-002Ligand-BVHL LigandPEG4 t-butyl ester derived42>991052.41052.5 [M+H]⁺
Table 2: In Vitro Degradation Profile of Novel PROTACs
PROTAC IDTarget POICell LineDC₅₀ (nM)Dₘₐₓ (%)
NP-001Protein-XCell Line-A2592
NP-002Protein-YCell Line-B1595

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for the synthesis and evaluation of novel PROTACs utilizing a PEG4 t-butyl ester linker. The successful synthesis and characterization of these molecules, followed by robust in-cell assays, are critical steps in the development of new targeted protein degradation therapies. These methodologies provide a solid foundation for researchers to design, create, and validate the next generation of PROTAC-based therapeutics.

References

Application Notes and Protocols: Maleimide-PEG4-t-butyl Ester for Cysteine-Specific Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Maleimide-PEG4-t-butyl ester is a heterobifunctional crosslinker designed for the precise, covalent modification of biomolecules through cysteine-specific conjugation. This reagent is composed of three key functional parts: a maleimide group for selective reaction with sulfhydryl (thiol) groups, a hydrophilic 4-unit polyethylene glycol (PEG) spacer, and a t-butyl ester protected carboxyl group.[1][2]

The maleimide moiety enables highly efficient and specific labeling of cysteine residues in proteins, peptides, and other thiol-containing molecules under mild physiological conditions.[][4] The PEG4 spacer enhances the aqueous solubility of the reagent and the resulting conjugate, which can reduce aggregation and improve pharmacokinetic properties.[1][2] The t-butyl ester serves as a protecting group for a terminal carboxylic acid, which can be deprotected under acidic conditions to allow for subsequent, orthogonal conjugation to other molecules, such as amine-containing drugs or probes.[1][2] This makes the reagent particularly valuable in the construction of complex bioconjugates, including Antibody-Drug Conjugates (ADCs).[5][6]

Physicochemical Properties and Reaction Conditions

The properties of the linker and the recommended conditions for the conjugation reaction are critical for successful and reproducible results.

ParameterValue / RecommendationSource
Chemical Name tert-butyl 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oate[1]
Molecular Formula C22H36N2O9[1]
Molecular Weight 472.54 g/mol [1]
Purity >98%[1]
Solubility Soluble in DMSO, DMF[1]
Reaction pH 6.5 - 7.5[][4][6]
Reaction Temperature Room Temperature (1-2 hours) or 2-8°C (overnight)
Reagent Molar Excess 5-20 fold molar excess over thiol[7]
Reagent Storage -20°C for long-term (months to years); 0-4°C for short-term (days to weeks). Store in a dry, dark place.[1]

Principle of Cysteine-Specific Conjugation

The primary mechanism of action involves the specific and efficient reaction between the maleimide group of the linker and the sulfhydryl group of a cysteine residue on a target protein. This reaction, a Michael addition, proceeds readily under mild, near-neutral pH conditions to form a stable thioether bond.[6][8] The stability of this bond is crucial for applications like ADCs, ensuring the payload remains attached to the antibody in circulation.[4] However, it is noted in the literature that the resulting thiosuccinimide ring can be susceptible to a retro-Michael reaction, particularly in plasma, which is a consideration for in vivo applications.[8][9]

G cluster_reactants Reactants cluster_product Product Prot_SH Protein-SH (Free Cysteine Thiol) Conjugate Protein-S-Linker (Stable Thioether Bond) Prot_SH->Conjugate Michael Addition (pH 6.5 - 7.5) Mal_Linker Maleimide-PEG4-t-butyl ester Mal_Linker->Conjugate

Caption: Cysteine-Maleimide Conjugation Mechanism.

The structure of the linker itself provides its dual functionality. The maleimide group serves as the protein-reactive anchor, while the protected carboxyl group at the other end remains inert until chemically deprotected.

G Maleimide Maleimide Group (Reacts with Thiols) PEG4 PEG4 Spacer (Hydrophilic) Maleimide->PEG4 - Amide Amide Linkage PEG4->Amide - Ester t-Butyl Ester (Protected Carboxyl) Amide->Ester -

Caption: Functional components of the Maleimide-PEG4-t-butyl ester linker.

Experimental Protocols

The following protocols provide a general framework for the conjugation of Maleimide-PEG4-t-butyl ester to a cysteine-containing protein, such as a monoclonal antibody, for the purpose of creating an ADC or other protein conjugate.

Protocol 1: Cysteine-Specific Conjugation to an Antibody

This protocol involves the reduction of native interchain disulfide bonds in an antibody to generate free thiols, followed by conjugation with the maleimide linker.

G start Start: Antibody Solution reduction 1. Antibody Reduction (e.g., with TCEP or DTT) start->reduction purify_reduced 2. Buffer Exchange (Removes excess reducing agent) reduction->purify_reduced conjugation 3. Conjugation Reaction (Add Maleimide-PEG4-t-butyl ester) purify_reduced->conjugation quench 4. Quench Reaction (Add excess L-cysteine) conjugation->quench purify_final 5. Final Purification (Size-Exclusion Chromatography) quench->purify_final characterize 6. Characterization (HIC-HPLC, Mass Spec for DAR) purify_final->characterize end End: Purified Conjugate characterize->end

References

Troubleshooting & Optimization

troubleshooting low yield in PROTAC synthesis with MS-PEG4-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on Proteolysis Targeting Chimera (PROTAC) synthesis, with a specific focus on challenges related to the use of MS-PEG4-t-butyl ester linkers.

Frequently Asked Questions (FAQs)

Q1: My PROTAC synthesis using this compound resulted in a very low yield. What are the potential causes?

A low yield in PROTAC synthesis can stem from several factors. Key areas to investigate include the integrity of your starting materials, the efficiency of the coupling reactions, and losses during purification. For the initial nucleophilic substitution step with this compound, incomplete reaction or side reactions involving the mesyl group can be a primary cause. Subsequent steps, such as the deprotection of the t-butyl ester and the final amide coupling, can also contribute to yield loss. Finally, the purification of often polar and high-molecular-weight PROTACs can be challenging, leading to poor recovery.[1]

Q2: I suspect the initial reaction between my nucleophile (amine/thiol/phenol) and this compound is inefficient. How can I troubleshoot this?

To troubleshoot an inefficient nucleophilic substitution, consider the following:

  • Reagent Quality: Ensure your this compound is of high purity and has been stored under appropriate conditions (typically -20°C) to prevent degradation. Likewise, confirm the purity and reactivity of your nucleophile-containing ligand.

  • Reaction Conditions: This reaction typically requires a non-nucleophilic base to deprotonate the nucleophile. Ensure you are using an appropriate base (e.g., triethylamine, DIPEA) and an adequate amount (typically 2-3 equivalents). The reaction should be performed in an anhydrous polar aprotic solvent like DMF or DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Track the reaction progress using LC-MS to determine if the starting material is being consumed and the desired product is being formed. If the reaction stalls, a slight increase in temperature might be beneficial, but be cautious of potential side reactions.

Q3: What are common side reactions when using a mesylated PEG linker?

The mesyl group is a good leaving group, but this reactivity can also lead to side reactions. A common side reaction is the formation of the corresponding alkyl chloride if the reaction is performed in a chlorinated solvent like dichloromethane (DCM) in the presence of a base, especially with prolonged reaction times or elevated temperatures. Another possibility, particularly with thiol-containing linkers, is oxidation to form disulfide bonds if the reaction is not performed under strictly inert conditions.[1]

Q4: My LC-MS analysis shows the formation of the desired product, but the isolated yield after purification is still low. What could be the issue?

Low isolated yield despite good conversion often points to challenges during work-up and purification. PEGylated PROTACs can be highly polar and may adhere strongly to silica gel, leading to poor recovery during column chromatography.[1]

  • Purification Method: Reverse-phase preparative HPLC (RP-HPLC) is the standard and most effective method for purifying PROTACs.[1][2]

  • Work-up Procedure: During aqueous work-up, the polar nature of the PEG linker might lead to the product partitioning into the aqueous layer. Minimize aqueous washes or perform a back-extraction of the aqueous layer with a suitable organic solvent.

  • Product Stability: The final PROTAC molecule might have stability issues. It's important to handle the purified product appropriately, which may include storing it at low temperatures and protecting it from light.

Q5: Are there any specific challenges associated with the deprotection of the t-butyl ester in my PROTAC intermediate?

The t-butyl ester is typically deprotected under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like DCM.[3] While generally a high-yielding reaction, potential issues include:

  • Incomplete Deprotection: Ensure a sufficient excess of TFA is used and allow the reaction to proceed for an adequate amount of time (typically monitored by LC-MS).

  • Side Reactions: The carbocation generated during deprotection can potentially react with sensitive functional groups on your molecule. The use of scavengers can mitigate this.[4]

  • Work-up: Complete removal of TFA is crucial before the subsequent coupling step, as residual acid will neutralize the amine and prevent the amide bond formation. This is typically achieved by co-evaporation with a suitable solvent or by lyophilization.

Troubleshooting Guides

Low Yield in Nucleophilic Substitution with this compound

This guide will help you troubleshoot low yields in the first step of your PROTAC synthesis, the reaction of a nucleophile (amine, thiol, or phenol) with this compound.

Troubleshooting Workflow

G cluster_start Start cluster_materials Starting Materials cluster_reaction Reaction Conditions cluster_analysis In-Process Analysis cluster_purification Purification cluster_end Outcome start Low Yield Observed reagent_quality Check Reagent Purity (LC-MS, NMR) start->reagent_quality reagent_storage Verify Proper Storage (-20°C, desiccated) reagent_quality->reagent_storage base Optimize Base (Type and Equivalents) reagent_storage->base solvent Ensure Anhydrous Solvent (DMF, DCM) base->solvent atmosphere Use Inert Atmosphere (Nitrogen/Argon) solvent->atmosphere temperature Adjust Temperature atmosphere->temperature lcms Monitor by LC-MS temperature->lcms side_reactions Identify Side Products lcms->side_reactions workup Optimize Work-up side_reactions->workup hplc Use RP-HPLC workup->hplc end Improved Yield hplc->end

Caption: Troubleshooting workflow for low yield in PROTAC synthesis.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the key steps in PROTAC synthesis involving this compound.

Table 1: Nucleophilic Substitution with this compound

ParameterRecommended ConditionExpected Outcome/Yield
Nucleophile:Linker Ratio 1 : 1.1-1.5>95% conversion by LC-MS
Base (e.g., DIPEA, TEA) 2-3 equivalents-
Solvent Anhydrous DMF or DCM-
Temperature 0°C to Room Temperature-
Reaction Time 2-16 hours-
Typical Isolated Yield 60-90%-

Table 2: Deprotection of t-butyl ester

ParameterRecommended ConditionExpected Outcome/Yield
Reagent Trifluoroacetic Acid (TFA)>95% conversion by LC-MS
TFA:Substrate Ratio 20-50% (v/v) in DCM-
Solvent Dichloromethane (DCM)-
Temperature Room Temperature-
Reaction Time 1-4 hours-
Typical Isolated Yield >90% (often used crude)-

Experimental Protocols

Protocol 1: Synthesis of Ligand-PEG4-t-butyl ester Intermediate

This protocol describes the reaction of an amine-containing ligand with this compound.

  • Preparation:

    • Dry all glassware in an oven and cool under a stream of nitrogen or argon.

    • Ensure all solvents (e.g., DMF, DCM) are anhydrous.

    • Weigh the amine-containing ligand (1.0 eq) and this compound (1.2 eq) into separate flame-dried round-bottom flasks.

  • Reaction Setup:

    • Dissolve the amine-containing ligand in anhydrous DMF under an inert atmosphere.

    • Add diisopropylethylamine (DIPEA) (3.0 eq) to the solution and stir for 5 minutes at room temperature.

    • In a separate flask, dissolve the this compound in anhydrous DMF.

    • Slowly add the this compound solution to the ligand solution via syringe.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative RP-HPLC to obtain the desired Ligand-PEG4-t-butyl ester intermediate.

Protocol 2: Deprotection of the t-butyl ester
  • Preparation:

    • Dissolve the Ligand-PEG4-t-butyl ester intermediate in dichloromethane (DCM).

  • Reaction:

    • Add trifluoroacetic acid (TFA) (20-50% v/v) to the solution at room temperature.

    • Stir the mixture and monitor the reaction by LC-MS until the starting material is fully consumed (typically 1-4 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Co-evaporate the residue with toluene or another suitable solvent (3 times) to ensure complete removal of residual TFA.

    • The resulting crude carboxylic acid is often used in the next step without further purification.

Mandatory Visualization

PROTAC Synthesis Pathway

G cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Amide Coupling ligand1 Ligand-NH2 (Warhead or Anchor) intermediate1 Ligand-NH-PEG4-O-tBu ligand1->intermediate1 DIPEA, DMF linker Ms-PEG4-O-tBu linker->intermediate1 intermediate2 Ligand-NH-PEG4-COOH intermediate1_2 Ligand-NH-PEG4-O-tBu intermediate1_2->intermediate2 TFA, DCM ligand2 Ligand'-NH2 (Anchor or Warhead) protac Final PROTAC ligand2->protac intermediate2_2 Ligand-NH-PEG4-COOH intermediate2_2->protac HATU, DIPEA, DMF

Caption: General synthetic pathway for a PROTAC using a mesylated linker.

References

Technical Support Center: Navigating the Hook Effect in PROTAC Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, understanding, and mitigating the hook effect in Proteolysis Targeting Chimera (PROTAC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTAC experiments?

A1: The "hook effect" is a paradoxical phenomenon observed in PROTAC dose-response experiments where, beyond an optimal concentration, increasing the amount of a PROTAC leads to a decrease in the degradation of the target protein.[1][2][3] This results in a characteristic bell-shaped or "hooked" dose-response curve, instead of the typical sigmoidal curve seen with traditional inhibitors.[1][4]

Q2: What is the underlying cause of the hook effect?

A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[2][3][5] A PROTAC's efficacy relies on the formation of a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[6] However, when the PROTAC concentration is excessively high, it can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[2][5]

Q3: What are the consequences of the hook effect for my research?

Q4: At what concentrations does the hook effect typically become apparent?

A4: The concentration at which the hook effect manifests can vary significantly depending on the specific PROTAC, the target protein, the E3 ligase, and the cell line being used.[6] However, it is often observed at concentrations in the micromolar (µM) range, typically starting from 1 µM and becoming more pronounced at higher concentrations. It is crucial to perform a wide dose-response experiment, often spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal concentration window for degradation and to detect the onset of the hook effect.[1]

Troubleshooting Guides

Problem 1: My dose-response curve shows a bell shape, with degradation decreasing at higher concentrations.

  • Likely Cause: You are observing the classic hook effect.

  • Troubleshooting Steps:

    • Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, particularly focusing on the higher concentrations where the effect is observed.[1]

    • Determine Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[1]

    • Assess Ternary Complex Formation: Employ biophysical or cellular assays (e.g., Co-Immunoprecipitation, Surface Plasmon Resonance) to directly measure the formation of the ternary complex at different PROTAC concentrations. This can help correlate the loss of degradation with a decrease in ternary complex formation.[1]

Problem 2: My PROTAC shows weak or no degradation, even at high concentrations.

  • Likely Cause: This could be due to several factors, including an inactive PROTAC, issues with the experimental setup, or the hook effect masking degradation at the tested concentrations.

  • Troubleshooting Steps:

    • Test a Wider Concentration Range: It's possible your initial concentration range was too high and fell entirely within the hook effect region, or was too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[1]

    • Verify Target Engagement and Ternary Complex Formation: Before concluding the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex using appropriate assays (see Experimental Protocols section).[1]

    • Check Cell Line and E3 Ligase Expression: Ensure that the cell line you are using expresses both the target protein and the recruited E3 ligase at sufficient levels.[1]

    • Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal, PROTAC concentration to determine the ideal incubation time.[1]

Data Presentation

Table 1: Illustrative Dose-Response Data for a PROTAC Exhibiting a Hook Effect

PROTAC Concentration (nM)% Target Protein DegradationObservation
0.110%Basal degradation
140%Increasing degradation
1085%Near Dmax
10095% (Dmax)Optimal Degradation
100060%Onset of Hook Effect
1000025%Pronounced Hook Effect

This table presents hypothetical data to illustrate a typical hook effect curve. Actual values will vary depending on the specific experimental system.[1]

Table 2: Comparison of Degradation Parameters for Well-Characterized PROTACs

PROTACTarget ProteinE3 Ligase RecruitedCell LineDC50DmaxHook Effect Observation
MZ1 BRD4VHLH661, H8388 nM, 23 nMComplete at 100 nMKnown to exhibit a hook effect at higher concentrations.[2][7]
ARV-110 Androgen ReceptorCereblonVCaP< 1 nM>90% degradationPotent degradation observed at low nM concentrations.[8]

Mandatory Visualization

Mechanism of the PROTAC Hook Effect cluster_0 Low to Optimal PROTAC Concentration cluster_1 High PROTAC Concentration Target Protein Target Protein Ternary Complex Productive Ternary Complex Target Protein->Ternary Complex binds PROTAC PROTAC PROTAC->Ternary Complex bridges E3 Ligase E3 Ligase E3 Ligase->Ternary Complex binds Ubiquitination Ubiquitination Ternary Complex->Ubiquitination leads to Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation targets for Target Protein_h Target Protein Binary_Target_PROTAC Unproductive Target-PROTAC Binary Complex Target Protein_h->Binary_Target_PROTAC saturates PROTAC_h PROTAC (Excess) PROTAC_h->Binary_Target_PROTAC Binary_E3_PROTAC Unproductive E3-PROTAC Binary Complex PROTAC_h->Binary_E3_PROTAC E3 Ligase_h E3 Ligase E3 Ligase_h->Binary_E3_PROTAC saturates Reduced Degradation Reduced Degradation Binary_Target_PROTAC->Reduced Degradation inhibits ternary complex formation Binary_E3_PROTAC->Reduced Degradation inhibits ternary complex formation

Caption: Mechanism of the PROTAC Hook Effect.

Experimental Workflow to Investigate the Hook Effect Start Start: Hypothesis of Hook Effect Dose_Response 1. Wide Dose-Response Western Blot Start->Dose_Response Data_Analysis 2. Quantify Degradation (DC50, Dmax) Dose_Response->Data_Analysis Bell_Curve Bell-shaped curve observed? Data_Analysis->Bell_Curve Confirm_Hook Hook Effect Confirmed Bell_Curve->Confirm_Hook Yes No_Hook No Hook Effect Observed Bell_Curve->No_Hook No Ternary_Complex_Assay 3. Ternary Complex Assay (e.g., Co-IP, SPR) Confirm_Hook->Ternary_Complex_Assay Correlate_Data 4. Correlate Degradation with Ternary Complex Formation Ternary_Complex_Assay->Correlate_Data Optimize Optimize PROTAC Concentration/Design Correlate_Data->Optimize

Caption: Workflow for Investigating the Hook Effect.

Troubleshooting Logic for Unexpected PROTAC Results Start Start: Unexpected Degradation Results Check_Curve Dose-response curve shows a hook? Start->Check_Curve Widen_Range Widen concentration range (pM to high µM) Check_Curve->Widen_Range Yes Check_Controls Verify positive/negative controls Check_Curve->Check_Controls No Re-evaluate Re-evaluate PROTAC activity and design Widen_Range->Re-evaluate Optimize_Time Perform time-course experiment Check_Controls->Optimize_Time Assess_Binding Assess binary/ternary complex formation (SPR/ITC) Optimize_Time->Assess_Binding Assess_Binding->Re-evaluate

Caption: Troubleshooting Decision Tree.

Experimental Protocols

Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation

This protocol details the steps to quantify the degradation of a target protein following PROTAC treatment.

  • Cell Culture and Treatment:

    • Seed cells in multi-well plates to achieve 70-80% confluency at the time of harvest and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 1 pM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect.[1]

    • Include a vehicle-only control (e.g., DMSO).[1]

    • Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).[1]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or similar protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody specific to the target protein, followed by an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[3]

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection

This protocol is for verifying the formation of the Target-PROTAC-E3 ligase ternary complex.

  • Cell Treatment and Lysis:

    • Treat cells with the desired concentrations of PROTAC or vehicle. To better capture the ternary complex, it is advisable to co-treat with a proteasome inhibitor (e.g., MG132).[1]

    • Lyse the cells using a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysate by incubating with protein A/G beads to minimize non-specific binding.

    • Incubate the pre-cleared lysate with an antibody against the E3 ligase (or the target protein).

    • Add protein A/G beads to capture the antibody-antigen complex.

  • Washing and Elution:

    • Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Run the eluted samples on an SDS-PAGE gel.

    • Perform a Western blot and probe for the presence of the target protein (if the E3 ligase was immunoprecipitated) or the E3 ligase (if the target protein was immunoprecipitated) to confirm the formation of the ternary complex.

Protocol 3: Biophysical Characterization of Ternary Complex Formation (SPR)

Surface Plasmon Resonance (SPR) can be used to measure the kinetics and affinity of binary and ternary complex formation in real-time.

  • Immobilization:

    • Immobilize the E3 ligase onto the sensor chip surface.

  • Binary Interaction Analysis:

    • Inject a series of PROTAC concentrations over the immobilized E3 ligase to measure the binary binding affinity (KDbinary).

  • Ternary Interaction Analysis:

    • Prepare solutions containing a fixed, saturating concentration of the target protein mixed with a series of PROTAC concentrations.

    • Inject these mixtures over the E3 ligase surface to measure the ternary binding affinity (KDternary).

  • Cooperativity Calculation:

    • The cooperativity factor (α) is calculated as the ratio of the binary and ternary dissociation constants: α = KDbinary / KDternary.[4][6]

    • An α value greater than 1 indicates positive cooperativity, suggesting that the formation of the ternary complex is favored over the binary complexes, which can help mitigate the hook effect.

References

Technical Support Center: Optimizing PRO-TAC Linker Length

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC® (Proteolysis Targeting Chimera) linker optimization. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the linker in a PROTAC?

A1: The linker is a critical component that connects the ligand binding to the protein of interest (POI) and the ligand that recruits an E3 ubiquitin ligase.[1][2] It is not merely a spacer; it plays a crucial role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC.[3][4] The linker's length, composition, and flexibility dictate the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein.[4][5]

Q2: How does linker length impact PROTAC efficacy?

A2: Linker length is a critical parameter for PROTAC efficacy.[6]

  • Too short: A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase, thus inhibiting the formation of a stable ternary complex.[6][7][8]

  • Too long: A linker that is too long might lead to an unstable or non-productive ternary complex where the two proteins are not brought into close enough proximity for efficient ubiquitination.[6][7][8]

  • Optimal length: An optimal linker length facilitates the formation of a stable and productive ternary complex, leading to efficient target degradation.[9] This optimal length is highly dependent on the specific POI and E3 ligase pair.[1][6]

Q3: What is the "hook effect" and how can linker optimization help mitigate it?

A3: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[6][7][10] This occurs because excessive PROTAC molecules lead to the formation of non-productive binary complexes (POI-PROTAC or E3 ligase-PROTAC) instead of the productive ternary complex.[7][10] A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second. This stabilizes the ternary complex over the binary ones and can mitigate the hook effect.[6][7] Modifying the linker to be more rigid can also pre-organize the PROTAC into a conformation more favorable for ternary complex formation.[7]

Q4: Besides length, what other linker properties are important?

A4: Other important linker properties include:

  • Composition: The chemical makeup of the linker affects physicochemical properties like solubility and cell permeability.[2][5] For instance, polyethylene glycol (PEG) linkers can improve solubility, while alkyl chains provide more rigidity.[3][5]

  • Flexibility/Rigidity: Linker flexibility influences the stability of the ternary complex.[] While flexible linkers (like PEG or alkyl chains) are common, rigid linkers (containing rings like piperazine or piperidine) can pre-organize the PROTAC, potentially improving ternary complex stability and efficacy.[2][4][]

  • Attachment Points: The points where the linker connects to the two ligands are crucial for achieving a productive orientation of the POI and E3 ligase within the ternary complex.[2][8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your PROTAC linker optimization experiments.

Problem Potential Linker-Related Cause Troubleshooting & Optimization Steps
Good binary binding, but no target degradation. 1. Suboptimal Linker Length: The linker may be too short (causing steric clash) or too long (preventing effective ubiquitination).[6][7]Synthesize a library of PROTACs with systematically varied linker lengths (e.g., adding or removing PEG or alkyl units) to identify the optimal length.[1][6]
2. Unfavorable Ternary Complex Conformation: The linker may orient the proteins in a way that lysine residues on the target are not accessible for ubiquitination.[7]- Redesign the linker to alter the relative orientation of the two proteins.[6]- Change the attachment point of the linker on one or both ligands.[8]
3. Poor Physicochemical Properties: The linker may contribute to poor cell permeability or low solubility, preventing the PROTAC from reaching its intracellular target.[7][12]- Modify the linker to improve its properties. For example, incorporate PEG units to increase hydrophilicity and solubility.[3][6]- Assess cell permeability using assays like PAMPA.[12]
Degradation efficiency decreases at high concentrations (Hook Effect). Suboptimal Linker Design: The linker does not sufficiently promote positive cooperativity in the ternary complex, leading to the accumulation of binary complexes at high concentrations.[6]- Enhance ternary complex stability by designing linkers that create favorable protein-protein interactions.[7]- Modify linker flexibility. A more rigid linker can pre-organize the PROTAC into a conformation that favors ternary complex formation.[7]
Inconsistent degradation results between experiments. PROTAC Instability: The linker itself might be metabolically labile or unstable in the cell culture medium.- Assess the chemical stability of your PROTAC in relevant media over the time course of your experiment using LC-MS.[10]- Consider linker compositions with higher metabolic stability, such as those incorporating triazoles or other rigid structures.[4]
Off-target protein degradation is observed. Linker-Induced Off-Target Complex Formation: The linker may allow for the formation of ternary complexes with proteins other than the intended target.- Systematically vary the linker length and composition; sometimes a shorter, more constrained linker can improve selectivity.[10][13]- Consider changing the E3 ligase recruited, as this will alter the potential for off-target interactions.[10]

Quantitative Data Summary

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize quantitative data from published studies, illustrating the impact of linker length on degradation efficacy.

Table 1: Estrogen Receptor α (ERα)-Targeting PROTACs (VHL-recruiting)

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16 ~95% ~1
19~70%~5
21~60%>10
Data suggests a 16-atom linker is optimal for ERα degradation in this series.[14]

Table 2: TANK-binding kinase 1 (TBK1)-Targeting PROTACs

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21 3 96%
2929276%
A 21-atom linker demonstrated the highest potency for TBK1 degradation.[1][14]

Key Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation

This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[15]

  • Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat with a range of PROTAC concentrations (typically from low nM to high µM) for a specified duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).[15]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.[15]

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample, separate them by size using SDS-PAGE, and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15] Also probe for a loading control (e.g., GAPDH, β-actin).

  • Detection and Analysis: Detect protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control to calculate the percentage of remaining protein relative to the vehicle control.[15] From this data, calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[15]

Protocol 2: Ternary Complex Formation Assay (SPR)

Surface Plasmon Resonance (SPR) can be used to measure the kinetics and affinity of ternary complex formation, providing insights into cooperativity.[16][]

  • Immobilization: Immobilize the E3 ligase (e.g., VHL complex) onto an SPR sensor chip.[16]

  • Binary Interaction (PROTAC to E3): Inject serial dilutions of the PROTAC over the E3 ligase surface to determine the binary binding affinity (KD).

  • Ternary Complex Formation: Prepare a solution containing a fixed, near-saturating concentration of the target protein (POI).[16]

  • Co-injection: Inject serial dilutions of the PROTAC, pre-incubated with the fixed concentration of the POI, over the E3 ligase surface.

  • Data Analysis: The binding response will be higher in the presence of the POI if a ternary complex is formed. Analyze the sensorgrams to determine the binding kinetics and affinity of the ternary complex.

  • Cooperativity Calculation: Cooperativity (alpha) is calculated as the ratio of the binary binding affinity of the PROTAC for the E3 ligase to its apparent affinity in the presence of the POI. An alpha value > 1 indicates positive cooperativity.[16]

Visualizations

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (POI) Ternary_Complex Productive Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Recruits Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded Degraded Fragments Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Troubleshooting_Workflow start Start: PROTAC Synthesized q1 Good binary binding to POI & E3? start->q1 a1_no No: Re-evaluate Warhead/Anchor Ligands q1->a1_no No q2 Target Degradation Observed in Cells? q1->q2 Yes a1_yes Yes a2_yes Yes: Success! Proceed to further optimization (PK/PD) q2->a2_yes Yes p1 Potential Linker Issues: - Suboptimal Length - Poor Conformation - Poor Permeability q2->p1 No a2_no No s1 Action: Synthesize Linker Library (Vary Length, Rigidity, Composition) p1->s1 s1->q2 Re-test

Caption: Troubleshooting workflow for linker optimization.

References

Technical Support Center: MS-PEG4-t-butyl Ester Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the deprotection of MS-PEG4-t-butyl ester.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the deprotection of this compound?

The deprotection of this compound is a chemical reaction that removes the tert-butyl protecting group from the ester moiety. This process yields the corresponding carboxylic acid, which can then be used for subsequent bioconjugation reactions, such as amide bond formation with primary amines on proteins, peptides, or other molecules.

Q2: What is the most common method for deprotecting this compound?

The most common method for deprotecting tert-butyl esters is acidolysis, typically using trifluoroacetic acid (TFA). The reaction is usually performed in a solution of TFA, often mixed with a co-solvent like dichloromethane (DCM).[1][2]

Q3: What are the main side products I should be aware of during the deprotection reaction?

The primary source of side products is the formation of a reactive tert-butyl cation intermediate upon cleavage of the tert-butyl group.[3] This carbocation can alkylate any nucleophilic species present in the reaction mixture. Another potential side reaction is the hydrolysis or aminolysis of the methyl-succinimidyl (MS) ester group.

Q4: Is the PEG chain stable under the acidic conditions of deprotection?

Polyethylene glycol (PEG) chains are generally stable to the acidic conditions used for tert-butyl ester deprotection, such as treatment with TFA.[4][5] However, prolonged exposure to very strong acids or high temperatures could potentially lead to degradation.

Q5: How can I monitor the progress of the deprotection reaction?

The progress of the reaction can be monitored by analytical techniques such as thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy.[2][6] By comparing the analytical profile of the reaction mixture to that of the starting material, you can determine when the deprotection is complete.

Troubleshooting Guide

Issue Possible Cause Solution
Incomplete Deprotection Insufficient reaction time or inadequate amount of TFA.Increase the reaction time and/or the concentration of TFA. Monitor the reaction progress by LC-MS or TLC until the starting material is no longer observed.
Steric hindrance around the ester group.Consider using a stronger acid or a different deprotection method, though this may increase the risk of side reactions.
Observation of Unexpected Peaks in HPLC/LC-MS Alkylation by tert-butyl cation: The generated tert-butyl cation has reacted with nucleophiles in your sample or solvent.[7][8][9]Add a carbocation scavenger to the reaction mixture. Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), water, or thioanisole.[10][11]
Hydrolysis of the MS-ester: The succinimidyl ester is sensitive to water and can hydrolyze to the corresponding carboxylic acid and N-hydroxysuccinimide.[12]Ensure anhydrous reaction conditions by using dry solvents and reagents.
Ring-opening of the succinimide: Nucleophiles (e.g., primary amines) can attack the succinimide ring, leading to a ring-opened adduct.[13]This is less common in the absence of strong nucleophiles but can be minimized by keeping the reaction temperature low and the reaction time as short as possible.
Low Yield of Desired Product In addition to the causes of unexpected peaks, product loss can occur during work-up and purification.Optimize the purification method. Precipitation in cold diethyl ether is a common method for isolating the deprotected product.
The desired product may be unstable under the reaction or work-up conditions.Minimize the reaction time and perform the work-up at a low temperature.

Quantitative Data on Side Product Formation

Obtaining precise quantitative data for side product formation is highly dependent on the specific reaction conditions and the presence of other nucleophilic species. However, the following table provides a general overview of the expected trends.

Side Product Formation Condition Typical Yield Range (without scavengers) Mitigation Strategy
tert-Butylated Adducts Presence of nucleophiles (e.g., trace water, other functional groups on the molecule).Can be significant (>10%) depending on the nucleophile's reactivity and concentration.Use of scavengers (e.g., TIS, water).[7][11]
Hydrolyzed MS-Ester Presence of water in the reaction mixture.Variable, can be high if conditions are not anhydrous.[12]Use of anhydrous solvents and reagents.
Succinimide Ring-Opened Product Presence of strong nucleophiles.Generally low in the absence of added nucleophiles.Avoid the presence of strong nucleophiles during deprotection.

Experimental Protocols

Standard Protocol for Deprotection of this compound

This protocol is a general guideline and may require optimization for your specific application.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • (Optional) Scavenger, such as triisopropylsilane (TIS) or water.

  • Cold diethyl ether

  • Nitrogen or Argon gas

  • Round bottom flask and magnetic stirrer

Procedure:

  • Dissolve the this compound in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon). A typical concentration is 10-50 mg/mL.

  • If using a scavenger, add it to the solution. A common scavenger cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[11] If not using a pre-mixed cocktail, TIS can be added to 1-5% (v/v).

  • Cool the solution in an ice bath.

  • Slowly add an equal volume of TFA to the solution while stirring. For example, if you used 10 mL of DCM, add 10 mL of TFA.

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by LC-MS or TLC. The reaction is typically complete within 1-4 hours.[1]

  • Once the reaction is complete, concentrate the solution under reduced pressure to remove the DCM and TFA.

  • Precipitate the product by adding the concentrated residue to a flask of cold diethyl ether with vigorous stirring.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the solid product with cold diethyl ether to remove any remaining impurities.

  • Dry the final product under vacuum.

Visualizations

deprotection_reaction This compound This compound Deprotected MS-PEG4-COOH Deprotected MS-PEG4-COOH This compound->Deprotected MS-PEG4-COOH TFA tert-butyl cation tert-butyl cation This compound->tert-butyl cation TFA TFA TFA

Caption: Deprotection of this compound using TFA.

side_reactions cluster_main Main Reaction cluster_side Side Reactions This compound This compound Deprotected MS-PEG4-COOH Deprotected MS-PEG4-COOH This compound->Deprotected MS-PEG4-COOH + TFA tert-butyl cation tert-butyl cation This compound->tert-butyl cation + TFA Hydrolyzed MS-Ester Hydrolyzed MS-Ester This compound->Hydrolyzed MS-Ester + H2O Alkylated Side Product Alkylated Side Product tert-butyl cation->Alkylated Side Product + Nucleophile Trapped Cation Trapped Cation tert-butyl cation->Trapped Cation + Scavenger Nucleophile Nucleophile Scavenger Scavenger H2O H2O

Caption: Potential side reactions during deprotection.

References

Technical Support Center: Purification of PEGylated PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of PEGylated Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities encountered during the purification of PEGylated PROTACs?

A1: The PEGylation reaction mixture is often complex and can contain a variety of impurities that need to be removed. Common impurities include:

  • Unreacted PROTAC: The starting small molecule PROTAC that has not been conjugated to a PEG linker.

  • Excess PEGylating Reagent: Unreacted PEG molecules of varying lengths.

  • Reaction Byproducts: Side products from the conjugation chemistry, such as those resulting from nucleophilic acyl substitution in pomalidomide-PEG based PROTACs.

  • Multi-PEGylated Species: PROTACs with more than one PEG chain attached.

  • Positional Isomers: PROTACs where the PEG chain is attached at different sites on the molecule.

  • Hydrolysis Fragments: Degradation products from the PEGylation reagents.

Q2: Why is the purification of PEGylated PROTACs particularly challenging?

A2: The purification of PEGylated PROTACs presents several significant hurdles. PROTACs themselves are often large, complex molecules with challenging physicochemical properties like high molecular weight and hydrophobicity. The addition of a polyethylene glycol (PEG) chain, while beneficial for solubility and stability, further complicates purification. PEG is a neutral, hydrophilic, and flexible polymer, which can mask the inherent properties of the PROTAC molecule. This "charge shielding" effect and the overall increase in hydrodynamic size can make it difficult to separate the desired PEGylated PROTAC from unreacted starting materials, particularly other PEGylated species, using traditional chromatographic techniques.

Q3: Which chromatographic techniques are most effective for purifying PEGylated PROTACs?

A3: A multi-step chromatographic approach is typically necessary for the successful purification of PEGylated PROTACs. The most effective techniques, often used in combination, include:

  • Size Exclusion Chromatography (SEC): This is often the initial step to separate the larger PEGylated PROTAC from smaller molecules like unreacted PROTAC and excess PEG reagent.

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. The charge-shielding effect of the PEG chain can be exploited to separate PEGylated species from the unreacted PROTAC and even to resolve positional isomers with different charge distributions.

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique that separates molecules based on hydrophobicity. It is very effective for removing unreacted PROTAC and for separating different PEGylated species.

  • Hydrophobic Interaction Chromatography (HIC): HIC also separates based on hydrophobicity but uses less harsh, non-denaturing conditions compared to RP-HPLC, which can be beneficial for maintaining the integrity of the PROTAC.

Q4: How can I characterize my purified PEGylated PROTAC to confirm its identity and purity?

A4: A combination of analytical techniques is crucial for the comprehensive characterization of your purified PEGylated PROTAC. These include:

  • Mass Spectrometry (MS): High-resolution mass spectrometry is essential to confirm the molecular weight of the PEGylated PROTAC and determine the degree of PEGylation.

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): Techniques like SEC-UPLC and RP-UPLC are used to assess the purity and heterogeneity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, helping to confirm the attachment site of the PEG chain and assess any conformational changes.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of your PEGylated PROTAC in a question-and-answer format.

Problem: Low Yield of Purified PEGylated PROTAC

  • Possible Cause: Incomplete PEGylation reaction.

    • Recommended Solution: Optimize the reaction conditions, including the stoichiometry of reactants, reaction time, temperature, and pH.

  • Possible Cause: Loss of product during purification steps.

    • Recommended Solution: Review each purification step to identify potential sources of loss. Consider using a different chromatography resin or optimizing elution conditions. For SEC, ensure the column is properly calibrated for the size of your PEGylated PROTAC.

  • Possible Cause: Product precipitation on the column.

    • Recommended Solution: Decrease the concentration of the sample loaded onto the column. Modify the buffer to improve the solubility of your product.

Problem: Presence of Unreacted PROTAC in the Final Product

  • Possible Cause: Inefficient PEGylation reaction.

    • Recommended Solution: Increase the molar excess of the PEGylating reagent during the reaction.

  • Possible Cause: Co-elution with the PEGylated product.

    • Recommended Solution: Optimize the gradient in RP-HPLC or IEX to improve resolution. Consider using a different stationary phase (e.g., a column with a different chemistry or smaller particle size).

Problem: Product Heterogeneity (Multiple Peaks in Chromatogram)

  • Possible Cause: Presence of different PEGylated species (e.g., mono-, di-PEGylated).

    • Recommended Solution: Utilize IEX to separate based on the degree of PEGylation, as each additional PEG chain will further shield the molecule's charge.

  • Possible Cause: Presence of positional isomers.

    • Recommended Solution: High-resolution techniques like analytical scale RP-HPLC or IEX may be required to separate positional isomers. Capillary electrophoresis is another powerful technique for this purpose.

Problem: Product Aggregation

  • Possible Cause: Hydrophobic interactions between PEGylated PROTAC molecules.

    • Recommended Solution: Add excipients like arginine to the buffers to reduce protein-protein interactions. Optimize buffer pH and ionic strength.

  • Possible Cause: Denaturation during purification.

    • Recommended Solution: Use less harsh purification techniques like HIC instead of RP-HPLC. Perform purification at a lower temperature to maintain protein stability.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for PEGylated PROTAC Purification

TechniquePrinciplePrimary ApplicationAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius (size)Removal of unreacted PEG and small molecule impuritiesGentle, non-denaturing conditionsLimited resolution for species of similar size, cannot separate positional isomers
Ion Exchange Chromatography (IEX) Separation based on net chargeSeparation of species with different degrees of PEGylation, potential to separate some positional isomersHigh capacity, can be highly selective"Charge shielding" by PEG can reduce effectiveness, requires optimization of pH and salt gradient
Reverse Phase HPLC (RP-HPLC) Separation based on hydrophobicityHigh-resolution separation of unreacted PROTAC, different PEGylated species, and positional isomersHigh resolving power, well-established techniqueCan be denaturing due to organic solvents and acidic pH
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicityAlternative to RP-HPLC for sensitive moleculesMilder, non-denaturing conditionsMay offer lower resolution compared to RP-HPLC

Experimental Protocols

Protocol 1: General Purification Workflow for PEGylated PROTACs

This protocol outlines a general multi-step approach. Specific conditions for each step will need to be optimized for your particular molecule.

  • Initial Capture/Cleanup (Optional):

    • Objective: To remove significant amounts of small molecule impurities from the crude reaction mixture.

    • Method: Solid-Phase Extraction (SPE).

  • Size Exclusion Chromatography (SEC):

    • Objective: To separate the PEGylated PROTAC from smaller impurities like unreacted PEG reagent and reaction byproducts.

    • Column: Choose a column with a suitable pore size for the molecular weight of your PEGylated PROTAC.

    • Mobile Phase: A buffered saline solution (e.g., PBS) is typically used.

    • Procedure:

      • Equilibrate the SEC column with at least two column volumes of the mobile phase.

      • Dissolve the crude PEGylated PROTAC mixture in the mobile phase and filter it through a 0.22 µm filter.

      • Inject the sample onto the column.

      • Collect fractions and analyze for the presence of the desired product.

  • Ion Exchange Chromatography (IEX):

    • Objective: To separate the PEGylated PROTAC based on charge, removing unreacted PROTAC and separating species with different degrees of PEGylation.

    • Column: Choose an anion or cation exchange column based on the predicted isoelectric point (pI) of your PEGylated PROTAC.

    • Buffers:

      • Binding Buffer (Buffer A): Low ionic strength buffer at a pH that ensures your molecule of interest binds to the column.

      • Elution Buffer (Buffer B): High ionic strength buffer (e.g., Buffer A + 1 M NaCl).

    • Procedure:

      • Equilibrate the IEX column with Buffer A.

      • Load the SEC-purified sample onto the column.

Technical Support Center: Impact of PEG Linker Rigidity on Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols concerning the impact of Polyethylene Glycol (PEG) linker rigidity on the formation and stability of ternary complexes, primarily in the context of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the linker in a PROTAC?

The linker is a crucial component of a PROTAC that connects the ligand binding to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][2] Its primary role is to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), bringing the POI and the E3 ligase into proximity for efficient ubiquitination and subsequent degradation by the proteasome.[3][4]

Q2: How does linker flexibility, specifically with PEG linkers, impact ternary complex formation?

Flexible linkers, such as those based on PEG, allow the PROTAC to adopt multiple conformations. This conformational adaptability can increase the probability of forming a productive ternary complex by enabling the POI and E3 ligase to find an optimal orientation for interaction.[4] However, excessive flexibility can lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[2]

Q3: What are the advantages of using a rigid linker over a flexible PEG linker?

Rigid linkers, which often incorporate cyclic structures (e.g., piperazine, aromatic rings), can pre-organize the PROTAC into a bioactive conformation that is favorable for ternary complex formation.[5][6] This can reduce the entropic cost of binding and potentially lead to more stable ternary complexes and higher cooperativity.[7] Additionally, rigid linkers may offer improved metabolic stability and cell permeability compared to some flexible linkers.[4]

Q4: What is "cooperativity" in the context of ternary complex formation, and how is it affected by the linker?

Cooperativity (α) is a measure of how the binding of the first protein to the PROTAC influences the binding of the second protein.[8][9] It is calculated as the ratio of the binary binding affinity to the ternary binding affinity (α = KD,binary / KD,ternary).[8][10]

  • Positive cooperativity (α > 1): The formation of the binary complex enhances the binding of the second protein, leading to a more stable ternary complex. This is often due to favorable protein-protein interactions.

  • Negative cooperativity (α < 1): The formation of the binary complex hinders the binding of the second protein, resulting in a less stable ternary complex. The linker's rigidity and length play a critical role in dictating the relative orientation of the two proteins, thereby influencing these protein-protein interactions and modulating cooperativity.[7]

Q5: Can a PROTAC with high binary binding affinity for both the target and the E3 ligase still be an ineffective degrader?

Yes, high binary affinity does not guarantee efficient degradation. The ultimate efficacy of a PROTAC depends on the formation of a productive ternary complex that allows for efficient ubiquitination of the target protein. A linker that is too rigid or has an inappropriate length may lead to a ternary complex geometry where the lysine residues on the target protein are not accessible to the E2-conjugating enzyme, thus preventing ubiquitination and degradation.[11]

Troubleshooting Guides

Issue 1: Poor or no target degradation despite confirmed binary binding of the PROTAC to both the target protein and the E3 ligase.

Possible Cause Troubleshooting Steps
Unproductive Ternary Complex Geometry A rigid linker may lock the PROTAC in a conformation that, while allowing for ternary complex formation, is not suitable for ubiquitination. The distance or orientation between the E3 ligase's active site and the target's surface lysines may be suboptimal. Solution: Synthesize a new set of PROTACs with linkers of varying lengths and flexibility. Consider incorporating a more flexible linker (e.g., a short PEG chain) to allow for more conformational sampling.
Negative Cooperativity The binding of one protein partner may sterically or allosterically hinder the binding of the second, leading to a low concentration of the ternary complex. Solution: Use biophysical assays like SPR or ITC to measure the cooperativity factor (α). If negative cooperativity is observed, redesign the linker to alter the exit vectors of the ligands or change the linker's rigidity.
Poor Cell Permeability The overall physicochemical properties of the PROTAC, influenced by the linker, may prevent it from reaching its intracellular target. Rigid linkers can sometimes improve permeability over long, flexible PEG linkers. Solution: Perform cellular target engagement assays (e.g., NanoBRET, CETSA) to confirm intracellular target binding. If permeability is low, consider modifying the linker to be more hydrophobic or incorporating features that facilitate cell entry.

Issue 2: A "hook effect" is observed, where degradation efficiency decreases at higher PROTAC concentrations.

Possible Cause Troubleshooting Steps
Formation of Non-productive Binary Complexes At high concentrations, the PROTAC can saturate both the target protein and the E3 ligase independently, forming binary complexes (PROTAC-POI and PROTAC-E3) that cannot lead to degradation and reduce the concentration of the productive ternary complex. Solution: This is an inherent property of the three-body system. The focus should be on optimizing the PROTAC to be potent at lower concentrations. A linker that promotes high positive cooperativity can help mitigate the hook effect by favoring the formation of the ternary complex even at higher concentrations.

Data Presentation: Impact of Linker Rigidity and Length

The following tables summarize quantitative data from various studies, illustrating the impact of linker composition and length on PROTAC performance.

Table 1: Comparative Efficacy of PROTACs with Different Linker Types

PROTAC System (Target-E3 Ligase)Linker TypeBinary KD (nM) (to Target)Ternary KD (nM)Cooperativity (α)DC50 (nM)Dmax (%)Reference
SMARCA2-VHL Rigid (Phenyl)281.1262.9>95[7]
SMARCA2-VHL Flexible (PEG-like)185.63.2160~70[7]
BRD4BD2-VHL Flexible (PEG)1808.22218>90[9]
BTK-CRBN Flexible (4xPEG)--<1 (Negative)1-40>90[2]

Note: Data is compiled from different studies and experimental conditions may vary. These values should be used for comparative understanding.

Table 2: Impact of PEG Linker Length on Degradation Potency

Target ProteinLinker Length (atoms)DC50 (nM)Dmax (%)Reference
ERα 9>10,000~50[3]
ERα 12~5,000~75[3]
ERα 16 ~1,000 ~95 [3]
ERα 19~5,000~70[3]
TBK1 < 12No Degradation-[2]
TBK1 21 3 96 [2]
TBK1 2929276[2]

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Complex POI->Ternary_Complex Binding PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination PROTAC_recycled PROTAC (recycled) Ternary_Complex->PROTAC_recycled Ub Ubiquitin E2 E2 Enzyme Ub->E2 E2->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

SPR_Workflow cluster_prep Preparation cluster_run SPR Experiment cluster_analysis Data Analysis p1 Immobilize E3 Ligase on SPR Sensor Chip r1 Inject PROTAC alone over E3 Ligase surface p1->r1 r2 Inject PROTAC + POI mix over E3 Ligase surface p1->r2 p2 Prepare Analyte Solutions: 1. PROTAC alone 2. PROTAC + saturating [POI] p2->r1 p2->r2 a1 Determine Binary Kinetics (kon, koff) and Affinity (KD_binary) r1->a1 a2 Determine Ternary Kinetics (kon, koff) and Affinity (KD_ternary) r2->a2 a3 Calculate Cooperativity (α): α = KD_binary / KD_ternary a1->a3 a2->a3 Logic_Tree start Low PROTAC Efficacy (Poor Degradation) q1 Is there cellular target engagement? start->q1 q2 Is a stable ternary complex formed? q1->q2 Yes sol1 Improve Cell Permeability: - Modify linker hydrophobicity - Reduce molecular weight q1->sol1 No q3 Is the target ubiquitinated? q2->q3 Yes sol2 Optimize Linker Design: - Vary linker length - Alter linker rigidity (Flexible vs. Rigid) - Change attachment points q2->sol2 No sol3 Re-evaluate Linker Geometry: Ensure productive orientation for Ub transfer q3->sol3 No end Successful Degradation q3->end Yes

References

Technical Support Center: Mitigating Aggregation of Antibody-Drug Conjugates with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of antibody-drug conjugates (ADCs) and the role of Polyethylene Glycol (PEG) linkers in its mitigation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during ADC development and experimentation.

Issue Potential Causes Recommended Solutions
Increased High Molecular Weight Species (HMWS) observed in Size Exclusion Chromatography (SEC) post-conjugation. Hydrophobic Payload/Linker: The conjugation of hydrophobic small molecule drugs increases the overall hydrophobicity of the ADC, promoting self-association. High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules enhances hydrophobicity, leading to a greater propensity for aggregation. Unfavorable Buffer Conditions: Suboptimal pH or low ionic strength can lead to aggregation. Aggregation is often pronounced at the isoelectric point (pI) of the antibody.Incorporate PEG Linkers: Utilize PEG linkers to increase the hydrophilicity of the ADC and provide steric hindrance, which helps to shield the hydrophobic payloads from each other. Optimize DAR: Aim for a lower to moderate DAR (typically 2-4) to balance potency and stability. Buffer Optimization: Screen a range of pH values and salt concentrations (e.g., 150 mM NaCl) to identify conditions that minimize aggregation.
Precipitation of ADC during storage or after freeze-thaw cycles. Instability of the ADC construct: The inherent properties of the antibody, linker, and payload can contribute to poor stability. Environmental Stress: Repeated freeze-thaw cycles and exposure to elevated temperatures can induce denaturation and aggregation.Formulation Optimization: Include excipients such as polysorbate 20 or sucrose to improve stability. Controlled Storage: Aliquot ADC samples to minimize freeze-thaw cycles and store at recommended temperatures (e.g., -80°C for long-term storage).
Variable or inconsistent results in aggregation assays. Sample Handling: Inconsistent sample preparation, including dilution and mixing, can affect results. Assay Conditions: Variations in mobile phase composition, column temperature, or instrument parameters can lead to variability.Standardize Protocols: Ensure consistent sample handling procedures across all experiments. Method Validation: Validate analytical methods to ensure robustness and reproducibility.
Rapid clearance of ADC in pharmacokinetic studies. High Hydrophobicity: Hydrophobic ADCs are more prone to uptake by the reticuloendothelial system, leading to faster clearance. Aggregation: Aggregated ADCs are often cleared more rapidly from circulation.PEGylation: The incorporation of PEG linkers can increase the hydrodynamic radius and hydrophilicity of the ADC, leading to a longer plasma half-life. Monitor Aggregation: Ensure that the ADC formulation used in in vivo studies has minimal aggregation.

Frequently Asked Questions (FAQs)

Q1: How do PEG linkers mitigate ADC aggregation?

A1: PEG (Polyethylene Glycol) linkers mitigate ADC aggregation through two primary mechanisms:

  • Increased Hydrophilicity: PEG is a hydrophilic polymer that, when incorporated into the linker, increases the overall water solubility of the ADC. This helps to counteract the hydrophobicity of the cytotoxic payload, reducing the likelihood of intermolecular hydrophobic interactions that lead to aggregation.

  • Steric Hindrance: The flexible and dynamic nature of the PEG chain creates a "shield" around the payload. This steric barrier physically prevents hydrophobic payloads on adjacent ADC molecules from interacting, thereby inhibiting aggregation.

Q2: What is the impact of the Drug-to-Antibody Ratio (DAR) on ADC aggregation?

A2: The Drug-to-Antibody Ratio (DAR) is a critical parameter influencing ADC aggregation. A higher DAR generally leads to increased hydrophobicity of the ADC, as more hydrophobic drug molecules are conjugated to the antibody. This increased hydrophobicity enhances the propensity for self-association and aggregation. While a higher DAR can increase potency, it often comes at the cost of reduced stability and faster clearance. Therefore, optimizing the DAR is a key aspect of developing a stable and effective ADC.

Q3: Besides PEG linkers, what other strategies can be used to reduce ADC aggregation?

A3: In addition to utilizing PEG linkers, other strategies to minimize ADC aggregation include:

  • Antibody Engineering: Modifying the antibody sequence to reduce surface hydrophobicity or introduce glycosylation sites can enhance stability.

  • Payload Selection: Using more hydrophilic payloads can inherently reduce the aggregation propensity of the resulting ADC.

  • Site-Specific Conjugation: Conjugating the linker-payload to specific sites on the antibody can lead to a more homogeneous product with improved stability compared to random conjugation methods.

  • Formulation Development: Optimizing the buffer pH, ionic strength, and including stabilizing excipients are crucial for preventing aggregation during storage and handling.

Q4: How can I detect and quantify ADC aggregation?

A4: Several analytical techniques can be used to detect and quantify ADC aggregation:

  • Size Exclusion Chromatography (SEC): This is the most common method for separating and quantifying high molecular weight species (aggregates) from the monomeric ADC.

  • Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive technique that measures the size distribution of particles in a solution, making it useful for detecting the presence of aggregates.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity and can be used to characterize the heterogeneity of an ADC preparation, which can be related to its aggregation propensity.

Quantitative Data on the Impact of PEG Linkers

The following tables summarize quantitative data on the effects of PEG linkers on ADC properties.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy

ADC ConstructPEG Linker LengthPlasma Half-life (hours)In Vivo Efficacy (Tumor Growth Inhibition)Reference
anti-CD22-MCC-DM1None25Moderate
anti-CD22-PEG4-MCC-DM1PEG445Improved
anti-CD22-PEG8-MCC-DM1PEG860Significantly Improved
anti-CD22-PEG12-MCC-DM1PEG1262Significantly Improved

Note: Data is synthesized from preclinical studies and the exact values can vary depending on the specific ADC, payload, and experimental model.

Table 2: Effect of DAR on Maytansinoid ADC Clearance and Efficacy

Average DARClearance RateEfficacyTolerabilityReference
~2LowGoodHigh
~4LowOptimalGood
~6Comparable to DAR 2-4GoodModerate
~9-10RapidDecreasedLow

Experimental Protocols

Size Exclusion Chromatography (SEC) for Aggregation Analysis

Objective: To separate and quantify high molecular weight species (aggregates) from the monomeric ADC.

Methodology:

  • System Preparation:

    • HPLC System: An HPLC or UHPLC system equipped with a UV detector.

    • Column: A size exclusion column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC, Tosoh TSKgel G3000SWxl).

    • Mobile Phase: A buffered saline solution, typically 100-200 mM sodium phosphate, 150-300 mM NaCl, pH 6.8-7.2. The mobile phase should be filtered and degassed.

  • Column Equilibration:

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min for a standard analytical column) until a stable baseline is achieved. This typically requires at least 2-3 column volumes.

  • Sample Preparation:

    • Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Injection and Data Acquisition:

    • Inject a defined volume of the prepared sample (e.g., 10-20 µL) onto the column.

    • Monitor the elution profile at a wavelength of 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the high molecular weight species (eluting first) and the monomeric ADC.

    • Calculate the percentage of aggregation as: (% Aggregation) = (Area of Aggregate Peaks / Total Area of All Peaks) * 100.

Dynamic Light Scattering (DLS) for Aggregate Detection

Objective: To determine the size distribution of an ADC sample and detect the presence of aggregates.

Methodology:

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.

  • Sample Preparation:

    • Filter the ADC sample through a low-protein-binding 0.22 µm filter directly into a clean, dust-free cuvette.

    • Ensure the sample is free of air bubbles.

  • Measurement:

    • Place the cuvette in the instrument's sample holder.

    • Set the measurement parameters, including temperature and acquisition time.

    • Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity over time.

  • Data Analysis:

    • The instrument's software will use an autocorrelation function to calculate the translational diffusion coefficient and, from that, the hydrodynamic radius (Rh) of the particles in the sample.

    • Analyze the size distribution plot. A monodisperse sample will show a single, narrow peak corresponding to the monomeric ADC. The presence of larger species will be indicated by additional peaks at larger hydrodynamic radii or an increase in the polydispersity index (PdI).

Hydrophobic Interaction Chromatography (HIC) for ADC Characterization

Objective: To separate ADC species based on their hydrophobicity, which can provide information about drug load distribution and aggregation propensity.

Methodology:

  • System Preparation:

    • HPLC System: An HPLC system with a UV detector.

    • Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR).

    • Mobile Phase A (High Salt): 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.

    • Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0.

  • Column Equilibration:

    • Equilibrate the column with a mixture of Mobile Phase A and B (e.g., 100% A or a specific starting percentage for the gradient) until a stable baseline is achieved.

  • Sample Preparation:

    • Dilute the ADC sample in Mobile Phase A to a suitable concentration.

  • Injection and Gradient Elution:

    • Inject the prepared sample onto the column.

    • Apply a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). This will cause the more hydrophobic species to elute later.

  • Data Analysis:

    • Analyze the resulting chromatogram. Unconjugated antibody will elute first, followed by ADCs with increasing DAR. The peak profile can provide insights into the drug load distribution and the presence of highly hydrophobic species that may be prone to aggregation.

Visualizations

ADC_Aggregation_Mitigation cluster_problem Problem cluster_causes Primary Causes cluster_solution Mitigation Strategy cluster_mechanism Mechanism of Action ADC_Aggregation ADC Aggregation HydrophobicPayload Hydrophobic Payload/Linker ADC_Aggregation->HydrophobicPayload leads to HighDAR High DAR ADC_Aggregation->HighDAR leads to Buffer Unfavorable Buffer (pH, Ionic Strength) ADC_Aggregation->Buffer leads to PEG_Linker Incorporate PEG Linker HydrophobicPayload->PEG_Linker addressed by HighDAR->PEG_Linker addressed by Buffer->PEG_Linker addressed by Hydrophilicity Increases Hydrophilicity PEG_Linker->Hydrophilicity works via StericHindrance Provides Steric Hindrance PEG_Linker->StericHindrance works via Mitigated_Aggregation Reduced Aggregation & Improved Stability Hydrophilicity->Mitigated_Aggregation results in StericHindrance->Mitigated_Aggregation results in

Caption: Logical relationship for mitigating ADC aggregation with PEG linkers.

SEC_Workflow start Start system_prep System & Column Equilibration start->system_prep sample_prep ADC Sample Preparation (Dilution & Filtration) system_prep->sample_prep injection Inject Sample onto SEC Column sample_prep->injection separation Separation by Size (Aggregates Elute First) injection->separation detection UV Detection (280 nm) separation->detection analysis Data Analysis: Peak Integration detection->analysis quantification Quantify % Aggregation analysis->quantification end End quantification->end

Caption: Experimental workflow for ADC aggregation analysis by SEC.

ADC_Internalization_Pathway ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell targets ReceptorBinding 1. ADC Binds to Tumor Cell Receptor Internalization 2. Receptor-Mediated Endocytosis ReceptorBinding->Internalization Endosome Endosome Internalization->Endosome Lysosome 3. Trafficking to Lysosome Endosome->Lysosome PayloadRelease 4. Linker Cleavage & Payload Release Lysosome->PayloadRelease CellDeath 5. Cytotoxic Payload Induces Cell Death PayloadRelease->CellDeath

Caption: Simplified signaling pathway of ADC internalization and payload release.

Validation & Comparative

Validating MS-PEG4-t-butyl Ester Conjugation by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable conjugation of molecules is a critical step in the development of novel therapeutics, diagnostics, and research tools. Polyethylene glycol (PEG) linkers are widely employed to enhance the pharmacokinetic and pharmacodynamic properties of biomolecules. This guide provides an objective comparison of validating MS-PEG4-t-butyl ester conjugation using mass spectrometry against alternative methods, supported by experimental data and detailed protocols.

The this compound is a heterobifunctional linker featuring a methanesulfonyl (Ms) group for reaction with nucleophiles like thiols, and a t-butyl ester protected carboxylic acid. This protected acid allows for a multi-step conjugation strategy, where the t-butyl group is removed under acidic conditions to reveal a carboxylic acid for subsequent coupling reactions. Validating the success of both the initial conjugation and the subsequent deprotection is paramount for ensuring the homogeneity and efficacy of the final bioconjugate. Mass spectrometry stands out as a powerful and indispensable tool for this validation process.

Comparison of Conjugation Validation Methods

While various analytical techniques can be employed to assess protein conjugation, mass spectrometry offers unparalleled detail and accuracy, particularly for characterizing the heterogeneity of PEGylated products.

FeatureMass Spectrometry (MALDI-TOF, ESI-LC-MS)SDS-PAGESize Exclusion Chromatography (SEC)UV-Vis Spectroscopy
Information Provided Precise mass of the conjugate, degree of PEGylation (number of PEG chains per molecule), confirmation of deprotection, identification of side products.Apparent molecular weight shift, estimation of conjugation.Separation based on hydrodynamic volume, can indicate conjugation but with low resolution.Quantification of protein and sometimes the attached molecule if it has a chromophore.
Resolution High to very high; can resolve individual PEGylation states.Low; often shows broad or smeared bands for heterogeneous conjugates.Low to moderate; may not separate species with small mass differences.No resolution of different conjugated species.
Quantitative Capability Can be quantitative with appropriate standards and deconvolution software.[1]Semi-quantitative at best.Quantitative for the overall population of molecules.Quantitative for total protein and chromophore concentration.
Confirmation of Identity Provides direct evidence of the covalent modification through mass addition.Indirect evidence based on size change.Indirect evidence based on size change.Indirect; relies on the spectral properties of the components.
Workflow Complexity Moderate to high; requires specialized instrumentation and data analysis.Low; standard laboratory technique.Low to moderate; requires chromatography equipment.Low; requires a spectrophotometer.

Validating this compound Conjugation: A Mass Spectrometry-Centric Workflow

The validation process for this compound conjugation involves a multi-step approach, with mass spectrometry playing a key role at critical junctures.

cluster_0 Conjugation & Deprotection cluster_1 Mass Spectrometry Analysis cluster_2 Data Interpretation Protein Protein (-SH) Conjugation Thiol Conjugation Protein->Conjugation Reagent This compound Reagent->Conjugation Conjugated_Protected Protein-S-PEG4-t-butyl ester Conjugation->Conjugated_Protected Deprotection Acidic Deprotection (e.g., TFA) Conjugated_Protected->Deprotection MS_Analysis_Protected MALDI-TOF or LC-MS Analysis Conjugated_Protected->MS_Analysis_Protected Conjugated_Deprotected Protein-S-PEG4-COOH Deprotection->Conjugated_Deprotected MS_Analysis_Deprotected MALDI-TOF or LC-MS Analysis Conjugated_Deprotected->MS_Analysis_Deprotected Mass_Shift_1 Confirm Mass Shift 1 (+ Mass of this compound) MS_Analysis_Protected->Mass_Shift_1 Mass_Shift_2 Confirm Mass Shift 2 (- Mass of t-butyl group) MS_Analysis_Deprotected->Mass_Shift_2 Heterogeneity Assess Heterogeneity (Degree of PEGylation) MS_Analysis_Deprotected->Heterogeneity

Caption: Experimental workflow for validating this compound conjugation.

Quantitative Data Presentation

Mass spectrometry allows for the precise determination of molecular weight changes upon conjugation and deprotection. Below is a table with hypothetical data for the conjugation of a 25 kDa protein with a free cysteine residue.

Table 1: Theoretical and Observed Masses for Conjugation Validation

SampleTheoretical Mass (Da)Observed Mass (Da) by MALDI-TOFMass Shift (Da)Interpretation
Unconjugated Protein25,000.025,000.5-Starting material.
Protein-S-PEG4-t-butyl ester25,400.525,400.8+400.3Successful conjugation of one this compound molecule (MW ≈ 400.48 Da).[2]
Protein-S-PEG4-COOH25,344.525,344.6-56.2Successful deprotection (loss of t-butyl group, MW ≈ 56.1 Da).

Table 2: Analysis of a Heterogeneous Conjugation Reaction by Deconvoluted ESI-LC-MS Data

SpeciesObserved Mass (Da)Relative Abundance (%)Degree of PEGylation
Unconjugated Protein25,000.315.20
Mono-PEGylated25,344.465.81
Di-PEGylated25,688.719.02

Experimental Protocols

Protocol 1: Conjugation of this compound to a Thiol-Containing Protein

Materials:

  • Protein with at least one free cysteine residue (e.g., Fab' fragment)

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, containing 1 mM EDTA

  • Reducing agent (if needed to reduce disulfide bonds): e.g., TCEP

  • Quenching solution: e.g., N-ethylmaleimide or free cysteine

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

  • Protein Preparation: Dissolve the protein in conjugation buffer to a final concentration of 1-5 mg/mL. If necessary, reduce disulfide bonds using a 2-3 fold molar excess of TCEP for 30 minutes at room temperature.

  • Reagent Preparation: Immediately before use, dissolve this compound in a compatible organic solvent (e.g., DMSO or DMF) to a concentration of 10-20 mg/mL.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding a 2-fold molar excess of a quenching reagent over the initial amount of PEG reagent.

  • Purification: Remove excess, unreacted reagent and byproducts by SEC or dialysis.

Protocol 2: Deprotection of the t-Butyl Ester

Materials:

  • Purified Protein-S-PEG4-t-butyl ester conjugate

  • Deprotection Solution: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

  • Purification system: SEC or dialysis

Procedure:

  • Lyophilization: If the conjugate is in an aqueous buffer, lyophilize it to dryness.

  • Deprotection Reaction: Dissolve the lyophilized conjugate in the deprotection solution and incubate for 1-2 hours at room temperature.

  • TFA Removal: Remove the TFA by rotary evaporation or by precipitating the deprotected conjugate with cold diethyl ether.

  • Purification: Purify the deprotected conjugate using SEC or dialysis to remove residual TFA and scavengers.

Protocol 3: Mass Spectrometry Analysis

A. MALDI-TOF Mass Spectrometry:

  • Sample Preparation: Mix the purified conjugate (1-10 pmol/µL) with a suitable matrix solution (e.g., sinapinic acid in 50% acetonitrile/0.1% TFA) at a 1:1 ratio.

  • Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Data Acquisition: Analyze the sample in a MALDI-TOF mass spectrometer in linear or reflector positive ion mode. Calibrate the instrument using known protein standards.

  • Data Analysis: Determine the average molecular weight of the unconjugated and conjugated protein. The mass shift should correspond to the mass of the attached PEG linker.

B. ESI-LC-MS Analysis:

  • Sample Preparation: Dilute the purified conjugate in a solvent compatible with reverse-phase or size-exclusion chromatography (e.g., 0.1% formic acid in water/acetonitrile).

  • LC Separation: Inject the sample onto an appropriate LC column to separate the conjugate from any remaining impurities.

  • MS Analysis: Elute the sample directly into the electrospray ionization source of the mass spectrometer. Acquire data in a mass range appropriate for the expected charge states of the protein.

  • Data Deconvolution: Use deconvolution software to convert the charge-state-series spectrum into a zero-charge mass spectrum to determine the precise molecular weights of the different species present.

Alternative: NHS-Ester PEGylation

For direct conjugation to primary amines (e.g., lysine residues or the N-terminus), NHS-activated PEG esters are a common alternative. The validation process is simpler as it does not involve a deprotection step.

cluster_0 Direct Conjugation cluster_1 Mass Spectrometry Analysis cluster_2 Data Interpretation Protein Protein (-NH2) Conjugation Amine Conjugation Protein->Conjugation Reagent MS-PEG-NHS ester Reagent->Conjugation Conjugated_Protein Protein-NH-CO-PEG-Ms Conjugation->Conjugated_Protein MS_Analysis MALDI-TOF or LC-MS Analysis Conjugated_Protein->MS_Analysis Mass_Shift Confirm Mass Shift (+ Mass of MS-PEG-COOH) MS_Analysis->Mass_Shift Heterogeneity Assess Heterogeneity (Degree of PEGylation) MS_Analysis->Heterogeneity

References

A Comparative Guide to PEG and Alkyl Linkers in PROTAC Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of the linker is a critical determinant of success in the design of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of two prevalent linker classes: polyethylene glycol (PEG) linkers, specifically focusing on structures like MS-PEG4-t-butyl ester, and traditional alkyl linkers. By examining their impact on crucial pharmacological properties and providing supporting experimental data, this document aims to empower researchers to make informed decisions in the rational design of next-generation protein degraders.

The Role of the Linker in PROTAC Efficacy

A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is far more than a simple spacer; its length, chemical composition, and flexibility critically influence a PROTAC's efficacy by affecting its physicochemical properties, cell permeability, and the stability of the essential ternary complex formed between the POI and the E3 ligase.[1][2][]

Comparative Analysis of Linker Performance: PEG vs. Alkyl

The choice between a PEG-based linker and an alkyl linker involves a trade-off between solubility and permeability, among other factors.

Polyethylene Glycol (PEG) Linkers:

PEG linkers, such as those derived from this compound, are composed of repeating ethylene glycol units.[4][5][6] These linkers are known for their hydrophilicity, which can significantly enhance the aqueous solubility of the often large and hydrophobic PROTAC molecules.[2][][] Improved solubility is advantageous for formulation and can contribute to better pharmacokinetic profiles.[8] Furthermore, the flexibility of PEG linkers can be beneficial for inducing a productive ternary complex formation.[8] However, the increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, and some studies suggest that PEG linkers may have reduced metabolic stability compared to their alkyl counterparts.[2]

Alkyl Linkers:

Alkyl linkers are composed of saturated or unsaturated hydrocarbon chains.[2] Their hydrophobic nature can enhance cell permeability, a crucial factor for reaching intracellular targets.[] In some comparative studies, alkyl-linked degraders have demonstrated superior permeability in assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) when matched for lipophilicity with their PEGylated counterparts.[] However, the hydrophobicity of alkyl linkers can lead to poor aqueous solubility, potentially causing issues with formulation and bioavailability.[2]

Data Presentation: A Comparative Overview

The following tables summarize representative quantitative data from various studies to illustrate the impact of linker choice on key PROTAC performance parameters. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.

Table 1: Physicochemical Properties of PROTACs with Different Linkers

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTopological Polar Surface Area (TPSA) (Ų)
PROTAC A Alkyl Chain785.94.2165.2
PROTAC B PEG2831.93.5174.5
PROTAC C PEG4919.02.8193.0

Data is illustrative and compiled from various sources in the literature.[8]

Table 2: Degradation Efficiency and Permeability of PROTACs with Different Linkers

PROTACLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Permeability (10⁻⁷ cm s⁻¹)
PROTAC X Alkyl>1000<202.5
PROTAC Y PEG2500551.8
PROTAC Z PEG4250701.1

Data is illustrative and compiled from various sources in the literature. DC₅₀ and Dₘₐₓ values are cell-line dependent.[8]

Experimental Protocols

To systematically evaluate and compare the efficiency of different PROTAC linkers, a well-defined experimental workflow is essential. This includes assessing key parameters from initial binding to final protein degradation.

Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps for treating cells with a PROTAC and quantifying the degradation of the target protein.[9]

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control.[9]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil the samples to denature the proteins.[9]

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[9]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]

    • Block the membrane and incubate with primary antibodies overnight at 4°C.[9]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.[9]

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.[9]

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.[9]

    • Calculate the percentage of protein degradation relative to the vehicle-treated control. Generate a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[9]

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to predict passive transcellular permeability.[10]

Materials:

  • PAMPA plate with a lipid-infused artificial membrane

  • Donor and acceptor plates

  • PROTAC compound dissolved in a suitable buffer

  • Phosphate-buffered saline (PBS)

  • LC-MS/MS or UV-Vis spectrophotometer for analysis

Methodology:

  • Compound Preparation: Prepare solutions of the PROTACs in the donor buffer at a known concentration.

  • Assay Setup: Add the PROTAC solution to the donor wells of the PAMPA plate. Fill the acceptor wells with buffer.

  • Incubation: Incubate the plate for a defined period (e.g., 4-18 hours) at room temperature.[11]

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectrophotometry.[11]

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium) where V_D and V_A are the volumes of the donor and acceptor wells, A is the membrane area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the theoretical equilibrium concentration.

Ternary Complex Formation Assay (AlphaLISA)

This protocol describes a proximity-based AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to measure the formation of the ternary complex.[12]

Materials:

  • Tagged target protein (e.g., GST-tagged)

  • Tagged E3 ligase complex (e.g., FLAG-tagged)

  • PROTAC compound

  • AlphaLISA anti-tag acceptor beads (e.g., anti-GST)

  • AlphaLISA anti-tag donor beads (e.g., anti-FLAG)

  • Assay buffer

  • Microplate reader capable of AlphaLISA detection

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the PROTAC compound. Prepare solutions of the tagged target protein and E3 ligase in the assay buffer.

  • Assay Reaction: In a 384-well plate, add the target protein, E3 ligase, and PROTAC dilutions. Incubate at room temperature to allow for ternary complex formation.[12]

  • Bead Addition: Add the AlphaLISA acceptor beads and incubate. Then, add the AlphaLISA donor beads and incubate in the dark.

  • Detection: Read the plate on an AlphaLISA-compatible microplate reader. The signal generated is proportional to the amount of ternary complex formed.

  • Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation, and the peak of the curve represents the optimal concentration for complex formation.[12]

Visualizing Key Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Signal Detection (Chemiluminescence) F->G H Data Analysis (DC50 & Dmax Determination) G->H

Workflow for Western blot analysis of protein degradation.

PAMPA_Workflow A Prepare PROTAC solution in Donor Buffer B Add solution to Donor Plate A->B D Assemble PAMPA sandwich B->D C Add buffer to Acceptor Plate C->D E Incubate at Room Temperature D->E F Measure PROTAC concentration in Donor and Acceptor wells (LC-MS/MS) E->F G Calculate Permeability Coefficient (Papp) F->G

Workflow for the Parallel Artificial Membrane Permeability Assay.

Conclusion

The rational design of PROTAC linkers is a pivotal aspect of developing effective protein degraders. While PEG linkers offer advantages in terms of solubility, alkyl linkers can provide enhanced cell permeability. The optimal choice is target-dependent and often requires empirical determination through systematic evaluation. By employing the experimental protocols outlined in this guide, researchers can effectively characterize and compare the performance of different linker strategies, thereby accelerating the discovery of novel and potent PROTAC-based therapeutics.

References

A Comparative Guide to the Characterization of PROTAC Ternary Complexes with Different Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy of a Proteolysis Targeting Chimera (PROTAC) is fundamentally dependent on its ability to induce and stabilize a productive ternary complex between a target Protein of Interest (POI) and an E3 ubiquitin ligase.[1][2] The linker, which connects the POI-binding warhead and the E3-recruiting ligand, is not merely a passive spacer but a critical determinant of the ternary complex's geometry, stability, and cooperativity.[3] This guide provides a comparative analysis of how different linker characteristics influence ternary complex formation, supported by experimental data and detailed methodologies for characterization.

The PROTAC Mechanism: A Ternary Complex-Driven Process

PROTACs function by hijacking the cell's ubiquitin-proteasome system (UPS).[1] A PROTAC molecule simultaneously binds to a POI and an E3 ligase, forming a POI-PROTAC-E3 ligase ternary complex.[4] This proximity enables the E3 ligase to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in further catalytic cycles.[1][5]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex Binds POI Target Protein (POI) POI->TernaryComplex Binds E3 E3 Ubiquitin Ligase E3->TernaryComplex Binds PolyUb Poly-ubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degradation Degraded Peptides Proteasome->Degradation

Figure 1. The PROTAC signaling pathway.

Impact of Linker Properties on Ternary Complex Formation

The design of the linker is a multi-parameter optimization challenge. Its length, composition, and attachment points critically influence the stability and productivity of the ternary complex.[4][]

  • Linker Length: An optimal linker length is crucial. A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the POI and E3 ligase.[1] Conversely, a linker that is too long can result in excessive flexibility and a high entropic penalty upon binding, leading to an unstable complex and inefficient ubiquitination.[1][3] The optimal length is highly dependent on the specific POI and E3 ligase pair, often requiring empirical testing of a series of PROTACs with varying linker lengths.[1] For instance, in the degradation of Estrogen Receptor α (ERα), a 16-atom linker was found to be optimal, with both shorter and longer linkers showing reduced efficacy.[5][7]

  • Linker Composition and Rigidity: Linkers are broadly classified as flexible or rigid.

    • Flexible Linkers (e.g., Alkyl, PEG): These are the most common types due to their synthetic accessibility.[3] Polyethylene glycol (PEG) linkers can enhance the solubility and drug-like properties of the PROTAC molecule.[8] Their conformational flexibility allows for multiple binding modes, increasing the probability of forming a productive ternary complex.[3] However, high flexibility can also lead to poor physicochemical properties.[3]

    • Rigid Linkers (e.g., Cycloalkanes, Piperazine/Piperidine, Triazoles): Incorporating rigid moieties can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding.[] This can lead to new protein-protein interactions and improved stability of the ternary complex.[] Structural analysis of some PROTACs has revealed that hydrophobic linkers can interact with residues on the E3 ligase, such as Tyr-98 of VHL, which can be exploited in rational design.[9]

Quantitative Comparison of Linker Effects

The success of a PROTAC is measured by its ability to induce potent and efficient degradation of the target protein. This is often quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The stability and formation propensity of the ternary complex are described by the cooperativity factor (α). Positive cooperativity (α > 1) indicates that the binding of one protein partner enhances the binding of the other, which is a desirable feature.[3][10]

Table 1: Impact of Linker Length on ERα Degradation (Data synthesized from studies on ERα-targeting PROTACs)

PROTAC CompoundLinker TypeLinker Length (atoms)ERα Degradation Efficacy (Western Blot)Reference
PROTAC 11Alkyl9+++[5]
PROTAC 12Alkyl12++++[5]
PROTAC 13 Alkyl 16 +++++ (Optimal) [5]
PROTAC 14Alkyl19++[5]
PROTAC 15Alkyl21+[5]

Table 2: Comparison of Linker Effects on BRD4 Degradation and Ternary Complex Cooperativity (Data synthesized from studies on MZ-series PROTACs targeting BRD4 to VHL E3 ligase)

PROTACLinker CompositionLinker LengthpDC50 (Degradation)Cooperativity (α)Reference
MZ4Short PEGShort6.1<1 (Negative)[11]
MZ1 PEG Medium 8.1 >10 (Highly Positive) [10][11]
MZ2Long PEGLong7.4~1 (Non-cooperative)[11]

Experimental Protocols for Ternary Complex Characterization

A variety of biophysical and cell-based assays are used to characterize PROTAC-induced ternary complexes.[1][12] These techniques provide crucial data on binding affinities, kinetics, thermodynamics, and complex stability, which guide the rational design of linkers.[13]

SPR_Workflow cluster_workflow SPR Experimental Workflow A 1. Protein Immobilization Immobilize E3 Ligase (e.g., VHL) onto a sensor chip surface. B 2. Analyte Injection 1 (Binary) Inject PROTAC over the surface. Measure binary Ka/Kd (PROTAC-E3). A->B C 3. Analyte Injection 2 (Ternary) Inject POI + PROTAC mixture over the surface. B->C D 4. Data Acquisition Monitor changes in refractive index (Response Units) over time. C->D E 5. Kinetic Analysis Fit sensorgram data to binding models to determine ternary complex Ka, Kd, and KD. D->E F 6. Cooperativity Calculation Calculate α = KD (binary) / KD (ternary) to quantify cooperativity. E->F

Figure 2. Workflow for ternary complex analysis via SPR.

A. Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the real-time kinetics (association rate, k_a; dissociation rate, k_d) and affinity (dissociation constant, K_D) of molecular interactions.[13][14]

  • Objective: To quantify the binding kinetics and affinity of the binary (PROTAC-E3 or PROTAC-POI) and ternary (POI-PROTAC-E3) complexes.

  • Methodology:

    • Immobilization: Covalently attach one of the purified proteins (e.g., the E3 ligase complex) onto a sensor chip surface.

    • Binary Interaction: Inject a series of concentrations of the PROTAC over the chip to measure its direct binding to the immobilized protein.

    • Ternary Interaction: Inject a series of concentrations of the second protein (the POI) pre-incubated with a fixed concentration of the PROTAC. The formation of the ternary complex on the surface results in a signal increase.

    • Regeneration: After each injection, regenerate the sensor surface with a specific buffer to remove the bound analytes.

    • Data Analysis: Fit the resulting sensorgrams to appropriate kinetic models (e.g., 1:1 Langmuir binding) to determine k_a, k_d, and K_D for both binary and ternary interactions. Cooperativity (α) can then be calculated.[15]

B. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (K_D, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).[12][13][14]

  • Objective: To determine the binding affinity and thermodynamics of ternary complex formation.

  • Methodology:

    • Setup: Place one binding partner (e.g., a pre-formed complex of POI and PROTAC) in the sample cell of the calorimeter.

    • Titration: Load the other binding partner (e.g., the E3 ligase) into the titration syringe.

    • Measurement: Perform a series of small injections of the titrant into the sample cell. The instrument measures the minute heat changes that occur upon binding.

    • Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of the reactants. Fit the resulting isotherm to a binding model to extract the thermodynamic parameters.

C. NanoBRET/FRET Assays

Bioluminescence Resonance Energy Transfer (BRET) and Fluorescence Resonance Energy Transfer (FRET) are proximity-based assays that can measure ternary complex formation in live cells.[16][17][18]

  • Objective: To detect and quantify the formation and stability of the ternary complex within a cellular environment.[18]

  • Methodology (NanoBRET Example):

    • Cell Engineering: Genetically fuse one protein partner (e.g., the POI) to a NanoLuc luciferase (energy donor) and the other partner (e.g., the E3 ligase) to a HaloTag that is labeled with a fluorescent ligand (energy acceptor).

    • PROTAC Treatment: Treat the engineered cells with varying concentrations of the PROTAC.

    • Signal Detection: If the PROTAC brings the two proteins into proximity (<10 nm), energy transfer occurs from the luciferase to the fluorophore upon addition of the substrate.

    • Data Analysis: Measure the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates the formation of the ternary complex. This can be monitored over time to determine kinetics.[18][19]

Rational Linker Design: Integrating Structural and Computational Approaches

The traditional "trial and error" approach to linker optimization is resource-intensive.[4] Advances in structural biology and computational modeling are enabling a more rational approach to linker design.

  • Structural Biology: Crystal structures of ternary complexes, such as the one for MZ1 with VHL and BRD4, provide invaluable atomic-level insights.[15] These structures reveal key protein-protein and protein-linker interactions that stabilize the complex, offering a blueprint for structure-based design of new linkers.[9][20]

  • Computational Modeling: Methods like protein-protein docking and molecular dynamics simulations can be used to model potential ternary complex structures and predict their stability.[21][22][23] This allows for the in silico screening of virtual linker libraries to prioritize candidates for synthesis, thereby accelerating the discovery of optimized PROTACs.[4][22]

Linker_Logic cluster_inputs Linker Properties (Inputs) cluster_outputs Performance Metrics (Outputs) Length Length Stability Ternary Complex Stability & Geometry Length->Stability Rigidity Rigidity/Flexibility Rigidity->Stability Cooperativity Cooperativity (α) Rigidity->Cooperativity Composition Composition (e.g., PEG, Alkyl) Composition->Stability PK Physicochemical Properties (PK) Composition->PK Attachment Attachment Point Attachment->Stability Degradation Degradation Efficacy (DC50, Dmax) Stability->Degradation Cooperativity->Degradation PK->Degradation indirect

Figure 3. Logical relationships in PROTAC linker design.

Conclusion

The characterization of the PROTAC-induced ternary complex is a cornerstone of modern drug discovery in the protein degradation field. The linker is a master regulator of this process, with its length, rigidity, and chemical composition directly influencing the formation, stability, and cooperativity of the ternary complex. A multi-faceted approach, combining robust biophysical and cell-based assays with structural and computational insights, is essential for moving beyond empirical screening. This strategy enables the rational design of linkers to create highly potent, selective, and effective PROTAC degraders for therapeutic intervention.

References

A Researcher's Guide to Purity Assessment of MS-PEG4-t-butyl Ester Conjugates via HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization and purity assessment of PEGylated conjugates are critical for ensuring the efficacy, safety, and reproducibility of novel therapeutics and research tools. MS-PEG4-t-butyl ester is a commonly used linker in bioconjugation, and high-performance liquid chromatography (HPLC) is an indispensable technique for verifying its purity and the successful conjugation to target molecules. This guide provides an objective comparison of HPLC methods and other analytical techniques for the purity assessment of this compound and its conjugates, supported by detailed experimental protocols.

A primary analytical challenge when analyzing compounds like this compound is their lack of a strong UV chromophore, which makes standard UV detection methods less effective.[1][2] Consequently, the choice of an appropriate HPLC method and, crucially, a suitable detector is paramount for accurate purity determination.

Comparison of Analytical Methods for Purity Assessment

While HPLC is a cornerstone for purity analysis, other techniques can provide complementary information. The following table compares common HPLC-based methods and alternative analytical approaches for the characterization of this compound conjugates.

Analytical Method Principle of Separation/Detection Key Advantages Limitations Primary Application
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.High resolution of individual oligomers and separation of polar and non-polar impurities. Compatible with gradient elution for complex mixtures.[1]Requires non-UV detectors like ELSD, CAD, or MS for compounds lacking a chromophore.[2]Routine purity analysis, separation of unreacted starting materials and byproducts.
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic volume (size).Useful for analyzing aggregation and separating large conjugated molecules from smaller unreacted linkers.[1]Lower resolution for molecules of similar size. May require non-volatile salts in the mobile phase, which can be incompatible with some detectors.[2]Analysis of high molecular weight conjugates and detection of aggregates.
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation based on partitioning between a hydrophilic stationary phase and a mobile phase with a high organic solvent concentration.Effective for separating highly polar compounds that are not well-retained in RP-HPLC.Mobile phases can be complex to prepare and equilibrate.Purity assessment of polar conjugates and separation from polar impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical structure and purity of a sample based on the magnetic properties of atomic nuclei.Provides unambiguous structural confirmation and can identify and quantify impurities without the need for reference standards.Lower sensitivity compared to HPLC, requiring more sample. Complex spectra can be difficult to interpret for large molecules or mixtures.Structural elucidation and confirmation of the final conjugate. Quantification of impurities.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify compounds. Often coupled with LC (LC-MS).High sensitivity and specificity. Provides molecular weight information, which is crucial for confirming conjugation.[]Ionization efficiency can vary between compounds, potentially affecting quantification.Confirmation of molecular weight of the conjugate and identification of impurities and byproducts.

Detailed Experimental Protocol: RP-HPLC-ELSD for Purity Assessment

For routine purity analysis of this compound and its conjugates, Reversed-Phase HPLC coupled with an Evaporative Light Scattering Detector (RP-HPLC-ELSD) offers a robust combination of high resolution and sensitivity for non-UV absorbing compounds.[4]

1. Sample Preparation:

  • Dissolve the this compound conjugate sample in the initial mobile phase (e.g., a high percentage of water with a small amount of organic solvent) to a concentration of 1-5 mg/mL.[1]

  • Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.

2. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[1]

  • Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[1]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% TFA.[1]

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

3. ELSD Detector Conditions:

  • Nebulizer Temperature: 40 °C

  • Evaporator Temperature: 60 °C

  • Gas Flow Rate: 1.6 SLM (Standard Liters per Minute)[4]

4. Data Analysis:

  • The purity of the this compound conjugate is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Conjugate Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration HPLC_System HPLC System (Pump, Injector) Filtration->HPLC_System Column C18 Column HPLC_System->Column Gradient Elution Detector ELSD Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate Purity (%) Integration->Purity

Caption: Workflow for HPLC purity analysis of conjugates.

Alternative and Complementary Analytical Approaches

Beyond HPLC, a comprehensive purity assessment and characterization of this compound conjugates often involves orthogonal methods.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are invaluable for confirming the molecular weight of the final conjugate.[5] This provides direct evidence of successful conjugation and can help identify byproducts.

  • Nuclear Magnetic Resonance (NMR): For a definitive structural confirmation of the conjugate and the identification of any process-related impurities, NMR spectroscopy is the gold standard.[5] It allows for the detailed characterization of the molecule's chemical structure.

By combining high-resolution HPLC methods with mass spectrometry and NMR, researchers can achieve a thorough understanding of the purity, identity, and quality of their this compound conjugates, ensuring the reliability and reproducibility of their downstream applications in research and drug development.

References

The Impact of Linker Length on PROTAC Efficacy: A Comparative Analysis of PEG4 and PEG8 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in developing novel therapeutics. A key determinant of a PROTAC's success is the linker connecting the target protein binder and the E3 ligase ligand. This guide provides a comparative analysis of PROTACs featuring polyethylene glycol (PEG) linkers of four and eight units (PEG4 and PEG8), supported by experimental data, to inform the design of potent and effective protein degraders.

The linker in a PROTAC molecule is not merely a spacer; it plays a pivotal role in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] The length and flexibility of this linker dictate the spatial arrangement of the target protein and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation by the proteasome.[2][3] An improperly sized linker can lead to steric hindrance or a non-productive ternary complex, thereby diminishing the PROTAC's efficacy.[2]

Comparative Efficacy: PEG4 vs. PEG8 Linkers

The optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited.[4] Systematic studies involving the variation of PEG linker length have demonstrated a significant impact on the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[5][6] Below, we summarize findings from various studies that highlight the differential effects of PEG4 and PEG8 linkers on the degradation of several key protein targets.

Bruton's Tyrosine Kinase (BTK) Degraders

In the development of BTK degraders, linker length has been shown to be a critical parameter. While direct head-to-head data for PEG4 versus PEG8 is limited in single studies, broader analyses of linker length suggest that longer linkers can be beneficial. For instance, studies on covalent BTK PROTACs have highlighted that both the linker composition and the warhead chemistry significantly influence degradation efficiency.[7] A series of BTK degraders showed that while longer linkers (≥ 4 PEG units) maintained binding affinity for both BTK and the E3 ligase CRBN, shorter linkers impaired this affinity.[5]

PROTAC TargetLinkerDC50 (nM)Dmax (%)Cell LineReference
BTKPEG6<10~90Mino[8]
BTKNoncovalent (comparable length)2.297Mino[8]

This table summarizes data for BTK PROTACs with linkers of varying composition and length, illustrating the high potency that can be achieved with optimized linkers.

Estrogen Receptor α (ERα) Degraders

Systematic investigation into ERα-targeting PROTACs has revealed a clear dependence on linker length for optimal degradation. One of the pioneering studies in this area demonstrated that a 16-atom linker was superior to a 12-atom linker in promoting ERα degradation.[3][6] This suggests that for certain target-ligase pairs, a longer linker, such as one provided by a PEG8 chain, may be more effective than a shorter PEG4 linker.

PROTAC TargetLinker LengthDegradation EfficacyCell LineReference
ERα12-atom PEGLess PotentMCF7[3][6]
ERα16-atom PEGMore PotentMCF7[3][6]

This table illustrates the impact of linker length on the degradation of ERα, where a longer linker proved to be more effective.

Other Protein Targets (TBK1, CDK9, KRAS)

The principle of optimal linker length extends to other protein targets as well. For TANK-binding kinase 1 (TBK1), PROTACs with linkers shorter than 12 atoms showed no degradation, whereas those with linkers between 12 and 29 atoms exhibited submicromolar potency.[5][6] Similarly, the degradation of Cyclin-dependent kinase 9 (CDK9) has also been shown to be dependent on linker length.[1] In the case of KRAS G12C, linker optimization was a critical step in developing a potent degrader.[9]

Signaling Pathways and Experimental Workflows

The mechanism of action for all PROTACs involves hijacking the cell's ubiquitin-proteasome system. The PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (PEG4 or PEG8 Linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation Amino_Acids Amino Acids Degradation->Amino_Acids

PROTAC Mechanism of Action

To evaluate and compare the efficacy of PROTACs with different linkers, a series of key experiments are typically performed. The general workflow involves treating cells with the PROTAC, followed by analysis of target protein levels and cellular viability.

Experimental_Workflow cluster_workflow PROTAC Efficacy Evaluation Workflow Cell_Culture Cell Culture (Target-expressing cell line) PROTAC_Treatment PROTAC Treatment (Varying concentrations of PEG4 and PEG8 PROTACs) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Viability_Assay Cell Viability Assay (e.g., MTS/MTT) PROTAC_Treatment->Viability_Assay Ubiquitination_Assay Ubiquitination Assay (Confirm mechanism) PROTAC_Treatment->Ubiquitination_Assay Western_Blot Western Blot (Quantify target protein levels) Cell_Lysis->Western_Blot Data_Analysis Data Analysis (Determine DC50 and Dmax) Western_Blot->Data_Analysis

Experimental Workflow for PROTAC Evaluation

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of PROTAC efficacy. Below are summaries of key experimental protocols.

Western Blot for Protein Degradation

This technique is the gold standard for quantifying the levels of a target protein following PROTAC treatment.

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs (both PEG4 and PEG8 variants) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used. Subsequently, incubate the membrane with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

Cell Viability Assay (e.g., MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of the PROTACs.

  • Reagent Addition: After the desired incubation period, add the MTS reagent to each well and incubate to allow for the conversion of the tetrazolium salt into a colored formazan product by viable cells.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC is mediating the ubiquitination of the target protein.

  • Reaction Setup: Combine the recombinant target protein, E1 activating enzyme, E2 conjugating enzyme, ubiquitin, the specific E3 ligase, and ATP in a reaction buffer.

  • PROTAC Addition: Add the PROTAC (PEG4 or PEG8 variant) or a vehicle control to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C to allow for the ubiquitination process to occur.

  • Detection: Stop the reaction and analyze the ubiquitination of the target protein by Western blot, using an antibody against the target protein or ubiquitin. An increase in high-molecular-weight species of the target protein indicates successful ubiquitination.

Conclusion

The length of the PEG linker is a critical parameter in the design of effective PROTACs. While there is no universal optimal linker length, the available data suggests that both PEG4 and PEG8 linkers can be successfully employed, with the ideal choice being highly dependent on the specific target protein and E3 ligase pair. A systematic approach to linker design, involving the synthesis and evaluation of a series of PROTACs with varying linker lengths, is paramount for identifying the most potent and selective protein degrader for a given therapeutic application. The experimental protocols outlined in this guide provide a robust framework for the comparative evaluation of PROTAC efficacy.

References

The Critical Role of Linker Composition in Determining PROTAC Selectivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of a Proteolysis Targeting Chimera (PROTAC) is a multi-faceted challenge where the linker—once considered a mere tether—is now understood to be a critical determinant of selectivity and efficacy. This guide provides an in-depth comparison of how different linker compositions influence PROTAC selectivity, supported by experimental data and detailed methodologies.

PROTACs have emerged as a revolutionary therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively degrade target proteins. These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker. It is the linker that orchestrates the formation of a productive ternary complex between the POI and the E3 ligase, a crucial step for subsequent ubiquitination and degradation. The length, rigidity, and chemical composition of the linker can profoundly impact the stability and conformation of this ternary complex, thereby dictating the PROTAC's selectivity for its intended target.[1][2][3]

Impact of Linker Properties on PROTAC Selectivity

The linker's influence on PROTAC selectivity is multifaceted, affecting ternary complex formation, physicochemical properties, and ultimately, the degradation profile.

  • Linker Length: The length of the linker is a fundamental parameter governing the ability of the PROTAC to bridge the POI and the E3 ligase. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[1][3] Conversely, an excessively long linker might not effectively bring the two proteins into proximity for efficient ubiquitin transfer.[1] Studies have shown that optimizing linker length can even shift selectivity between different isoforms of a protein. For instance, methyl bestatin-based PROTACs demonstrated that a longer polyethylene glycol (PEG) linker favored the degradation of CRABP-I, while a shorter one was selective for CRABP-II.[1]

  • Linker Rigidity and Composition: The chemical makeup of the linker dictates its flexibility and ability to establish favorable interactions within the ternary complex. Common linker types include flexible polyethylene glycol (PEG) chains, alkyl chains, and more rigid structures incorporating elements like piperazine or piperidine moieties.[1][4] Rigid linkers can pre-organize the PROTAC into a conformation conducive to ternary complex formation, potentially enhancing selectivity. For example, the incorporation of a benzene component into the linker of a BRD4-targeting PROTAC led to a π-π stacking interaction with Tyr98 of the VHL E3 ligase, improving molecular recognition and the stability of the ternary complex.[1][3]

  • Attachment Points: The points at which the linker is connected to the POI and E3 ligase ligands are also critical. Different attachment points can alter the exit vector of the linker, leading to different orientations of the proteins within the ternary complex and, consequently, impacting selectivity.[1][3] Research on p38 MAPK PROTACs revealed that varying the linker attachment site on the VHL ligand resulted in differential recruitment and degradation of p38α or p38δ.[1][3]

Comparative Data on Linker Composition and Selectivity

The following tables summarize quantitative data from various studies, illustrating the impact of linker modifications on PROTAC performance.

PROTAC Target Linker Type Linker Length (atoms) Key Finding Reference
Estrogen Receptor αAlkyl Chain12Less effective degradation[5]
Estrogen Receptor αAlkyl Chain16Optimal degradation[5][6]
Estrogen Receptor αAlkyl Chain19Reduced degradation[5]
CRABP-I/IIPEGShortSelective for CRABP-II[1]
CRABP-I/IIPEGLongSelective for CRABP-I[1]
HER2/EGFRPEGStandardDegrades both HER2 and EGFR[2]
HER2/EGFRPEGExtended (one ethylene glycol unit)Selective for EGFR degradation[2]
PROTAC Target Linker Composition DC50 (nM) Dmax (%) Key Observation Reference
GP262PI3K (p110γ)Flexible (Alkyl/PEG)42.2388.6Superior degradation with flexible linkers[7]
GP262mTORFlexible (Alkyl/PEG)45.474.9Superior degradation with flexible linkers[7]

Experimental Protocols

To aid researchers in assessing the impact of linker composition on PROTAC selectivity, detailed methodologies for key experiments are provided below.

Quantitative Western Blotting for Target Protein Degradation

This method quantifies the reduction in the level of a specific target protein after PROTAC treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]

    • To ensure equal loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).[8]

    • Quantify the band intensities using image analysis software.[8]

    • Normalize the intensity of the target protein band to the intensity of the corresponding housekeeping protein band.[8]

    • Calculate the percentage of protein remaining relative to the vehicle-treated control.[8]

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.[8]

Mass Spectrometry-based Quantitative Proteomics for Selectivity Profiling

This is the gold standard for assessing the global selectivity of a PROTAC by quantifying changes in the entire proteome upon treatment.[8]

Methodology:

  • Sample Preparation:

    • Treat cells with the PROTAC of interest and a vehicle control.

    • Lyse the cells and extract proteins.

    • Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

    • Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis, or perform label-free quantification.

  • LC-MS/MS Analysis:

    • Separate the labeled or unlabeled peptides by liquid chromatography (LC).

    • Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their sequence and quantity.

  • Data Analysis:

    • Process the raw MS data using appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.[8]

    • Perform statistical analysis to identify proteins that are significantly up- or downregulated in response to the PROTAC treatment.[8]

    • Volcano plots are commonly used to visualize proteins with statistically significant changes in abundance.[8]

Visualizing PROTAC Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for assessing selectivity.

PROTAC_Mechanism Mechanism of PROTAC Action cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Degradation Degradation Ub_POI->Degradation Proteasome 26S Proteasome Proteasome->Degradation Degradation->PROTAC Recycled Peptides Peptides Degradation->Peptides

Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.

experimental_workflow Experimental Workflow for Assessing PROTAC Selectivity cluster_workflow Workflow start Design and Synthesize PROTAC Library (Varying Linkers) cell_treatment Treat Cells with PROTACs and Controls start->cell_treatment western_blot Quantitative Western Blotting cell_treatment->western_blot proteomics Global Proteomics (LC-MS/MS) cell_treatment->proteomics dc50_dmax Determine DC50 & Dmax for Target Protein western_blot->dc50_dmax selectivity_profile Identify Off-Target Effects proteomics->selectivity_profile data_analysis Compare Selectivity Profiles of Different Linkers dc50_dmax->data_analysis selectivity_profile->data_analysis

Caption: A typical experimental workflow for evaluating the selectivity of PROTACs.

References

NMR Spectroscopy: A Gold Standard for Structural Confirmation of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can improve solubility, reduce immunogenicity, and prolong circulation half-life. However, the inherent polydispersity of PEG and the potential for multiple conjugation sites on a biomolecule necessitate robust analytical techniques for comprehensive structural characterization. Among the available methods, Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful and indispensable tool for the unambiguous structural confirmation of PEGylated compounds.

This guide provides an objective comparison of NMR spectroscopy with other common analytical techniques used for characterizing PEGylated molecules, supported by experimental data and detailed protocols.

Unraveling the Structure of PEGylated Compounds: A Comparative Analysis

The choice of analytical technique for characterizing PEGylated compounds depends on the specific information required, such as the degree of PEGylation, identification of conjugation sites, and confirmation of structural integrity. While techniques like Mass Spectrometry (MS) and Size Exclusion Chromatography (SEC) provide valuable information, NMR spectroscopy offers a unique and comprehensive insight into the molecular structure.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy - Structural Confirmation: Unambiguous identification of the PEG moiety and its linkage to the parent molecule. - Degree of PEGylation: Quantitative determination of the average number of PEG chains per molecule (qNMR).[1][2][3] - Conjugation Site Analysis: Identification of the specific amino acid residues or functional groups where PEG is attached. - Higher-Order Structure: Assessment of the impact of PEGylation on the protein's tertiary structure.[4] - Purity Assessment: Detection and quantification of unreacted PEG and other impurities.[5][6]- Non-destructive. - Provides detailed atomic-level structural information. - Highly quantitative.[2][3] - Versatile for both small molecules and large biomolecules.- Lower sensitivity compared to MS. - Can be complex to interpret for very large or heterogeneous molecules. - Requires higher sample concentrations.
Mass Spectrometry (MS) - Molecular Weight Determination: Provides the mass of the PEGylated conjugate. - Degree of PEGylation: Can estimate the number of attached PEG chains based on mass shifts.- High sensitivity. - Can analyze complex mixtures.- Does not provide direct structural information about the linkage. - Ionization of large PEGylated proteins can be challenging. - Fragmentation can be complex to interpret. - ESI-MS can be cumbersome due to the formation of multiple charged ions with alkali metals.[5][6]
Size Exclusion Chromatography (SEC) - Molecular Size Distribution: Separates molecules based on their hydrodynamic volume. - Purity Assessment: Can detect the presence of unreacted PEG and aggregates.- Simple and robust. - Good for assessing polydispersity.- Does not provide direct structural information. - Minor changes in molecular weight due to conjugation of small moieties can be difficult to detect.[5] - Resolution may be insufficient to separate species with small differences in PEGylation.

The Power of NMR in Detail

Several NMR techniques are employed for the comprehensive characterization of PEGylated compounds:

  • ¹H NMR Spectroscopy: This is the most common NMR technique for PEG analysis.[5][6] The repeating ethylene glycol units of PEG give rise to a characteristic, intense signal around 3.6 ppm. By comparing the integral of this signal to the integrals of signals from the parent molecule, the degree of PEGylation can be accurately determined.[1] It is crucial to correctly assign peaks, as ¹³C-¹H coupling can lead to satellite peaks that may be misinterpreted.[5][6][7]

  • ¹³C NMR Spectroscopy: This technique provides information about the carbon backbone of the PEGylated compound. The chemical shifts of the carbon atoms in the PEG chain and at the conjugation site can confirm the successful attachment and provide further structural details.[8]

  • Diffusion-Ordered Spectroscopy (DOSY): This 2D NMR technique separates the signals of different components in a mixture based on their diffusion coefficients, which are related to their size and shape. DOSY is particularly useful for confirming the covalent attachment of PEG to a molecule, as the PEG signals will have the same diffusion coefficient as the parent molecule.[9] It can also be used to differentiate between covalently bound and loosely adsorbed PEG molecules on nanoparticles.[9]

  • Solid-State NMR (ssNMR): For large PEGylated proteins that are difficult to study in solution, ssNMR can provide valuable structural information at an atomic level, allowing for the assessment of the protein's structural integrity after PEGylation.[4][10]

Experimental Protocols

¹H NMR for Determination of Degree of PEGylation
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the PEGylated compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, CDCl₃) to a final concentration of 1-10 mg/mL.

    • Add a known amount of an internal standard (e.g., dimethyl sulfoxide - DMSO) for quantitative analysis.[1]

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 300 MHz.[1]

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use a relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate integration.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the characteristic PEG signal (around 3.6 ppm) and a well-resolved signal from the parent molecule.

    • Calculate the degree of PEGylation using the following formula: Degree of PEGylation = [(Integral of PEG signal / Number of protons per PEG monomer) / (Integral of parent molecule signal / Number of protons in the parent molecule signal)]

DOSY NMR for Confirmation of Conjugation
  • Sample Preparation:

    • Prepare the sample as described for ¹H NMR, ensuring it is free of particulate matter.

  • Data Acquisition:

    • Use a pulsed-field gradient NMR probe.

    • Acquire a 2D DOSY spectrum using a suitable pulse sequence (e.g., stimulated echo with bipolar gradients).

    • Optimize the gradient strength and diffusion time to achieve a signal attenuation of 90-95% for the species of interest.

  • Data Processing and Analysis:

    • Process the 2D data to generate a spectrum with chemical shift on one axis and diffusion coefficient on the other.

    • Confirm that the signals corresponding to PEG and the parent molecule align at the same diffusion coefficient value, indicating they are part of the same molecule.

Visualizing the Workflow and Comparison

To better illustrate the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis A Weigh PEGylated Compound B Dissolve in Deuterated Solvent A->B C Add Internal Standard (for qNMR) B->C D Acquire 1H/13C/DOSY Spectrum C->D E Process FID D->E F Integrate Signals E->F H Analyze Diffusion Coefficients E->H G Calculate Degree of PEGylation F->G

NMR Experimental Workflow for PEGylated Compound Analysis.

comparison_logic cluster_question Primary Analytical Question cluster_techniques Analytical Techniques cluster_info Information Obtained Q What information is needed? NMR NMR Spectroscopy Q->NMR MS Mass Spectrometry Q->MS SEC Size Exclusion Chromatography Q->SEC Info_NMR Detailed Structure, Degree of PEGylation, Purity NMR->Info_NMR Info_MS Molecular Weight, Estimated Degree of PEGylation MS->Info_MS Info_SEC Size Distribution, Purity SEC->Info_SEC

Decision logic for selecting an analytical technique.

Conclusion

NMR spectroscopy stands out as a uniquely powerful technique for the structural confirmation of PEGylated compounds. Its ability to provide detailed, quantitative, and unambiguous information at the atomic level makes it an invaluable tool for researchers, scientists, and drug development professionals. While other techniques such as MS and SEC offer complementary information, NMR is often essential for the complete and confident characterization of these complex bioconjugates. The correct application of various NMR methods, from simple ¹H NMR to more advanced DOSY and solid-state NMR, ensures the quality, consistency, and efficacy of PEGylated therapeutics.

References

Evaluating the Stability of PROTAC Linkers: An In Vitro and In Vivo Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] A PROTAC molecule's architecture consists of three key components: a ligand to bind the protein of interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two.[4] While the ligands provide specificity, the linker is far more than a simple tether; it is a critical determinant of the PROTAC's overall efficacy, influencing ternary complex formation, physicochemical properties, and, crucially, its stability both in laboratory assays (in vitro) and within a living organism (in vivo).[1][5][6]

This guide provides an objective comparison of the performance of different PROTAC linkers with a focus on their in vitro and in vivo stability, supported by experimental data and detailed methodologies.

The Critical Role of the Linker in PROTAC Stability

The linker's composition, length, and flexibility directly impact a PROTAC's susceptibility to degradation.[6][7] Instability can arise from two primary sources:

  • Metabolic Degradation: PROTACs, like other small molecules, are subject to metabolism by enzymes, predominantly Cytochrome P450 (CYP) enzymes in the liver, as well as aldehyde oxidase (AO) and various hydrolases found in plasma and whole blood.[6][8] The linker is often a primary site for metabolic modification.[6][]

  • Chemical Instability: Certain chemical motifs within the PROTAC structure, such as the glutarimide moiety in thalidomide-based E3 ligase ligands, can be susceptible to hydrolysis in aqueous solutions under physiological conditions.[6][10]

An unstable linker can lead to the cleavage of the PROTAC molecule. The resulting fragments can compete with the intact PROTAC for binding to the target protein or the E3 ligase, reducing degradation efficacy and creating a disconnect between in vitro potency and in vivo performance.[11][12] Therefore, designing metabolically robust linkers is a key challenge in developing effective PROTAC therapeutics.

Common PROTAC Linker Types

PROTAC linkers are generally classified based on their structural characteristics, which influence their flexibility and physicochemical properties.[5]

  • Alkyl Chains: These are the most common linkers, comprised of saturated or unsaturated alkyl chains.[][14] They are synthetically accessible and chemically stable but are often hydrophobic, which can limit aqueous solubility.[5]

  • Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene glycol units, PEG linkers are known for their hydrophilicity, which can improve the solubility of the PROTAC molecule.[5][7] However, they can be more susceptible to oxidative metabolism in vivo compared to alkyl chains.[15]

  • Rigid Linkers: These linkers incorporate cyclic structures (like piperazine, piperidine, or cyclohexane) or planar elements (like aromatic rings or triazoles) to restrict conformational flexibility.[5] This rigidity can enhance metabolic stability by shielding metabolically liable sites and pre-organizing the molecule for optimal ternary complex formation.[5][] For instance, incorporating piperazine rings has been shown to increase metabolic stability.[11]

Visualizing PROTAC Action and Evaluation

PROTAC_Mechanism

Data Presentation: In Vitro Stability

In vitro assays are essential for the early screening and optimization of PROTACs. They provide a controlled environment to assess metabolic stability in key biological matrices.

Table 1: Comparison of PROTAC In Vitro Stability with Different Linker Chemistries

PROTAC TargetLinker Type/CompositionMatrixHalf-life (t½) in minReference
BET (JQ1-based)Alkyl chain (4 methylenes)Not specified135[]
BET (JQ1-based)Alkyl chain (8 methylenes)Not specified18.2[]
AR (ARV-110)Piperidine/Piperazine-containingRat Liver Microsomes2215[17]
AR (ARV-110)Piperidine/Piperazine-containingMouse Liver Microsomes415[17]
AR (ARV-110)Piperidine/Piperazine-containingHuman Liver Microsomes986[17]
BRD4Amide-to-Ester substitutionHuman PlasmaStable (>90 min)[18]
CRBN9-atom alkyl chainNot specifiedWeak degradation[14]
CRBN3 PEG unitsNot specifiedVery weak degradation[14]

Note: This table compiles data from various studies to illustrate general trends. Direct head-to-head comparisons should be made within the same PROTAC scaffold.

In_Vitro_Workflow

Data Presentation: In Vivo Stability

In vivo studies, typically in rodent models, are critical for understanding how a PROTAC's structure and in vitro stability translate to its pharmacokinetic (PK) profile in a complex biological system.

Table 2: Comparison of PROTAC In Vivo Stability and Pharmacokinetic Properties

PROTACLinker TypeSpeciesRouteHalf-life (t½) in hBioavailability (%)Reference
AR-targeting PROTACsNot specifiedMouseOral> 4Poor[10]
PROTAC 33c (AR)Not specifiedMouseNot specified8.28Not specified[10]
Vepdegestrant (ARV-471)Not specifiedMouseOralNot specified17.91[17]
Vepdegestrant (ARV-471)Not specifiedRatOralNot specified24.12[17]

Linker_Properties_vs_Stability Composition Composition Metabolic Metabolic Composition->Metabolic e.g., PEG vs. Alkyl Cycloalkanes improve stability PK_Profile PK_Profile Metabolic->PK_Profile Impacts Length Length Length->Metabolic Shorter can be more stable Flexibility Flexibility Flexibility->Metabolic Rigid linkers shield metabolic 'hotspots' Attachment Attachment Attachment->Metabolic Can expose or hide labile sites Efficacy Efficacy PK_Profile->Efficacy Determines

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolic degradation of a PROTAC by phase I enzymes (primarily CYPs).[6]

Materials:

  • Test PROTAC compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Positive control (e.g., Verapamil - high clearance)

  • Negative control (e.g., Warfarin - low clearance)

  • Acetonitrile (ACN) with an internal standard (IS)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test PROTAC and control compounds (typically in DMSO).

  • Reaction Mixture: In a 96-well plate, pre-warm a mixture of HLM and phosphate buffer to 37°C.

  • Initiation: Add the test PROTAC (final concentration typically 1 µM) to the HLM mixture. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[6]

  • Quenching: Immediately add the aliquot to a separate plate containing cold ACN with an IS to stop the reaction and precipitate proteins.[6]

  • Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples to quantify the concentration of the parent PROTAC remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).[6]

Protocol 2: In Vitro Stability in Plasma

Objective: To evaluate the stability of a PROTAC in the presence of plasma enzymes, such as hydrolases.[19]

Materials:

  • Test PROTAC compound

  • Human, rat, or mouse plasma (heparinized)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (IS)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the test PROTAC.

  • Reaction Mixture: In a 96-well plate, add the plasma and pre-warm to 37°C.

  • Initiation: Add the test PROTAC to the plasma (final concentration typically 1-5 µM) and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 30, 60, 120 minutes), transfer an aliquot of the plasma-PROTAC mixture to a new plate containing cold ACN with IS to precipitate proteins.[19]

  • Sample Preparation: Vortex and centrifuge the plate. Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Quantify the amount of parent PROTAC remaining at each time point.

  • Data Analysis: Calculate the percentage of PROTAC remaining over time to determine its stability in plasma.

Protocol 3: In Vivo Pharmacokinetic (PK) Study in Mice

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties and overall in vivo stability of a PROTAC.

Materials:

  • Test PROTAC compound formulated in a suitable vehicle (e.g., PEG400/Solutol/Capryol)

  • Male Balb/c or C57BL/6 mice (typically 8-10 weeks old)

  • Dosing syringes and gavage needles (for oral administration) or syringes and needles (for intravenous administration)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • LC-MS/MS system

Procedure:

  • Acclimatization: Acclimate animals to the housing conditions for at least 3-5 days.

  • Dosing: Divide mice into groups for different administration routes (e.g., intravenous (IV) and oral (PO)). Administer a single dose of the PROTAC formulation.

  • Blood Sampling: At designated time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples (typically via tail vein or retro-orbital sinus) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Sample Analysis: Extract the PROTAC from the plasma samples (e.g., via protein precipitation with ACN) and quantify the concentration using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to plot plasma concentration-time curves. From these curves, calculate key PK parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Oral bioavailability (F%) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Conclusion

The stability of the linker is a cornerstone of successful PROTAC design. While flexible alkyl and PEG linkers are synthetically accessible, the data increasingly suggest that more rigid linkers incorporating cyclic moieties like piperazine and piperidine can significantly enhance metabolic stability.[5][] This improved stability often translates to a more favorable pharmacokinetic profile and, ultimately, better in vivo efficacy. Early and iterative evaluation of linker stability using a suite of in vitro assays (microsomal, plasma, and hepatocyte) is critical to identify liabilities before advancing to resource-intensive in vivo studies. By carefully selecting linker composition, length, and attachment points, researchers can overcome the challenges of instability and unlock the full therapeutic potential of targeted protein degradation.

References

Safety Operating Guide

Navigating the Disposal of MS-PEG4-t-butyl Ester: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of specialized chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of MS-PEG4-t-butyl ester, a process that requires careful consideration of its chemical properties. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from related compounds, including mesylates, polyethylene glycol (PEG) derivatives, and t-butyl esters, to formulate a comprehensive disposal plan.

It is imperative to note that "MS" is assumed to designate a mesyl (methanesulfonyl) group. This is a critical assumption, and the disposal procedure should be adapted if "MS" signifies a different chemical moiety. Always consult with your institution's Environmental Health and Safety (EHS) office for final guidance and approval of this disposal plan.

Immediate Safety and Handling Protocols

Prior to disposal, it is crucial to adhere to standard laboratory safety protocols when handling this compound. This includes wearing appropriate personal protective equipment (PPE), such as safety goggles, lab coats, and chemical-resistant gloves. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

Summary of Chemical Safety Data

The following table summarizes key safety and hazard information extrapolated from related chemical compounds. This data should be used to inform a comprehensive risk assessment prior to initiating any disposal procedures.

PropertyData PointSource/Compound Analogy
Physical State Likely a liquid or solidAmino-PEG4-t-butyl ester is a liquid.
Storage Store at -20°CGeneral recommendation for PEG esters.
Toxicity May cause skin and eye irritation. Inhalation may be harmful.Methanesulfonyl chloride is corrosive and toxic.[1][2][3][4]
Reactivity Mesylates are reactive towards nucleophiles. May be moisture-sensitive.Mesylates are good leaving groups in substitution reactions.[5][6][7] Methanesulfonyl chloride reacts violently with bases and water.[1]
Environmental Hazards Potentially harmful to aquatic organisms.Methanesulfonyl chloride is harmful to aquatic organisms.[4] PEG itself is considered readily biodegradable but can impact wastewater treatment.[8]
Decomposition Products May produce toxic and corrosive fumes, including sulfur oxides and hydrogen chloride upon combustion or reaction with water.Methanesulfonyl chloride decomposes on heating to produce toxic fumes.[1]

Step-by-Step Disposal Procedure

The proper disposal of this compound should be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

1. Waste Identification and Labeling:

  • Treat all this compound waste, including contaminated labware (e.g., pipette tips, vials), as hazardous waste.

  • Use a designated, chemically compatible, and sealable waste container. The original container is often a suitable choice.

  • Clearly label the waste container with "Hazardous Waste," the full chemical name ("mesyl-PEG4-t-butyl ester"), the approximate quantity, and the date of accumulation.

2. Waste Segregation and Storage:

  • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the container is kept closed except when adding waste.

  • Segregate the waste from incompatible materials, particularly strong bases, oxidizing agents, and aqueous solutions, to prevent violent reactions.

3. Treatment of Residual this compound (for empty containers):

  • If the original container is to be disposed of, it must be triple-rinsed with a suitable organic solvent (e.g., acetone, ethanol).

  • The rinsate from this process must be collected and treated as hazardous waste, adding it to your designated waste container.

  • After triple-rinsing, the defaced container may be disposed of according to your institution's guidelines for empty chemical containers.

4. Quenching of Reactive Mesylate (Optional and for Advanced Users Only):

  • This step should only be performed by trained personnel in a controlled environment and with prior approval from your EHS office.

  • Due to the reactivity of the mesyl group, quenching the waste solution may be a recommended step to neutralize its hazardous characteristics. A common method for quenching mesylates is to react them with a nucleophile, such as a solution of sodium hydroxide or sodium bicarbonate, under controlled conditions (e.g., in an ice bath with stirring). This will hydrolyze the mesylate.

  • The resulting solution should still be considered hazardous waste and disposed of accordingly.

5. Final Disposal:

  • Once the waste container is full, or if you are discontinuing the use of this reagent, contact your institution's EHS office to arrange for a hazardous waste pickup.

  • Provide them with the complete and accurate information from your hazardous waste label.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Begin Disposal Process for This compound Waste Characterize Characterize Waste: - Pure compound - Contaminated materials - Aqueous/Organic solution Start->Characterize Label Label Waste Container: - 'Hazardous Waste' - Chemical Name - Quantity & Date Characterize->Label Segregate Segregate Waste: - Store in designated area - Away from incompatibles (Bases, Oxidizers) Label->Segregate Quench Consider Quenching (EHS Approval Required): - Hydrolyze mesylate with base Segregate->Quench Collect Collect all waste (including rinsate) in a sealed container Segregate->Collect Direct Collection Quench->Collect Proceed with Caution EHS Contact EHS for Pickup Collect->EHS

Caption: Disposal decision workflow for this compound.

By adhering to these procedures and consulting with your institutional safety experts, you can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.

References

Essential Safety and Operational Guide for Handling MS-PEG4-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling MS-PEG4-t-butyl ester. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, thereby minimizing risks and ensuring a secure laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards associated with its constituent chemical groups.

PPE CategoryItemSpecificationsRationale
Hand Protection Chemical-resistant glovesMaterial: Butyl rubber gloves are highly recommended for their excellent resistance to esters. Nitrile gloves may be used for incidental contact but should be changed immediately upon contamination.[1] Thickness: A minimum of 15 mil (0.38 mm) is advised for adequate protection.[1]Protects against skin contact and absorption. Butyl rubber provides superior protection against esters.
Eye and Face Protection Safety glasses with side shields or a face shieldStandard: Must meet ANSI Z87.1 standards.[1]Protects eyes from splashes and airborne particles of the compound.
Skin and Body Protection Laboratory coat or chemical-resistant apronMaterial: A standard laboratory coat is sufficient for handling small volumes. For larger quantities or when there is a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[1]Prevents contamination of personal clothing and minimizes skin exposure.
Respiratory Protection Air-purifying respirator with organic vapor (OV) cartridgesRequirement: To be used in poorly ventilated areas or when engineering controls are insufficient to maintain exposure below acceptable limits.[1] Fit Testing: A quantitative fit test is mandatory before initial use to ensure a proper seal.[1]Protects against inhalation of any potential vapors or aerosols.

Experimental Protocols: Handling and Storage

Adherence to a systematic workflow is essential for minimizing the risks associated with handling this compound.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Recommended storage temperature is -20°C.[3][4]

  • The compound is hygroscopic; care should be taken to limit exposure to moisture. Always let the container come to room temperature before opening and restore under an inert atmosphere.[5]

Handling Workflow:

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Appropriate PPE prep_setup 2. Prepare Work Area in a Ventilated Fume Hood prep_ppe->prep_setup prep_gather 3. Assemble All Necessary Equipment and Reagents prep_setup->prep_gather handle_weigh 4. Weigh/Measure the Required Amount of Compound prep_gather->handle_weigh handle_dissolve 5. Dissolve in an Appropriate Solvent handle_weigh->handle_dissolve handle_reaction 6. Perform Experimental Procedure handle_dissolve->handle_reaction cleanup_decon 7. Decontaminate Glassware and Surfaces handle_reaction->cleanup_decon cleanup_dispose 8. Dispose of Waste in Labeled Hazardous Waste Containers cleanup_decon->cleanup_dispose cleanup_remove_ppe 9. Remove PPE in the Correct Order cleanup_dispose->cleanup_remove_ppe cleanup_wash 10. Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Safe handling workflow for this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: All solutions and unused solid material containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Materials: Used gloves, weigh boats, pipette tips, and any other disposable materials that have come into contact with the compound should also be placed in the designated hazardous waste container.[1]

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal vendor, following all local, state, and federal regulations.[1] Do not dispose of this chemical down the drain.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.